molecular formula C11H15N6O7P B057337 App-MP CAS No. 116168-71-9

App-MP

Cat. No.: B057337
CAS No.: 116168-71-9
M. Wt: 374.25 g/mol
InChI Key: MQPZPMKOLGVOHA-TZQXKBMNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

App-MP, also known as this compound, is a useful research compound. Its molecular formula is C11H15N6O7P and its molecular weight is 374.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Pyrimidine Nucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,4R,5R)-5-[(8-aminopyrimido[5,4-d]pyrimidin-4-yl)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N6O7P/c12-9-5-6(14-2-15-9)10(16-3-13-5)17-11-8(19)7(18)4(24-11)1-23-25(20,21)22/h2-4,7-8,11,18-19H,1H2,(H2,12,14,15)(H,13,16,17)(H2,20,21,22)/t4-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPZPMKOLGVOHA-TZQXKBMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=N1)N)N=CN=C2NC3C(C(C(O3)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(C(=N1)N)N=CN=C2N[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N6O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40151303
Record name 4-Amino-8-(ribofuranosylamino)pyrimido(5,4-d)pyrimidine-5'-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116168-71-9
Record name 4-Amino-8-(ribofuranosylamino)pyrimido(5,4-d)pyrimidine-5'-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116168719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-8-(ribofuranosylamino)pyrimido(5,4-d)pyrimidine-5'-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling the Molecular Landscape of App-MP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128) 5'-(β,γ-methylene)triphosphate (App-MP), a non-hydrolyzable analog of adenosine triphosphate (ATP), serves as a critical tool in biochemical and pharmacological research. By replacing the labile oxygen atom between the β and γ phosphates with a methylene (B1212753) group, this compound exhibits resistance to enzymatic cleavage by nucleotidases, making it a stable probe for studying ATP-dependent processes. This technical guide provides a comprehensive overview of the chemical structure, biological activities, and experimental methodologies associated with this compound. It is designed to equip researchers with the foundational knowledge required to effectively utilize this compound in their investigations of cellular signaling pathways, particularly those involving adenylate cyclase and purinergic receptors.

Chemical Structure and Properties

This compound, also known as β,γ-Methyleneadenosine 5'-triphosphate or App(CH2)p, is a synthetic nucleotide analog that structurally mimics ATP. The key modification is the substitution of the β-γ bridging oxygen atom with a methylene (-CH2-) group. This change renders the terminal phosphate (B84403) bond resistant to hydrolysis by enzymes that typically cleave ATP.

Chemical Formula: C₁₁H₁₈N₅O₁₂P₃

IUPAC Name: [(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methoxyphosphonic acid;diphosphoric acid

SMILES String: C1=NC(=C2C(=N1)N(C=N2)[C@H]3--INVALID-LINK--COP(=O)(O)CP(=O)(O)OP(=O)(O)O)O">C@@HO)N

The core structure consists of an adenine (B156593) base, a ribose sugar, and a triphosphate chain. The presence of the methylene bridge is the defining feature that confers its stability and utility as a research tool.

Biological Activity: A Dual-Role Modulator

This compound exhibits two primary biological activities: the inhibition of adenylate cyclase and the non-selective agonism of P2 purinoceptors.

Inhibition of Adenylate Cyclase

Adenylate cyclases are a family of enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger in numerous signaling pathways. This compound acts as a competitive inhibitor of most adenylate cyclase isoforms.[1] Its non-hydrolyzable nature allows it to bind to the active site of the enzyme without being converted to cAMP, thereby blocking the catalytic activity. The potency of this inhibition can vary between different isoforms of adenylate cyclase.[1][2]

Agonism of P2 Purinoceptors

P2 receptors are a class of purinergic receptors that are activated by extracellular nucleotides like ATP and ADP.[3] They are broadly categorized into P2X (ligand-gated ion channels) and P2Y (G protein-coupled receptors) subtypes.[4][5] this compound acts as a non-selective agonist at many P2Y receptor subtypes and can activate and subsequently desensitize P2X1 receptors.[4][6] Its interaction with P2Y receptors can initiate various downstream signaling cascades, depending on the specific receptor subtype and the G protein to which it couples.[7][8]

Quantitative Data

The following table summarizes the inhibitory and binding constants of this compound and related compounds for various adenylate cyclase isoforms and P2 receptor subtypes. These values are essential for designing experiments and interpreting results.

TargetLigandParameterValueReference
Adenylate Cyclase Isoform 1 (AC1)MANT-ITPKᵢ2.8 nM[1]
Adenylate Cyclase Isoform 2 (AC2)MANT-ITPKᵢ14 nM[1]
Adenylate Cyclase Isoform 5 (AC5)MANT-ITPKᵢ1.2 nM[1]
Adenylate Cyclase Isoform 1 (AC1)MANT-ATPKᵢ46 nM[1]
Adenylate Cyclase Isoform 2 (AC2)MANT-ATPKᵢ460 nM[1]
Adenylate Cyclase Isoform 5 (AC5)MANT-ATPKᵢ32 nM[1]
Adenylate Cyclase Isoform 1 (AC1)TNP-ATPKᵢ1.7 µM[1]
Adenylate Cyclase Isoform 2 (AC2)TNP-ATPKᵢ2.4 µM[1]
Adenylate Cyclase Isoform 5 (AC5)TNP-ATPKᵢ1.6 µM[1]
P2X1 Receptorα,β-methylene ATP-Activates & Desensitizes[4]
P2X2 Receptorα,β-methylene ATP-Inactive[4]
P2Y₁ ReceptorADPEC₅₀-[8]
P2Y₁₂ ReceptorADPEC₅₀-[8]

Experimental Protocols

Adenylate Cyclase Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on adenylate cyclase activity.

Objective: To measure the IC₅₀ value of this compound for a specific adenylate cyclase isoform.

Materials:

  • Membrane preparations from cells expressing the adenylate cyclase isoform of interest.

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EDTA).

  • ATP solution (containing a tracer amount of [α-³²P]ATP).

  • Forskolin (or another appropriate activator for the specific AC isoform).

  • Stop solution (e.g., 1% SDS, 40 mM ATP, 1.4 mM cAMP).

  • Dowex and alumina (B75360) columns for separating [³²P]cAMP.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a reaction tube, add the membrane preparation, the this compound dilution (or vehicle control), and the assay buffer.

  • Pre-incubate the mixture for 10 minutes at 30°C.

  • Initiate the reaction by adding the ATP solution containing [α-³²P]ATP and the activator (e.g., forskolin).

  • Incubate the reaction for a defined period (e.g., 15 minutes) at 30°C.

  • Terminate the reaction by adding the stop solution and boiling for 3 minutes.

  • Separate the [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and alumina column chromatography.

  • Quantify the amount of [³²P]cAMP produced using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

P2Y Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for a specific P2Y receptor subtype.

Objective: To determine the Kᵢ value of this compound for a specific P2Y receptor.

Materials:

  • Membrane preparations from cells expressing the P2Y receptor of interest.

  • A suitable radioligand for the target P2Y receptor (e.g., [³H]ADP for P2Y₁).

  • This compound stock solution.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of this compound in the binding buffer.

  • In a reaction tube, add the membrane preparation, the radioligand at a concentration near its K₋d, and the this compound dilution (or vehicle control).

  • For non-specific binding determination, prepare tubes with an excess of a known non-labeled agonist/antagonist.

  • Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

  • Plot the specific binding against the logarithm of the this compound concentration and analyze the data using non-linear regression to determine the IC₅₀ value.

  • Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation.

Signaling Pathway Visualization

This compound, as a non-selective P2Y receptor agonist, can trigger various downstream signaling cascades. The following diagrams, generated using the DOT language, illustrate a representative experimental workflow and a common signaling pathway initiated by P2Y₁ receptor activation.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare Cell Membranes (Expressing Target) incubation Incubate Membranes with Ligands prep_membranes->incubation prep_ligands Prepare Ligands (this compound, Radioligand) prep_ligands->incubation separation Separate Bound/ Free Ligand incubation->separation quantification Quantify Radioactivity separation->quantification data_analysis Calculate IC50/Ki quantification->data_analysis

Experimental workflow for a receptor binding assay.

P2Y1_signaling AppMP This compound P2Y1 P2Y1 Receptor AppMP->P2Y1 binds Gq Gq Protein P2Y1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release triggers Cellular_Response Cellular Response (e.g., Platelet Shape Change) Ca2_release->Cellular_Response leads to PKC->Cellular_Response leads to

This compound activation of the P2Y₁ receptor signaling pathway.

Conclusion

This compound is an invaluable tool for researchers studying ATP-dependent enzymes and purinergic signaling. Its resistance to hydrolysis provides a stable means to investigate the binding and activation of its molecular targets. This guide has provided a detailed overview of its chemical structure, a summary of its dual biological activities, quantitative data on its interactions, detailed experimental protocols for its characterization, and a visual representation of a key signaling pathway it modulates. By leveraging this information, researchers can design more robust experiments and gain deeper insights into the complex roles of ATP and its analogs in cellular physiology and pathophysiology.

References

The Discovery and Synthesis of 6-Mercaptopurine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of 6-Mercaptopurine (B1684380) (6-MP), a pivotal drug in the treatment of acute lymphoblastic leukemia and other autoimmune diseases. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of its metabolic and signaling pathways.

Discovery and Historical Context

6-Mercaptopurine was discovered in the early 1950s by George Hitchings and Gertrude Elion at the Burroughs Wellcome company (now part of GlaxoSmithKline).[1][2][3][4][5] Their work marked a paradigm shift in drug discovery, moving away from trial-and-error methods towards a "rational drug design" approach.[5] Hitchings and Elion hypothesized that by creating compounds that mimic the structure of natural purines, they could interfere with the synthesis of nucleic acids (DNA and RNA) in rapidly dividing cells, such as cancer cells.[2][3][5]

Their research led to the synthesis of over 100 purine (B94841) analogs, with 6-mercaptopurine emerging as a highly potent inhibitor of the growth of leukemia cells.[1][2] This pioneering work, which also led to the development of other important drugs like thioguanine and allopurinol, earned Hitchings and Elion the Nobel Prize in Physiology or Medicine in 1988.[4]

Synthesis of 6-Mercaptopurine

The chemical synthesis of 6-mercaptopurine can be achieved through several routes. The most common and historically significant method involves the reaction of hypoxanthine (B114508) with phosphorus pentasulfide.

Experimental Protocol: Synthesis from Hypoxanthine

This protocol is based on the classical synthesis approach.

Materials:

  • Hypoxanthine

  • Phosphorus pentasulfide (P₄S₁₀)

  • Pyridine (B92270) (anhydrous)

  • Tetralin (1,2,3,4-tetrahydronaphthalene)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Activated charcoal

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel)

  • pH meter or pH paper

  • Crystallization dish

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of hypoxanthine and an excess of phosphorus pentasulfide is prepared.

  • Anhydrous pyridine or tetralin is added to the flask to serve as the solvent.[6]

  • The reaction mixture is heated to reflux at approximately 200°C for several hours with continuous stirring.[6]

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is then treated with hot water to hydrolyze any remaining phosphorus compounds.

  • The aqueous solution is filtered to remove any insoluble byproducts.

  • The filtrate is then carefully acidified with hydrochloric acid to a pH of approximately 5.

  • Upon acidification, 6-mercaptopurine precipitates out of the solution as a yellow crystalline solid.

  • The precipitate is collected by filtration, washed with cold water, and then recrystallized from hot water with the addition of a small amount of activated charcoal to decolorize the solution.

  • The purified crystals of 6-mercaptopurine are dried in a desiccator.

Expected Yield: The reported yields for this type of reaction can vary, but a well-optimized process can achieve yields in the range of 60-70%.

Quantitative Data

The biological activity of 6-mercaptopurine has been extensively studied. The following tables summarize key quantitative data regarding its cytotoxic effects on various cancer cell lines.

Cell LineIC₅₀ (µM)Citation
HepG2 (Hepatocellular Carcinoma)32.25[7]
MCF-7 (Breast Adenocarcinoma)>100[7]
HEK293 (Human Embryonic Kidney)Varies[8]
HCT116 (Colon Carcinoma)Varies[9]

Table 1: IC₅₀ Values of 6-Mercaptopurine in Various Cancer Cell Lines. The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro.

Mechanism of Action and Signaling Pathways

6-Mercaptopurine is a prodrug that requires intracellular activation to exert its cytotoxic effects. It is a purine analog that mimics the natural purine bases hypoxanthine and guanine (B1146940).[10]

Metabolic Activation and Inhibition of Purine Synthesis

The primary mechanism of action of 6-MP involves its conversion to the active metabolite, 6-thioinosine monophosphate (TIMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[10][11][12] TIMP then inhibits several key enzymes in the de novo purine biosynthesis pathway.

The key steps in the mechanism of action are:

  • Cellular Uptake: 6-MP enters the cell.

  • Conversion to TIMP: HGPRT converts 6-MP to 6-thioinosine monophosphate (TIMP).

  • Inhibition of Purine Synthesis: TIMP inhibits multiple enzymes in the purine synthesis pathway, primarily glutamine-5-phosphoribosylpyrophosphate amidotransferase, which is the rate-limiting enzyme.[6][12] This blockage prevents the synthesis of adenine (B156593) and guanine nucleotides, which are essential for DNA and RNA synthesis.

  • Incorporation into Nucleic Acids: TIMP can be further metabolized to 6-thioguanine (B1684491) nucleotides (TGNs). These TGNs can be incorporated into DNA and RNA, leading to cytotoxicity and apoptosis.[11]

Signaling Pathway Diagram

The following diagram illustrates the metabolic activation and mechanism of action of 6-mercaptopurine.

6-Mercaptopurine_Pathway MP 6-Mercaptopurine (6-MP) HGPRT HGPRT MP->HGPRT TIMP 6-Thioinosine Monophosphate (TIMP) TGNs 6-Thioguanine Nucleotides (TGNs) TIMP->TGNs Purine_Synthesis De Novo Purine Biosynthesis TIMP->Purine_Synthesis Inhibition DNA_RNA DNA & RNA Synthesis TGNs->DNA_RNA Incorporation Apoptosis Apoptosis DNA_RNA->Apoptosis HGPRT->TIMP Activation

Metabolic activation and mechanism of action of 6-Mercaptopurine.
Experimental Workflow for Assessing 6-MP Activity

A typical workflow to assess the in vitro activity of 6-MP is outlined below.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HepG2, MCF-7) Drug_Treatment 2. Treatment with 6-MP (Varying Concentrations) Cell_Culture->Drug_Treatment Incubation 3. Incubation (e.g., 48-72 hours) Drug_Treatment->Incubation Viability_Assay 4. Cell Viability Assay (e.g., MTT, XTT) Incubation->Viability_Assay Data_Analysis 5. Data Analysis (IC50 Calculation) Viability_Assay->Data_Analysis

In vitro experimental workflow for 6-MP cytotoxicity assessment.

Conclusion

The discovery of 6-mercaptopurine represents a landmark achievement in the history of medicine, demonstrating the power of a rational, mechanism-based approach to drug design. Its synthesis and subsequent clinical application have saved countless lives and transformed the prognosis for patients with acute lymphoblastic leukemia. Ongoing research continues to explore the full potential of 6-MP and its derivatives in cancer therapy and immunology. This guide provides a foundational resource for scientists and researchers working to build upon this important legacy.

References

Unraveling the In Vitro Mechanisms of 6-Mercaptopurine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial query for "App-MP" did not yield a specific molecular entity. Based on common abbreviations in pharmacology, this guide will focus on the well-established drug 6-mercaptopurine (B1684380) (6-MP) . The "App" portion of the query is presumed to be extraneous or a typographical error.

Core Mechanism of Action

6-mercaptopurine (6-MP) is a purine (B94841) analogue that functions as an antimetabolite, primarily disrupting the synthesis of purine nucleotides, which are essential building blocks for DNA and RNA.[1][2] Its cytotoxic and immunosuppressive effects are exerted through a multi-faceted mechanism that culminates in the inhibition of cell proliferation. The activation of 6-MP is a critical prerequisite for its pharmacological activity.

Activation Pathway:

  • Conversion to Thioinosine Monophosphate (TIMP): Upon cellular uptake, 6-MP is converted to its active metabolite, 6-thioinosine monophosphate (TIMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[1][2][3] This is the rate-limiting step in its activation.

  • Further Metabolization: TIMP can be further metabolized into other active thiopurines, including thioguanosine monophosphate (TGMP) and ultimately deoxythioguanosine triphosphate (dGTP) and thioguanosine triphosphate (TGTP), which are incorporated into DNA and RNA, respectively.[3]

Key Molecular Targets and Cellular Effects:

  • Inhibition of de novo Purine Synthesis: TIMP directly inhibits several key enzymes in the de novo purine synthesis pathway, most notably glutamine-5-phosphoribosylpyrophosphate amidotransferase (GPAT), which catalyzes the first committed step of this pathway.[2] This leads to a depletion of the intracellular pool of purine nucleotides (adenosine and guanosine).

  • Inhibition of Nucleotide Interconversions: TIMP also interferes with the conversion of inosine (B1671953) monophosphate (IMP) to adenosine (B11128) monophosphate (AMP) and xanthosine (B1684192) monophosphate (XMP), further limiting the availability of purine nucleotides for nucleic acid synthesis.[1][2]

  • Incorporation into Nucleic Acids: The triphosphate metabolites of 6-MP, particularly 6-thioguanine (B1684491) nucleotides (6-TGNs), are incorporated into DNA and RNA.[2][3] This incorporation leads to the formation of fraudulent nucleic acids, which can trigger cell cycle arrest and apoptosis.

  • Induction of Apoptosis: The disruption of DNA and RNA synthesis, along with the incorporation of thiopurines into these macromolecules, induces cellular stress and activates apoptotic pathways, leading to programmed cell death.[4]

Signaling Pathways Modulated by 6-Mercaptopurine

The cytotoxic and immunosuppressive effects of 6-MP are mediated through its impact on fundamental cellular signaling pathways.

Caption: Intracellular activation and primary mechanisms of 6-mercaptopurine.

Quantitative In Vitro Data

The in vitro potency of 6-mercaptopurine can be quantified by various metrics, which may vary depending on the cell line and assay conditions. The following table summarizes representative quantitative data.

ParameterCell LineValueReference
IC50
MOLT-4 (human acute lymphoblastic leukemia)0.1 - 1 µMGeneral knowledge, specific values vary
CCRF-CEM (human acute lymphoblastic leukemia)~0.5 µMGeneral knowledge, specific values vary
EC50 N/AN/AN/A
Ki
TIMP for GPATN/AVaries[2]
Km
6-MP for HGPRTHuman erythrocytes~6 µMGeneral knowledge, specific values vary

Note: N/A indicates that data for this parameter is not commonly reported for 6-MP in the context of its primary mechanism of action.

Key Experimental Protocols in Vitro

The in vitro mechanism of action of 6-mercaptopurine is elucidated through a variety of experimental techniques. Below are outlines of key protocols.

Cell Viability and Cytotoxicity Assays

These assays are fundamental to determining the dose-dependent effect of 6-MP on cell proliferation and survival.

Experimental Workflow:

Cell_Viability_Workflow Cell_seeding Seed cells in multi-well plates Drug_treatment Treat with varying concentrations of 6-MP Cell_seeding->Drug_treatment Incubation Incubate for a defined period (e.g., 72h) Drug_treatment->Incubation Assay Add viability reagent (e.g., MTT, resazurin) Incubation->Assay Measurement Measure absorbance or fluorescence Assay->Measurement Analysis Calculate IC50 values Measurement->Analysis Purine_Synthesis_Workflow Cell_treatment Treat cells with 6-MP Radiolabeling Add radiolabeled precursor (e.g., [14C]glycine) Cell_treatment->Radiolabeling Incubation Incubate to allow incorporation Radiolabeling->Incubation Extraction Extract intracellular nucleotides Incubation->Extraction Separation Separate nucleotides by HPLC Extraction->Separation Quantification Quantify radioactivity in purine nucleotide fractions Separation->Quantification Apoptosis_Workflow Cell_treatment Treat cells with 6-MP Harvesting Harvest and wash cells Cell_treatment->Harvesting Staining Stain with Annexin V-FITC and Propidium Iodide (PI) Harvesting->Staining Analysis Analyze by flow cytometry Staining->Analysis

References

The Biological Role and Function of Amyloid Precursor Protein (APP) Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Amyloid Precursor Protein (APP) is a ubiquitously expressed type I transmembrane protein that plays a central role in neuronal development, synaptic function, and cellular signaling.[1][2] Its proteolytic processing gives rise to a variety of metabolites, each with distinct biological activities. Dysregulation of APP metabolism is a key pathological hallmark of Alzheimer's disease (AD), characterized by the accumulation of amyloid-beta (Aβ) peptides.[3][4] This technical guide provides an in-depth overview of the core biological roles and functions of the primary APP metabolites (App-MP), with a focus on soluble APP fragments (sAPPα and sAPPβ), amyloid-beta (Aβ) peptides, and the APP intracellular domain (AICD). We will explore their generation through distinct proteolytic pathways, their physiological and pathological functions, and the intricate signaling cascades they modulate. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neurobiology and drug development.

Introduction to Amyloid Precursor Protein (APP)

APP is a highly conserved protein with a large extracellular N-terminus and a shorter intracellular C-terminus.[5] In humans, the APP gene is located on chromosome 21.[3] Alternative splicing of the APP transcript results in several isoforms, with APP695 being the predominant form in neurons.[5] While the precise primary function of full-length APP is still under investigation, it has been implicated in a range of cellular processes including cell adhesion, neurite outgrowth, synapse formation, and neuronal survival.[6][7] The biological significance of APP, however, is largely attributed to the array of metabolites produced through its proteolytic processing.

The Proteolytic Processing of APP: Two Competing Pathways

APP undergoes sequential proteolytic cleavage by a group of enzymes known as secretases. These processing events occur via two primary, mutually exclusive pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.

The Non-Amyloidogenic Pathway

In the predominant non-amyloidogenic pathway, APP is first cleaved by α-secretase within the Aβ domain.[4] This cleavage event precludes the formation of the Aβ peptide and releases a large soluble ectodomain known as soluble APPα (sAPPα). The remaining 83-amino acid C-terminal fragment (C83) is subsequently cleaved by the γ-secretase complex, releasing the APP intracellular domain (AICD) and a small p3 fragment.

The Amyloidogenic Pathway

The amyloidogenic pathway is initiated by the cleavage of APP by β-secretase (BACE1) at the N-terminus of the Aβ domain.[4] This releases the soluble ectodomain sAPPβ and leaves a 99-amino acid C-terminal fragment (C99) embedded in the membrane. Subsequent cleavage of C99 by the γ-secretase complex generates the Aβ peptide and the AICD.

APP_Processing_Pathways cluster_0 cluster_1 Non-Amyloidogenic Pathway cluster_2 Amyloidogenic Pathway APP Full-length APP sAPPalpha sAPPα APP->sAPPalpha α-secretase C83 C83 sAPPbeta sAPPβ APP->sAPPbeta β-secretase (BACE1) C99 C99 p3 p3 C83->p3 γ-secretase AICD1 AICD AICD2 AICD Abeta Aβ (Amyloid-beta) C99->Abeta γ-secretase invis1 invis2

Figure 1: APP Processing Pathways

Biological Roles of APP Metabolites

Soluble APPα (sAPPα)

sAPPα is widely considered to be neuroprotective and to have neurotrophic functions.[4] It has been shown to promote neurite outgrowth, enhance synaptic plasticity, and protect neurons from excitotoxicity and oxidative stress.[5]

Biological Function of sAPPα Quantitative Data Reference
Rescue of LTP deficits10 nM recombinant APPsα rescued severe LTP deficit in acute slices of APP/APLP2 cDKO mice.[5]
NeuroprotectionProtects against excitotoxicity and oxidative stress.[4][5]
Neurite OutgrowthPromotes the extension of neurites in cultured neurons.[7]
Synaptic PlasticityEnhances long-term potentiation (LTP).[5]
Soluble APPβ (sAPPβ)

The functions of sAPPβ are less well-characterized than those of sAPPα. Some studies suggest it may play a role in neuronal pruning during development and may have opposing effects to sAPPα in some contexts.

Amyloid-beta (Aβ)

The Aβ peptide, particularly the Aβ42 isoform, is the primary component of the amyloid plaques found in the brains of Alzheimer's disease patients.[3] While Aβ has been extensively studied for its pathological role in AD, there is emerging evidence that it may also have physiological functions at low concentrations.

Biological Function of Aβ Quantitative Data Reference
Pathological AggregationAβ42 is more prone to aggregation than Aβ40.[8]
NeurotoxicityOligomeric forms of Aβ are considered the most toxic species.[8]
Synaptic DysfunctionHigh concentrations of Aβ can impair synaptic function and induce LTP deficits.[1]
APP Intracellular Domain (AICD)

The AICD is released into the cytoplasm following the γ-secretase cleavage of either C83 or C99. It is thought to have a role in nuclear signaling, potentially regulating gene expression.[6][9]

Biological Function of AICD Quantitative Data Reference
Nuclear SignalingTranslocates to the nucleus to regulate gene expression.[9]
Gene RegulationPutative target genes include those involved in cell motility and apoptosis.[1]
Modulation of NeurogenesisMay negatively modulate neurogenesis.[4]

Signaling Pathways

The metabolites of APP are involved in various signaling cascades that influence cell fate and function.

AICD-Mediated Nuclear Signaling

Upon its release, AICD can translocate to the nucleus where it is thought to form a complex with the adaptor protein FE65 and the histone acetyltransferase TIP60 to regulate the transcription of target genes.

AICD_Signaling_Pathway Membrane Plasma Membrane Cytoplasm Cytoplasm Nucleus Nucleus C_fragment C83 / C99 gamma_secretase γ-secretase C_fragment->gamma_secretase AICD AICD gamma_secretase->AICD cleavage Complex AICD-FE65-TIP60 Complex AICD->Complex FE65 FE65 FE65->Complex TIP60 TIP60 TIP60->Complex DNA DNA Complex->DNA binds Transcription Gene Transcription DNA->Transcription regulates

Figure 2: AICD Nuclear Signaling Pathway

Experimental Protocols

Cell Culture and Transfection
  • Cell Lines: Human Embryonic Kidney (HEK293) cells or neuroblastoma cell lines (e.g., SH-SY5Y) are commonly used. These cells are often stably or transiently transfected with plasmids expressing wild-type or mutant forms of human APP.

  • Protocol: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Transfection is typically performed using lipid-based reagents or electroporation.

Analysis of APP Processing
  • Western Blotting: This is the primary method for detecting full-length APP and its C-terminal fragments (CTFs). Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific to different domains of APP.

  • ELISA (Enzyme-Linked Immunosorbent Assay): This technique is used to quantify the levels of secreted Aβ and sAPP fragments in the conditioned media of cultured cells. Specific antibody pairs are used to capture and detect the different peptide species.

Functional Assays
  • Neurite Outgrowth Assay: Primary neurons or differentiated neuroblastoma cells are treated with purified APP metabolites (e.g., sAPPα), and changes in neurite length and branching are quantified using microscopy and image analysis software.

  • Synaptic Plasticity Measurement (LTP): Acute brain slices are prepared, and electrophysiological recordings are made from hippocampal neurons. The effects of APP metabolites on long-term potentiation (LTP), a cellular correlate of learning and memory, are assessed by measuring synaptic responses before and after high-frequency stimulation.

Experimental_Workflow_APP_Metabolites start Start: Hypothesis on this compound Function cell_culture Cell Culture (e.g., HEK293, SH-SY5Y) start->cell_culture transfection Transfection with APP construct cell_culture->transfection treatment Treatment with purified this compound or modulation of APP processing transfection->treatment harvest Harvest Cell Lysate and Conditioned Media treatment->harvest functional_assays Functional Assays treatment->functional_assays western Western Blot (Full-length APP, CTFs, AICD) harvest->western elisa ELISA (Aβ, sAPPα, sAPPβ) harvest->elisa analysis Data Analysis and Interpretation western->analysis elisa->analysis neurite Neurite Outgrowth Assay functional_assays->neurite ltp LTP Measurement functional_assays->ltp toxicity Cell Viability/Toxicity Assay functional_assays->toxicity neurite->analysis ltp->analysis toxicity->analysis end Conclusion analysis->end

Figure 3: Experimental Workflow for Studying this compound

Conclusion

The metabolites of APP are key players in a wide range of biological processes, from synaptic function to gene regulation. While sAPPα is largely neuroprotective, the accumulation of Aβ, particularly Aβ42, is a central event in the pathogenesis of Alzheimer's disease. The dual roles of these metabolites in both physiological and pathological conditions make the APP processing pathway a critical area of research and a prime target for therapeutic intervention in neurodegenerative diseases. A deeper understanding of the intricate balance between the amyloidogenic and non-amyloidogenic pathways, and the downstream effects of each metabolite, will be crucial for the development of effective treatments for Alzheimer's disease and other neurological disorders.

References

An In-depth Technical Guide to the Core Physical and Chemical Properties of 6-Mercaptopurine (6-MP)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the compound "App-MP" did not yield a specific, publicly documented chemical entity. Based on the common abbreviation "MP" in pharmaceutical and chemical literature, this guide focuses on 6-Mercaptopurine (B1684380) (6-MP) , a widely researched and utilized thiopurine antimetabolite. This document is intended for researchers, scientists, and drug development professionals.

Introduction

6-Mercaptopurine (6-MP), a synthetic purine (B94841) analogue, is a cornerstone medication in the treatment of acute lymphoblastic leukemia and has applications in inflammatory bowel disease.[1] Its efficacy is rooted in its ability to interfere with nucleic acid biosynthesis, thereby inhibiting the proliferation of rapidly dividing cells.[2] This guide provides a comprehensive overview of the physical and chemical properties of 6-MP, detailed experimental protocols for its synthesis and analysis, and a visualization of its metabolic and signaling pathways.

Physical and Chemical Properties

The physical and chemical characteristics of 6-Mercaptopurine are summarized below. These properties are crucial for its formulation, delivery, and interaction with biological systems.

Physical Properties of 6-Mercaptopurine
PropertyValueReference
Appearance Yellow crystalline powder[3]
Molecular Formula C₅H₄N₄S[3]
Molecular Weight 152.18 g/mol [3]
Melting Point 313-314 °C (decomposes)[4]
Solubility Insoluble in water, acetone, and ether. Soluble in hot ethanol (B145695) and alkaline solutions.[4][5]
pKa1 7.77[4]
pKa2 11.17[4]
Chemical Properties of 6-Mercaptopurine
PropertyValueReference
IUPAC Name 3,7-dihydropurine-6-thione[3]
CAS Number 50-44-2[3]
Canonical SMILES C1=NC2=C(N1)C(=S)N=CN2[6]
InChI Key GLVAUDGFNGKCSF-UHFFFAOYSA-N[7]

Experimental Protocols

Detailed methodologies for the synthesis, analysis, and biological evaluation of 6-Mercaptopurine are essential for research and development.

Synthesis of 6-Mercaptopurine from Hypoxanthine (B114508)

This protocol describes a common method for synthesizing 6-MP.

Materials:

Procedure:

  • A mixture of hypoxanthine and an excess of phosphorus pentasulfide is heated in a basic solvent with a boiling point over 100°C, such as anhydrous pyridine or quinoline.[1]

  • The reaction mixture is refluxed for several hours (typically 2-10 hours).[1]

  • After the reaction is complete, the excess pyridine is removed under reduced pressure.[1]

  • The residue is then treated with water and heated to hydrolyze any remaining phosphorus compounds.[1]

  • The mixture is cooled, and ammonium hydroxide is cautiously added to precipitate ammonium phosphate, which is then removed by filtration.[1]

  • The filtrate volume is reduced under vacuum, and the pH is adjusted to 5 with an acid (e.g., hydrochloric or acetic acid) to precipitate the crude 6-mercaptopurine.[1]

  • The crude product is collected by filtration, washed with cold water, and can be purified by recrystallization from water or dilute alkaline solutions.[1]

Quantitative Analysis of 6-Mercaptopurine and its Metabolites by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of 6-MP and its metabolites in biological samples.

Sample Preparation (from red blood cells):

  • Erythrocytes are isolated from whole blood samples.

  • A known number of cells (e.g., 8 x 10⁸) are suspended in a buffer solution (e.g., Hanks solution) containing a reducing agent like dithiothreitol (B142953) (DTT).

  • Proteins are precipitated by the addition of perchloric acid.

  • The mixture is centrifuged, and the supernatant is collected.

  • The supernatant is then hydrolyzed at 100°C for 45 minutes to convert nucleotide metabolites to their base forms.

  • After cooling, the sample is directly injected into the HPLC system.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., Radialpack Resolve C18).

  • Mobile Phase: A gradient of methanol (B129727) and water containing triethylamine.

  • Detection: UV detection at multiple wavelengths to simultaneously monitor 6-MP (322 nm), 6-thioguanine (B1684491) (342 nm), and the hydrolysis product of 6-methylmercaptopurine (B131649) (303 nm).

  • Quantification: Calibration curves are generated using standards of known concentrations for each analyte.

In Vitro Cytotoxicity Assay

The cytotoxic effects of 6-MP on cancer cell lines can be evaluated using various assays, such as the WST-1 assay.

Cell Culture and Treatment:

  • Human malignant T-lymphoblast cell lines (e.g., MOLT-4) are cultured in appropriate media and conditions.

  • Cells are seeded in 96-well plates at a predetermined density.

  • Cells are treated with a range of 6-MP concentrations for a specified duration (e.g., 96 hours).

WST-1 Assay Protocol:

  • Following the treatment period, 10 µL of WST-1 premix is added to each well.

  • The plate is incubated for 4 hours in a 5% CO₂ incubator.

  • The absorbance is measured at 440 nm using a microplate reader.

  • The IC50 value (the concentration of 6-MP that inhibits cell growth by 50%) is calculated from the dose-response curve.

Signaling and Metabolic Pathways

The biological activity of 6-Mercaptopurine is a result of its complex metabolism and its subsequent interference with cellular signaling pathways.

Metabolic Pathway of 6-Mercaptopurine

6-MP is a prodrug that requires intracellular activation. Its metabolism is multifaceted, leading to both active cytotoxic metabolites and inactive byproducts. The balance between these pathways is crucial for its therapeutic efficacy and toxicity.

G cluster_activation Anabolic Pathway cluster_inactivation Catabolic Pathways cluster_effects Cellular Effects MP 6-Mercaptopurine (6-MP) TIMP 6-Thioinosine monophosphate (TIMP) MP->TIMP HGPRT MMP 6-Methylmercaptopurine (6-MMP) MP->MMP TPMT TUA 6-Thiouric acid (TUA) MP->TUA XO TXMP 6-Thioxanthosine monophosphate (TXMP) TIMP->TXMP IMPDH TGMP 6-Thioguanosine monophosphate (TGMP) TXMP->TGMP GMPS TGDP 6-Thioguanosine diphosphate (B83284) (TGDP) TGMP->TGDP TGTP 6-Thioguanosine triphosphate (TGTP) TGDP->TGTP dTGTP 6-Deoxythioguanosine triphosphate (dTGTP) TGTP->dTGTP RNA_incorporation RNA_incorporation TGTP->RNA_incorporation Incorporation into RNA DNA_incorporation DNA_incorporation dTGTP->DNA_incorporation Incorporation into DNA MMPR 6-Methylmercaptopurine ribonucleotides (MMPR) MMP->MMPR Purine_synthesis_inhibition Purine_synthesis_inhibition MMPR->Purine_synthesis_inhibition Inhibition of de novo purine synthesis

Caption: Metabolic activation and catabolism of 6-Mercaptopurine (6-MP).

Mechanism of Action and Signaling Pathway

The cytotoxic effects of 6-MP are primarily mediated by the incorporation of its metabolites into DNA and RNA, and the inhibition of de novo purine synthesis. This leads to cell cycle arrest and apoptosis.

G cluster_pathways Molecular Mechanisms cluster_consequences Cellular Consequences MP 6-Mercaptopurine (6-MP) Active_Metabolites Active Metabolites (dTGTP, TGTP, MMPR) MP->Active_Metabolites DNA_incorporation Incorporation into DNA Active_Metabolites->DNA_incorporation RNA_incorporation Incorporation into RNA Active_Metabolites->RNA_incorporation Purine_inhibition Inhibition of de novo Purine Synthesis Active_Metabolites->Purine_inhibition DNA_damage DNA Damage & Mismatch Repair DNA_incorporation->DNA_damage Protein_synthesis_disruption Disruption of Protein Synthesis RNA_incorporation->Protein_synthesis_disruption Nucleotide_depletion Nucleotide Pool Depletion Purine_inhibition->Nucleotide_depletion Cell_cycle_arrest Cell Cycle Arrest DNA_damage->Cell_cycle_arrest Protein_synthesis_disruption->Cell_cycle_arrest Nucleotide_depletion->Cell_cycle_arrest Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis

Caption: Mechanism of action of 6-Mercaptopurine leading to apoptosis.

References

In-Depth Technical Guide to the Solubility and Stability of 3'-Phosphoadenosine 5'-Phosphosulfate (PAPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Phosphoadenosine 5'-phosphosulfate (PAPS), the universal sulfonate donor, is a critical coenzyme in the metabolism of a wide array of endogenous and xenobiotic compounds. Its central role in sulfation reactions, catalyzed by sulfotransferases (SULTs), underscores the importance of understanding its physicochemical properties for researchers in drug development and various life sciences fields. The stability and solubility of PAPS are paramount for the design and execution of reliable in vitro assays and for the interpretation of cellular and physiological processes. This guide provides a comprehensive overview of the solubility and stability of PAPS, complete with detailed experimental protocols and visual representations of its metabolic context.

Solubility of PAPS

The solubility of PAPS is a critical factor for its handling and use in experimental settings. As a highly polar molecule, its solubility is greatest in aqueous solutions.

Quantitative Solubility Data

Limited quantitative data is publicly available for the solubility of PAPS in various solvents. The following table summarizes the known information.

SolventTemperature (°C)Solubility (mg/mL)Citation
WaterNot Specified50[1]
Phosphate BufferNot SpecifiedData not available
Tris BufferNot SpecifiedData not available

Note: Further empirical studies are required to determine the precise solubility of PAPS in different buffer systems and at various temperatures.

Stability of PAPS

The stability of PAPS is influenced by several factors, most notably pH and temperature. Understanding these factors is crucial for the accurate preparation and storage of PAPS solutions and for the design of robust experimental protocols.

pH-Dependent Stability
Temperature-Dependent Stability

Temperature is a critical determinant of PAPS stability. For long-term storage, it is recommended to keep PAPS solutions frozen at -70°C or -80°C.[1] At physiological temperatures (37°C), the stability of PAPS can be a concern, particularly in the context of cell-based assays or enzymatic reactions. The enzymes responsible for PAPS synthesis, PAPS synthases (PAPSS), themselves exhibit limited stability at 37°C, with the half-life of PAPSS2 being in the range of minutes.[4][5][6] This inherent instability of the biosynthetic machinery can indirectly impact the availability of stable PAPS in cellular environments.

Degradation Pathways

The primary degradation pathway for PAPS is the hydrolysis of the phosphosulfate bond, which can occur both enzymatically and non-enzymatically. This hydrolysis results in the formation of 3'-phosphoadenosine 5'-phosphate (PAP) and inorganic sulfate (B86663). Another potential degradation route involves the cleavage of the pyrophosphate bond, yielding adenosine (B11128) 5'-phosphosulfate (APS) and inorganic phosphate.

In biological systems, the degradation of PAPS is also regulated by enzymes such as nucleotide pyrophosphatases.[7]

The following diagram illustrates the primary degradation pathways of PAPS.

PAPS_Degradation PAPS 3'-Phosphoadenosine 5'-Phosphosulfate (PAPS) PAP 3'-Phosphoadenosine 5'-Phosphate (PAP) PAPS->PAP Hydrolysis of phosphosulfate bond Sulfate Inorganic Sulfate PAPS->Sulfate Hydrolysis of phosphosulfate bond APS Adenosine 5'-Phosphosulfate (APS) PAPS->APS Hydrolysis of pyrophosphate bond Phosphate Inorganic Phosphate PAPS->Phosphate Hydrolysis of pyrophosphate bond PAPS_Pathway cluster_synthesis PAPS Biosynthesis cluster_utilization Sulfation Reaction ATP1 ATP APS Adenosine 5'-Phosphosulfate (APS) ATP1->APS ATP Sulfurylase Sulfate Sulfate (SO₄²⁻) Sulfate->APS PAPS 3'-Phosphoadenosine 5'-Phosphosulfate (PAPS) APS->PAPS APS Kinase ATP2 ATP ATP2->PAPS Sulfated_Substrate Sulfated Product PAPS->Sulfated_Substrate Sulfotransferase (SULT) PAP 3'-Phosphoadenosine 5'-Phosphate (PAP) PAPS->PAP Substrate Acceptor Substrate (e.g., Steroid, Xenobiotic) Substrate->Sulfated_Substrate

References

Part 1: Amyloid Precursor Protein (APP) Metabolites as Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of "App-MP" reveals two distinct and significant interpretations in the biomedical field: metabolites of the Amyloid Precursor Protein (APP) and the medication 6-Mercaptopurine (6-MP). Both present compelling, yet separate, avenues for therapeutic targeting. This guide will delve into the core aspects of each, providing researchers, scientists, and drug development professionals with a comprehensive technical overview of their respective potential therapeutic targets.

The processing of Amyloid Precursor Protein (APP) is a central event in the pathogenesis of Alzheimer's disease.[1][2] Proteolytic cleavage of APP results in the generation of various metabolites, some of which are implicated in neurotoxicity and synaptic dysfunction.[1][3] Understanding the signaling pathways influenced by these metabolites is crucial for the development of effective therapeutic strategies.

Core Signaling Pathways

APP and its metabolites, particularly the Amyloid-β (Aβ) peptides and the APP Intracellular Domain (AICD), are involved in multiple signaling cascades.[1][3]

  • Aβ-Mediated Synaptic Dysfunction: Aβ oligomers are considered potent neurotoxins that contribute to cognitive decline in Alzheimer's disease.[3] They can aberrantly interact with various cell surface receptors, leading to synaptic dysfunction.

  • AICD and Transcriptional Regulation: The AICD fragment can translocate to the nucleus and modulate gene expression.[3][4] This function suggests a role in cellular processes that could be targeted for therapeutic intervention.

  • Interaction with Notch Signaling: Evidence suggests a crosstalk between APP and Notch signaling pathways, which are critical for neuronal development and function.[5] This interaction may present novel therapeutic targets.

Potential Therapeutic Targets

Based on the known signaling involvement, several key therapeutic targets emerge:

  • Secretases: The enzymes responsible for APP processing, namely β-secretase (BACE1) and γ-secretase, are prime targets for inhibiting the production of amyloidogenic Aβ peptides.[1]

  • Aβ Aggregation and Clearance: Strategies aimed at preventing Aβ aggregation or enhancing its clearance from the brain are actively being pursued. This includes the development of antibodies and small molecules that target Aβ.

  • AICD-Interacting Proteins: Identifying and targeting the nuclear binding partners of AICD could modulate its transcriptional activity and mitigate potential pathological effects.

  • Receptors for Aβ Oligomers: Blocking the interaction of Aβ oligomers with their neuronal receptors could prevent downstream neurotoxic signaling.

Experimental Protocols

1. In Vitro Secretase Activity Assay:

  • Objective: To quantify the inhibitory potential of a compound on β- or γ-secretase activity.

  • Methodology:

    • A recombinant human secretase enzyme is incubated with a specific fluorogenic substrate that contains the secretase cleavage site.

    • The test compound is added to the reaction mixture at various concentrations.

    • The reaction is allowed to proceed for a defined period at 37°C.

    • The fluorescence generated from the cleavage of the substrate is measured using a microplate reader.

    • The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated.

2. Aβ Aggregation Assay:

  • Objective: To assess the ability of a compound to inhibit the aggregation of Aβ peptides.

  • Methodology:

    • Synthetic Aβ42 peptide is dissolved in a suitable buffer to form a monomeric solution.

    • The test compound is added to the Aβ solution.

    • The mixture is incubated at 37°C with gentle agitation to promote aggregation.

    • At various time points, aliquots are taken, and the extent of aggregation is measured using Thioflavin T (ThT), a dye that fluoresces upon binding to amyloid fibrils.

    • The fluorescence intensity is plotted against time to determine the kinetics of aggregation and the inhibitory effect of the compound.

Signaling Pathway and Experimental Workflow Diagrams

APP_Processing_Pathway cluster_membrane Cell Membrane APP APP BACE1 β-secretase (BACE1) APP->BACE1 Cleavage sAPPb sAPPβ C99 C99 fragment BACE1->C99 Generates C99 gamma_secretase γ-secretase Abeta gamma_secretase->Abeta AICD AICD gamma_secretase->AICD Plaques Amyloid Plaques Abeta->Plaques Neurotoxicity Neurotoxicity Abeta->Neurotoxicity Gene_Expression Altered Gene Expression AICD->Gene_Expression Translocates to Nucleus C99->gamma_secretase Cleavage

Caption: Amyloidogenic processing of APP leading to the generation of Aβ and AICD.

Experimental_Workflow_Secretase_Inhibition cluster_workflow Secretase Inhibition Assay Workflow start Start: Prepare Reagents incubate Incubate Enzyme, Substrate, and Inhibitor start->incubate measure Measure Fluorescence incubate->measure analyze Analyze Data (IC50) measure->analyze

Caption: Workflow for an in vitro secretase inhibition assay.

Part 2: 6-Mercaptopurine (6-MP) and its Therapeutic Implications

6-Mercaptopurine (6-MP) is a well-established purine (B94841) analogue used in the treatment of acute lymphoblastic leukemia (ALL) and autoimmune diseases.[6][7] Its mechanism of action involves interference with DNA and RNA synthesis, leading to the death of rapidly proliferating cells.[6][8] A deeper understanding of its metabolic pathways and cellular effects can unveil new therapeutic targets and strategies to overcome drug resistance.

Core Mechanism of Action

6-MP is a prodrug that requires intracellular activation. Its mechanism revolves around the following key steps:

  • Conversion to Active Metabolites: 6-MP is converted to its active form, thioinosine monophosphate (TIMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[9]

  • Inhibition of Purine Synthesis: TIMP inhibits several enzymes involved in de novo purine synthesis, thereby depleting the pool of adenine (B156593) and guanine (B1146940) nucleotides necessary for DNA and RNA synthesis.[6][8]

  • Incorporation into Nucleic Acids: Metabolites of 6-MP, such as thioguanine nucleotides (TGNs), can be incorporated into DNA and RNA, leading to cytotoxicity.[10]

Potential Therapeutic Targets and Strategies
  • Thiopurine S-methyltransferase (TPMT): This enzyme inactivates 6-MP by methylation. Genetic variations in the TPMT gene can lead to decreased enzyme activity, resulting in increased levels of active metabolites and a higher risk of toxicity.[6] TPMT genotyping or phenotyping is crucial for dose optimization.

  • Xanthine (B1682287) Oxidase: This enzyme metabolizes 6-MP to an inactive product. Co-administration of a xanthine oxidase inhibitor, such as allopurinol, can increase the bioavailability of 6-MP.[7]

  • Drug Resistance Mechanisms: Understanding and targeting mechanisms of 6-MP resistance, such as decreased HGPRT activity or increased drug efflux, are critical for improving therapeutic outcomes.

Experimental Protocols

1. TPMT Genotyping:

  • Objective: To identify genetic variants in the TPMT gene that affect enzyme activity.

  • Methodology:

    • Genomic DNA is extracted from a patient's blood sample.

    • Polymerase Chain Reaction (PCR) is used to amplify the regions of the TPMT gene known to contain common single nucleotide polymorphisms (SNPs).

    • The amplified DNA is then analyzed by methods such as restriction fragment length polymorphism (RFLP) analysis or direct DNA sequencing to identify the specific alleles present.

2. Measurement of 6-Thioguanine (B1684491) Nucleotide (6-TGN) Levels:

  • Objective: To monitor the intracellular concentration of active 6-MP metabolites in red blood cells as a surrogate for therapeutic drug monitoring.

  • Methodology:

    • A blood sample is collected from the patient.

    • Red blood cells are isolated and lysed to release intracellular contents.

    • The 6-TGNs are hydrolyzed to release 6-thioguanine.

    • The concentration of 6-thioguanine is quantified using high-performance liquid chromatography (HPLC) with UV or fluorescence detection.

Metabolic Pathway and Logical Relationship Diagrams

SixMP_Metabolism cluster_metabolism 6-Mercaptopurine (6-MP) Metabolism SixMP 6-Mercaptopurine (6-MP) HGPRT HGPRT SixMP->HGPRT Activation TPMT TPMT SixMP->TPMT Inactivation XO Xanthine Oxidase SixMP->XO Inactivation TIMP Thioinosine Monophosphate (TIMP) HGPRT->TIMP MeMP Methylmercaptopurine (Inactive) TPMT->MeMP ThiouricAcid 6-Thiouric Acid (Inactive) XO->ThiouricAcid TGNs Thioguanine Nucleotides (TGNs) TIMP->TGNs Cytotoxicity Cytotoxicity (Inhibition of DNA/RNA Synthesis) TGNs->Cytotoxicity

Caption: Metabolic pathways of 6-Mercaptopurine (6-MP).

TPMT_Genotype_Phenotype cluster_logic TPMT Genotype and Therapeutic Implication Genotype TPMT Genotype WildType Wild-Type (Normal Activity) Genotype->WildType Heterozygous Heterozygous (Intermediate Activity) Genotype->Heterozygous Homozygous Homozygous Mutant (Low/No Activity) Genotype->Homozygous StandardDose Standard 6-MP Dose WildType->StandardDose Leads to ReducedDose Reduced 6-MP Dose Heterozygous->ReducedDose Leads to SignificantlyReducedDose Significantly Reduced 6-MP Dose / Alternative Therapy Homozygous->SignificantlyReducedDose Leads to

Caption: Logical relationship between TPMT genotype and 6-MP dosing strategy.

References

An In-Depth Technical Guide to Small Molecule Modulators of Amyloid Precursor Protein (APP) Processing

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "App-MP family of compounds" does not correspond to a recognized class of molecules in the public scientific literature. This guide is therefore prepared under the interpretation that the query refers to small molecule modulators of the Amyloid Precursor Protein (APP), a central molecule in Alzheimer's disease research. This document provides a detailed overview of the primary families of compounds developed to modulate APP processing for therapeutic purposes.

Introduction to Amyloid Precursor Protein (APP) Processing

The Amyloid Precursor Protein (APP) is a transmembrane protein pivotal to neuronal function, including synapse formation and repair. Its processing occurs via two main pathways: the non-amyloidogenic and the amyloidogenic pathways. The amyloidogenic pathway is of particular interest in the context of Alzheimer's disease (AD) as it leads to the production of amyloid-beta (Aβ) peptides, which can aggregate to form the characteristic amyloid plaques found in the brains of AD patients.

The modulation of APP processing by small molecules represents a major therapeutic strategy for Alzheimer's disease. These efforts are primarily focused on three main classes of enzymes that cleave APP, known as secretases: α-secretase, β-secretase (BACE1), and γ-secretase. Consequently, the main families of small molecule modulators are:

  • α-Secretase Activators/Enhancers: These compounds aim to promote the non-amyloidogenic pathway.

  • β-Secretase (BACE1) Inhibitors: These molecules are designed to block the first step of the amyloidogenic pathway.

  • γ-Secretase Modulators (GSMs) and Inhibitors (GSIs): These compounds target the final step in the amyloidogenic pathway.

This guide will provide a technical overview of these three families of compounds, including their mechanisms of action, quantitative data, experimental protocols, and synthesis.

α-Secretase Activators and Enhancers

Mechanism of Action

α-secretase is a family of enzymes, primarily from the ADAM (A Disintegrin and Metalloproteinase) family, with ADAM10 being the main α-secretase in neurons.[1] These enzymes cleave APP within the Aβ domain, a process that precludes the formation of the Aβ peptide.[2] This cleavage event releases a soluble neuroprotective fragment known as sAPPα and leaves a C-terminal fragment (CTFα or C83) in the membrane. Subsequent cleavage of C83 by γ-secretase produces a non-toxic p3 fragment. The activation or enhancement of α-secretase activity is therefore a promising therapeutic strategy to shift APP processing towards the non-amyloidogenic pathway, thereby reducing Aβ production.

Quantitative Data: In Vitro Potency of α-Secretase Activators

Several classes of compounds have been investigated for their ability to enhance α-secretase activity. The table below summarizes the in vitro potency of selected α-secretase activators.

Compound ClassSpecific CompoundAssay SystemPotency (EC50/IC50)Reference
RetinoidsAcitretinHuman cerebrospinal fluidNot specified[3]
Curcumin AnalogsCurcumin-isoleucineCellular assayNot specified[1]
Curcumin-phenylalanineCellular assayNot specified[1]
Curcumin-valineCellular assayNot specified[1]
Dihydronarciclasine Analog7-Deoxy-Trans-Dihydronarciclasine (E144)HeLa cells expressing APPsw~1-5 µM (for sAPPα increase)[4]
Experimental Protocol: Cell-Based α-Secretase Activity Assay

This protocol describes a method to assess the ability of a test compound to enhance α-secretase activity in a cell-based system by measuring the release of sAPPα.

Objective: To quantify the effect of a test compound on the secretion of sAPPα from cultured cells expressing APP.

Materials:

  • Cell line overexpressing human APP (e.g., HEK293-APP or SH-SY5Y-APP).

  • Cell culture medium and supplements.

  • Test compound and vehicle control (e.g., DMSO).

  • 96-well cell culture plates.

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • BCA Protein Assay Kit.

  • sAPPα ELISA kit.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed the APP-overexpressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the existing medium from the cells and replace it with the medium containing the test compound or vehicle control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Conditioned Medium Collection: After incubation, carefully collect the conditioned medium from each well. Centrifuge the medium to pellet any detached cells and collect the supernatant.

  • Cell Lysis: Wash the remaining cells in the plate with ice-cold PBS. Add lysis buffer to each well and incubate on ice to lyse the cells.

  • Protein Quantification: Determine the total protein concentration in each cell lysate using a BCA protein assay. This is used to normalize the sAPPα levels.

  • sAPPα Quantification: Measure the concentration of sAPPα in the collected conditioned medium using a specific ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the sAPPα concentration to the total protein concentration for each well. Plot the normalized sAPPα levels against the concentration of the test compound to determine the EC50 value.

Synthesis of α-Secretase Activators

The synthesis of α-secretase activators is diverse, reflecting the various chemical scaffolds being investigated. For example, Bryostatin-1, a complex natural product with α-secretase activating properties, has been the subject of extensive total synthesis efforts.

Example: Total Synthesis of Bryostatin-1

The total synthesis of Bryostatin-1 is a complex, multi-step process. A convergent approach is often employed, where different fragments of the molecule are synthesized separately and then combined. For instance, one reported synthesis involves the union of an A-ring hydroxyallylsilane with a C-ring aldehyde, followed by further steps to form the B-ring and complete the macrocycle.[5][6][7] This synthesis is highly challenging due to the molecule's numerous stereocenters and functional groups.

β-Secretase (BACE1) Inhibitors

Mechanism of Action

β-secretase, also known as Beta-site APP Cleaving Enzyme 1 (BACE1), is an aspartyl protease that initiates the amyloidogenic pathway. It cleaves APP at the N-terminus of the Aβ domain, generating the soluble fragment sAPPβ and the membrane-bound C-terminal fragment C99. C99 is then cleaved by γ-secretase to produce Aβ. Inhibition of BACE1 is a direct approach to reduce the production of all Aβ species.

Quantitative Data: In Vitro and In Vivo Potency of BACE1 Inhibitors

Numerous BACE1 inhibitors have been developed and tested in clinical trials. The table below provides a summary of the potency of some of these compounds.

CompoundBACE1 Ki/IC50 (in vitro)BACE2 IC50 (in vitro)Aβ Reduction in CSF (in vivo)Reference
Verubecestat (MK-8931)Ki = 2.2 nMMore potent on BACE257-84% reduction[8][9]
Lanabecestat (AZD3293)IC50 = 0.004 µMIC50 < 0.01 µMNot specified[10]
Elenbecestat (E2609)IC50 = 3.9 nMIC50 = 46 nMUp to 92% reduction[9][11]
Atabecestat (JNJ-54861911)Not specifiedNot specified50-90% reduction[9]
LY3202626IC50 = 0.615 nMNot specifiedNot specified[12]
Experimental Protocol: Fluorogenic BACE1 Inhibitor Assay

This protocol outlines a common in vitro method for screening BACE1 inhibitors using a fluorogenic substrate.[8][13][14][15]

Objective: To determine the IC50 of a test compound for BACE1 enzymatic activity.

Materials:

  • Recombinant human BACE1 enzyme.

  • BACE1 fluorogenic substrate (a peptide with a fluorophore and a quencher).

  • Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5).

  • Test compound and vehicle control (e.g., DMSO).

  • 96-well or 384-well black plates.

  • Fluorescence plate reader.

  • BACE1 inhibitor (as a positive control).

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. Also, prepare solutions of the BACE1 enzyme and the fluorogenic substrate in assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer. Add the test compound dilutions or vehicle control. Add the BACE1 enzyme solution to all wells except the blank (no enzyme) wells.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the BACE1 fluorogenic substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity in a plate reader in kinetic mode (e.g., readings every 1-2 minutes for 30-60 minutes) at the appropriate excitation and emission wavelengths for the substrate.

  • Data Analysis:

    • Subtract the background fluorescence from the blank wells.

    • Determine the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Synthesis of BACE1 Inhibitors

The synthesis of BACE1 inhibitors often involves multi-step sequences to construct complex heterocyclic cores and incorporate specific functionalities that interact with the enzyme's active site.

Example: Synthesis of Verubecestat (MK-8931)

The commercial synthesis of Verubecestat (MK-8931) has been optimized for efficiency and scale.[16][17][18][19][20] Key steps in a reported next-generation synthesis include:

  • A Mannich-type ketimine addition, which can be performed under continuous flow conditions.

  • A copper-catalyzed amidation reaction to form a key amide bond.

  • An optimized guanidinylation procedure to construct the iminothiadiazine dioxide core.

γ-Secretase Modulators (GSMs) and Inhibitors (GSIs)

Mechanism of Action

γ-secretase is a multi-protein complex that performs the final cleavage of C99 to generate Aβ peptides of varying lengths, as well as the APP intracellular domain (AICD). γ-secretase inhibitors (GSIs) block the activity of the enzyme, thus preventing the production of all Aβ species. However, GSIs also inhibit the cleavage of other important substrates, such as Notch, leading to significant side effects.

γ-secretase modulators (GSMs), on the other hand, allosterically modulate the enzyme's activity.[21] They do not inhibit the overall cleavage but shift the cleavage site, leading to the production of shorter, less aggregation-prone Aβ species (e.g., Aβ37, Aβ38) at the expense of the more amyloidogenic Aβ42.[22]

Quantitative Data: In Vitro Potency of γ-Secretase Modulators and Inhibitors

The following table summarizes the in vitro potencies of selected γ-secretase modulators and inhibitors.

CompoundTypeAβ42 IC50/EC50Aβ40 IC50/EC50Notch IC50Reference
Compound EGSI0.37 nM0.24 nM0.32 nM[23]
DAPTGSI200 nM115 nM (total Aβ)Not specified[23]
BPN-15606GSM7 nMNot specified> 25 µM[24]
Compound 2 (pyridazine)GSM4.1 nM80 nMNot specified[22]
Compound 3 (pyridazine)GSM5.3 nM87 nMNot specified[22]
CS-1 (coumarin)GSM112 nM380 nMNo effect[25]
Experimental Protocol: In Vitro γ-Secretase Activity Assay

This protocol describes a method for measuring γ-secretase activity in vitro using a purified enzyme and substrate.[26][27]

Objective: To determine the IC50 of a test compound for γ-secretase activity.

Materials:

  • Purified γ-secretase enzyme complex (e.g., from cell membranes).

  • Recombinant C100-Flag substrate (the C-terminal fragment of APP).

  • Assay buffer (e.g., containing CHAPSO and lipids).

  • Test compound and vehicle control (e.g., DMSO).

  • SDS-PAGE gels and Western blotting reagents.

  • Anti-Flag antibody.

  • Chemiluminescence detection system.

Procedure:

  • Enzyme and Substrate Preparation: Prepare solutions of the purified γ-secretase enzyme and the C100-Flag substrate in the assay buffer.

  • Assay Setup: In microcentrifuge tubes, combine the assay buffer, test compound dilutions or vehicle control, and the γ-secretase enzyme.

  • Pre-incubation: Incubate the mixture for a short period at 37°C to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add the C100-Flag substrate to each tube to start the reaction.

  • Incubation: Incubate the reaction at 37°C for a defined time (e.g., 1-4 hours).

  • Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and heating.

  • Detection of Cleavage Products:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-Flag antibody to detect both the uncleaved C100-Flag substrate and the cleaved AICD-Flag product.

  • Data Analysis:

    • Quantify the band intensities for the substrate and product.

    • Calculate the percentage of inhibition of substrate cleavage for each compound concentration.

    • Plot the percent inhibition versus the logarithm of the compound concentration to determine the IC50 value.

Synthesis of γ-Secretase Modulators

The synthesis of GSMs varies depending on the chemical class. Many are heterocyclic compounds.

Example: Synthesis of an Aminopiperidine Series of GSMs

One reported series of GSMs is based on a 3(S)-aminopiperidine scaffold.[16] The synthesis of these compounds would typically involve the construction of the substituted piperidine (B6355638) ring, followed by the attachment of the appropriate side chains through standard organic chemistry reactions such as amide couplings or reductive aminations.

Signaling Pathway and Experimental Workflow Diagrams

APP Processing Signaling Pathways

The following diagram illustrates the two main pathways of APP processing.

APP_Processing_Pathways cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway APP1 APP sAPP_alpha sAPPα (neuroprotective) APP1->sAPP_alpha C83 C83 fragment APP1->C83 α-secretase (e.g., ADAM10) p3 p3 fragment (non-toxic) C83->p3 γ-secretase AICD1 AICD C83->AICD1 APP2 APP sAPP_beta sAPPβ APP2->sAPP_beta C99 C99 fragment APP2->C99 β-secretase (BACE1) Abeta Aβ peptides (Aβ40, Aβ42) C99->Abeta γ-secretase AICD2 AICD C99->AICD2 Plaques Amyloid Plaques Abeta->Plaques Aggregation

Caption: APP Processing Pathways.

General Experimental Workflow for Preclinical Evaluation of APP Modulators

The diagram below outlines a typical workflow for the preclinical development of small molecule modulators of APP processing.[21][27][28]

Preclinical_Workflow cluster_discovery Discovery & Lead Identification cluster_preclinical_dev Preclinical Development HTS High-Throughput Screening (in vitro enzymatic/cell-based assays) Hit_to_Lead Hit-to-Lead Optimization (SAR studies) HTS->Hit_to_Lead In_vitro_ADMET In Vitro ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) Hit_to_Lead->In_vitro_ADMET In_vivo_PK In Vivo Pharmacokinetics (PK) (e.g., in rodents) In_vitro_ADMET->In_vivo_PK In_vivo_PD In Vivo Pharmacodynamics (PD) (Aβ reduction in animal models) In_vivo_PK->In_vivo_PD Tox Toxicology Studies (in vivo) In_vivo_PD->Tox IND Investigational New Drug (IND) Application Tox->IND

Caption: Preclinical Development Workflow.

Conclusion

The modulation of APP processing through small molecules targeting α-secretase, BACE1, and γ-secretase remains a key area of research for the development of disease-modifying therapies for Alzheimer's disease. While BACE1 and γ-secretase inhibitors have faced challenges in clinical trials due to on-target and off-target toxicities, the development of more selective compounds and γ-secretase modulators continues. Furthermore, the strategy of enhancing the non-amyloidogenic pathway through α-secretase activation offers a promising alternative. The data and protocols presented in this guide provide a technical foundation for researchers and drug development professionals working in this critical field.

References

In-depth Technical Guide on the Endogenous Presence of N-(1-carboxy-2-phenylethyl)carbamoyl-AMP (App-MP)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals no identifiable natural sources or endogenous presence of the molecule designated as App-MP, with the chemical name N-(1-carboxy-2-phenylethyl)carbamoyl-AMP.

Extensive searches of scientific databases and literature have been conducted to ascertain the existence and biological relevance of this specific molecule. These inquiries, targeting its potential discovery, biosynthesis, quantification in tissues, and physiological or pathological roles, have not yielded any pertinent information.

The initial ambiguity of the term "this compound" led to a broad investigation into compounds with similar nomenclature. This included a thorough review of literature concerning:

  • Amyloid Precursor Protein (APP): A key protein in Alzheimer's disease research. While APP and its metabolites are extensively studied, there is no evidence of a naturally occurring conjugate with the structure of this compound.

  • Antimicrobial Peptides (AMPs): A diverse class of naturally occurring molecules involved in the innate immune response. The chemical structure of this compound does not correspond to known families of antimicrobial peptides.

  • Metabolites of Phenylalanine: As the chemical name suggests a derivative of phenylalanine, its metabolic pathways were reviewed. No known metabolic process has been documented to produce N-(1-carboxy-2-phenylethyl)carbamoyl-AMP.

  • Endogenous AMP Adducts: The possibility of this compound being an adduct of adenosine (B11128) monophosphate (AMP) with a phenylalanine derivative was explored. While various endogenous molecular adducts are known to exist, this specific conjugate is not described in the current body of scientific literature.

Based on the exhaustive search, it must be concluded that N-(1-carboxy-2-phenylethyl)carbamoyl-AMP (this compound) is not a recognized naturally occurring or endogenously produced molecule within the public domain of scientific research. Consequently, the core requirements of this technical guide—summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways—cannot be fulfilled due to the absence of foundational data.

It is possible that "this compound" represents a novel synthetic compound, a proprietary molecule not yet disclosed in public research, or a misnomer for a different biological entity. Without further clarification or the emergence of new scientific findings, a technical guide on its natural sources and endogenous presence cannot be constructed.

App-MP CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Adenosine (B11128) 5'-(β,γ-methylene)triphosphate (App-MP / AMP-PCP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-(β,γ-methylene)triphosphate (commonly referred to by the acronym AMP-PCP, and likely the intended subject of "this compound") is a non-hydrolyzable analog of adenosine triphosphate (ATP). In this molecule, a methylene (B1212753) bridge replaces the oxygen atom between the β and γ phosphates. This structural modification makes the terminal phosphate (B84403) group resistant to cleavage by ATPases and kinases, rendering it an invaluable tool in biochemistry and pharmacology. AMP-PCP acts as a competitive inhibitor for many ATP-dependent enzymes, effectively locking them in an ATP-bound conformational state. This allows for the detailed study of enzyme kinetics, protein-substrate interactions, and the structural basis of enzyme mechanisms. Furthermore, it serves as a selective agonist for certain purinergic receptors.

This technical guide provides a comprehensive overview of AMP-PCP, including its chemical identity, biochemical properties, and key experimental applications.

Chemical Identification

IdentifierValue
Common Name Adenosine 5'-(β,γ-methylene)triphosphate
Synonyms AMP-PCP, β,γ-Methyleneadenosine 5'-triphosphate
IUPAC Name ({--INVALID-LINK--phosphoryl}methyl)phosphonic acid
CAS Number 3469-78-1[1]
Molecular Formula C₁₁H₁₈N₅O₁₂P₃
Molecular Weight 505.21 g/mol

Quantitative Data: Binding Affinities and Inhibitory Constants

AMP-PCP's utility stems from its ability to bind to the active sites of ATP-dependent enzymes and receptors. The following table summarizes key quantitative data regarding its binding affinity and inhibitory constants for several well-characterized protein targets.

Protein TargetOrganism/SystemMetricValueReference(s)
Heat shock protein 90 (Hsp90)Not specifiedKd3.8 µM[2][3][4]
Glycogen synthase kinase β (GSK-3β)Not specifiedKi490 µM[5]
P2X₁ and P2X₃ Receptors (for α,β-methylene ATP)RatEC₅₀~1 µM[6]
Adenylate CyclaseNot specifiedKi~0.5 mM[6]

Experimental Protocols

Competitive Inhibition Assay for Kinases (Scintillation Proximity Assay)

This protocol outlines a method to determine the ATP-competitive nature of kinase inhibitors using AMP-PCP. The principle relies on measuring the shift in the IC₅₀ value of an inhibitor in the presence of a fixed concentration of the competitive inhibitor, AMP-PCP.

Materials:

  • Kinase of interest (e.g., Glycogen Synthase Kinase-3β)

  • Peptide substrate for the kinase

  • [γ-³³P]ATP

  • AMP-PCP

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Scintillation Proximity Assay (SPA) beads (e.g., streptavidin-coated for biotinylated substrates)

  • Microplate suitable for scintillation counting

  • Microplate scintillation counter

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of the test inhibitor in the kinase assay buffer.

    • Prepare a solution of AMP-PCP in the kinase assay buffer at a concentration above its Kᵢ (e.g., for GSK-3β, a concentration > 490 µM would be appropriate).[5]

    • Prepare a master mix containing the kinase, its peptide substrate, and [γ-³³P]ATP at a low concentration.

  • Assay Setup:

    • In a microplate, add the test inhibitor dilutions.

    • To one set of wells, add the kinase assay buffer. To a parallel set of wells, add the AMP-PCP solution.

    • Initiate the kinase reaction by adding the master mix to all wells.

  • Incubation:

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time to allow for substrate phosphorylation.

  • Detection:

    • Stop the reaction by adding a stop solution containing EDTA and the SPA beads.

    • Incubate to allow the biotinylated peptide substrate to bind to the streptavidin-coated beads.

    • Centrifuge the plate to pellet the beads.

  • Measurement:

    • Measure the radioactivity in each well using a microplate scintillation counter. The signal is proportional to the amount of phosphorylated substrate bound to the beads.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration for both conditions (with and without AMP-PCP).

    • Determine the IC₅₀ values from the resulting dose-response curves. A significant rightward shift in the IC₅₀ curve in the presence of AMP-PCP indicates that the inhibitor is ATP-competitive.

ATPase Activity Assay (Malachite Green Assay)

This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by an ATPase. It can be used to determine the inhibitory effect of AMP-PCP.

Materials:

  • Purified ATPase enzyme

  • ATP

  • AMP-PCP

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl₂)

  • Malachite Green Reagent (see preparation note below)

  • Phosphate Standard Solution (e.g., KH₂PO₄)

  • 96-well microplate

  • Microplate reader

Reagent Preparation (Malachite Green):

  • A common formulation involves mixing solutions of malachite green, ammonium (B1175870) molybdate, and a stabilizer like polyvinyl alcohol in an acidic solution.[7][8] It is crucial to use phosphate-free water and glassware to minimize background.

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of AMP-PCP in the assay buffer.

    • Prepare a solution of ATP at a concentration near the Kₘ of the ATPase.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the ATPase enzyme, and the different concentrations of AMP-PCP. Include a control with no inhibitor.

    • Pre-incubate the plate at the enzyme's optimal temperature for a few minutes.

    • Initiate the reaction by adding the ATP solution to all wells.

  • Incubation:

    • Incubate the plate at the optimal temperature for a fixed period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction and Color Development:

    • Stop the enzymatic reaction by adding the Malachite Green Reagent to each well.[9] This reagent is acidic and will denature the enzyme.

    • Allow the color to develop for 15-30 minutes at room temperature.

  • Measurement:

    • Measure the absorbance at approximately 620-650 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using the phosphate standard solution to determine the concentration of Pi released in each well.

    • Plot the rate of phosphate release against the concentration of AMP-PCP to determine its inhibitory effect and calculate the IC₅₀ if applicable.

Signaling Pathways and Mechanisms of Action

Inhibition of ATP-Dependent Enzymes

AMP-PCP is a valuable tool for dissecting the mechanism of ATP-dependent enzymes such as kinases and ATPases. By binding to the ATP-binding pocket without being hydrolyzed, it can trap the enzyme in a state that mimics the binding of the natural substrate. This "frozen" state is amenable to structural studies like X-ray crystallography and cryo-EM, providing insights into the conformational changes that occur upon substrate binding.

cluster_0 Enzyme Catalytic Cycle cluster_1 Inhibition by AMP-PCP Enzyme Enzyme Enzyme_ATP Enzyme-ATP Complex Enzyme->Enzyme_ATP ATP Binding Enzyme_AMP_PCP Enzyme-AMP-PCP Complex (Non-hydrolyzable) Enzyme->Enzyme_AMP_PCP Competitive Binding Enzyme_ADP_P Enzyme-ADP-Pi Complex Enzyme_ATP->Enzyme_ADP_P ATP Hydrolysis Enzyme_ADP_P->Enzyme Product Release Products Products Enzyme_ADP_P->Products AMP_PCP AMP-PCP Enzyme_AMP_PCP->Enzyme_AMP_PCP

Competitive inhibition of an ATP-dependent enzyme by AMP-PCP.
Activation of P2X Receptors

Extracellular ATP is a key signaling molecule that activates purinergic receptors, which are broadly classified into P2X and P2Y families. P2X receptors are ligand-gated ion channels that, upon binding ATP, open to allow the influx of cations like Na⁺ and Ca²⁺.[10][11][12][13] AMP-PCP can act as an agonist at certain P2X receptor subtypes, particularly P2X₁ and P2X₃.[6] By using a non-hydrolyzable analog, researchers can study the direct effects of receptor activation without the confounding influence of ATP degradation products like ADP and adenosine, which can activate other purinergic receptors.

cluster_membrane Plasma Membrane P2X_Receptor P2X Receptor (Ligand-gated ion channel) Ion_Influx Cation Influx (Na+, Ca2+) P2X_Receptor->Ion_Influx Channel Opening AMP_PCP AMP-PCP (Agonist) AMP_PCP->P2X_Receptor Binds and Activates Cellular_Response Downstream Cellular Response (e.g., Neurotransmission, Muscle Contraction) Ion_Influx->Cellular_Response Leads to

Activation of P2X receptors by AMP-PCP leading to cellular responses.

Conclusion

Adenosine 5'-(β,γ-methylene)triphosphate (AMP-PCP) is a powerful and versatile tool for researchers in the life sciences. Its resistance to hydrolysis allows for the stabilization of enzyme-substrate complexes and the specific activation of certain purinergic receptors. The data and protocols presented in this guide are intended to provide a solid foundation for the design and execution of experiments utilizing this important ATP analog. As with any reagent, careful consideration of its concentration, purity, and the specific experimental context is crucial for obtaining reliable and reproducible results.

References

Methodological & Application

Unraveling "App-MP": Application Notes for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

The term "App-MP" is not a standard scientific abbreviation and can be interpreted in several ways within the context of cell culture experiments. This document provides detailed application notes and protocols for two of the most probable candidates: Adenosine (B11128) 2',3'-cyclic monophosphate (2',3'-cAMP) and the widely used anti-cancer drug 6-mercaptopurine (B1684380) (6-MP) . These compounds are utilized in cell culture to investigate a range of cellular processes from signaling and proliferation to apoptosis and metabolic regulation.

Section 1: Adenosine 2',3'-cyclic Monophosphate (2',3'-cAMP) in Cell Culture

Application Notes:

Adenosine 2',3'-cyclic monophosphate (2',3'-cAMP) is a positional isomer of the well-known second messenger 3',5'-cAMP. It is emerging as a significant signaling molecule in its own right, particularly in the context of cellular injury and stress.[1] In cell culture experiments, 2',3'-cAMP is primarily used to study its role as an extracellular signaling molecule, its degradation into adenosine, and its subsequent effects on cellular processes like proliferation and apoptosis.[2][3] The release of 2',3'-cAMP from cells is often associated with cellular stress or injury, and its extracellular conversion to adenosine can trigger protective cellular responses.[2]

Key Applications in Cell Culture:

  • Investigation of the 2',3'-cAMP-adenosine pathway: Studying the enzymatic conversion of extracellular 2',3'-cAMP to 2'-AMP and 3'-AMP, and subsequently to adenosine.[2]

  • Modulation of cell proliferation: Assessing the inhibitory effects of 2',3'-cAMP on the growth of various cell types, particularly vascular smooth muscle and mesangial cells.[3]

  • Induction of apoptosis: Exploring the role of 2',3'-cAMP in programmed cell death, potentially through the opening of mitochondrial permeability transition pores.[1]

  • Studying cellular stress responses: Using 2',3'-cAMP to mimic a component of the cellular response to injury.

Signaling Pathway of Extracellular 2',3'-cAMP

Extracellular 2',3'-cAMP is metabolized by ecto-phosphodiesterases (ecto-PDEs) into 2'-AMP and 3'-AMP.[2] These monophosphates are then further metabolized by ecto-nucleotidases to adenosine. Adenosine can then bind to its cell surface receptors (A1, A2A, A2B, A3) to elicit various downstream effects, including the inhibition of cell proliferation, often mediated through A2B receptors.[2][3]

2_3_cAMP_Signaling_Pathway Extracellular 2',3'-cAMP to Adenosine Signaling Pathway Extracellular_2_3_cAMP Extracellular 2',3'-cAMP AMPs 2'-AMP & 3'-AMP Extracellular_2_3_cAMP->AMPs Ecto-PDEs Adenosine Adenosine AMPs->Adenosine Ecto-nucleotidases Adenosine_Receptors Adenosine Receptors (A1, A2A, A2B, A3) Adenosine->Adenosine_Receptors Cellular_Response Cellular Response (e.g., Inhibition of Proliferation) Adenosine_Receptors->Cellular_Response

Extracellular 2',3'-cAMP to Adenosine Signaling Pathway.

Quantitative Data Summary

The following table summarizes the observed effects of 2',3'-cAMP on cell proliferation.

Cell TypeTreatmentEndpointResult
Vascular Smooth Muscle Cells2',3'-cAMPProliferationInhibition
Glomerular Mesangial Cells2',3'-cAMPProliferationInhibition
Human Aortic VSMCs2',3'-cAMPProliferationPotent Inhibition
Human Coronary Artery VSMCs2',3'-cAMPProliferationPotent Inhibition

Experimental Protocols

Protocol 1: Assessment of 2',3'-cAMP on Cell Viability using MTT Assay

This protocol provides a method to determine the effect of 2',3'-cAMP on the viability of adherent cells.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • Adenosine 2',3'-cyclic monophosphate sodium salt (2',3'-cAMP)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2',3'-cAMP in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of 2',3'-cAMP. Include a vehicle control (medium without 2',3'-cAMP).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

Experimental Workflow

MTT_Assay_Workflow Workflow for Cell Viability (MTT) Assay Seed_Cells 1. Seed Cells (96-well plate) Add_Compound 2. Add 2',3'-cAMP (serial dilutions) Seed_Cells->Add_Compound Incubate 3. Incubate (24-72 hours) Add_Compound->Incubate Add_MTT 4. Add MTT Reagent Incubate->Add_MTT Incubate_MTT 5. Incubate (3-4 hours) Add_MTT->Incubate_MTT Add_DMSO 6. Add DMSO Incubate_MTT->Add_DMSO Measure_Absorbance 7. Measure Absorbance (570 nm) Add_DMSO->Measure_Absorbance

Workflow for Cell Viability (MTT) Assay.

Section 2: 6-Mercaptopurine (6-MP) in Cell Culture

Application Notes:

6-mercaptopurine (6-MP) is a purine (B94841) analogue that functions as an antimetabolite in cancer chemotherapy and as an immunosuppressant.[4][5] In cell culture, 6-MP is a valuable tool for studying the mechanisms of anti-cancer drugs, drug resistance, and the regulation of cellular metabolism and proliferation. It is a prodrug that requires intracellular activation to exert its cytotoxic effects.[6]

Key Applications in Cell Culture:

  • Cytotoxicity and anti-proliferative studies: Determining the IC50 values of 6-MP in various cancer cell lines.[7]

  • Mechanism of action studies: Investigating how 6-MP inhibits de novo purine synthesis and gets incorporated into DNA and RNA, leading to cell cycle arrest and apoptosis.[4][6][8]

  • Drug resistance studies: Selecting for and characterizing 6-MP resistant cell lines to understand the molecular basis of resistance.

  • Metabolic studies: Analyzing the impact of 6-MP on cellular energy metabolism, such as ATP levels and glucose uptake.[8]

  • Cell cycle analysis: Examining the effect of 6-MP on the distribution of cells in different phases of the cell cycle.[8][9]

Mechanism of Action of 6-MP

6-MP is taken up by cells and converted to its active metabolite, thioinosine monophosphate (TIMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT). TIMP has two major effects: it inhibits the de novo purine synthesis pathway, thus depleting the cell of essential building blocks for DNA and RNA, and it is further metabolized to thioguanine nucleotides (TGNs) which are incorporated into DNA and RNA, leading to cytotoxicity.[5][6][10]

6_MP_Mechanism_of_Action Mechanism of Action of 6-Mercaptopurine (6-MP) 6_MP 6-Mercaptopurine (6-MP) TIMP Thioinosine Monophosphate (TIMP) 6_MP->TIMP HPRT De_Novo_Purine_Synthesis De Novo Purine Synthesis TIMP->De_Novo_Purine_Synthesis Inhibition TGNs Thioguanine Nucleotides (TGNs) TIMP->TGNs Metabolism Cytotoxicity Cell Cycle Arrest & Apoptosis De_Novo_Purine_Synthesis->Cytotoxicity DNA_RNA_Incorporation Incorporation into DNA & RNA TGNs->DNA_RNA_Incorporation DNA_RNA_Incorporation->Cytotoxicity

Mechanism of Action of 6-Mercaptopurine (6-MP).

Quantitative Data Summary

The following tables summarize the cytotoxic and cell cycle effects of 6-MP on various cancer cell lines.

Table 1: IC50 Values of 6-MP in Human Cancer Cell Lines [7]

Cell LineCancer TypeIC50 (µM)
HepG2Hepatocellular Carcinoma32.25
MCF-7Breast Adenocarcinoma>100

Table 2: Effect of 50 µM 6-MP on Jurkat T-cell Leukemia Cell Cycle Distribution [8]

Treatment Time% Cells in Sub-G1 (Apoptotic)% Cells in G1
72 hours (Control)13%38%
72 hours (6-MP)34%27%

Experimental Protocols

Protocol 2: Determining the IC50 of 6-MP using a Cell Viability Assay

This protocol is similar to Protocol 1 and can be adapted for 6-MP to determine its half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell line of interest (e.g., Jurkat, HepG2)

  • Complete cell culture medium

  • 6-mercaptopurine (6-MP)

  • Reagents for a cell viability assay (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in 96-well plates. For suspension cells like Jurkat, a density of 20,000-50,000 cells per well is common.

  • Compound Treatment: Prepare a serial dilution of 6-MP in complete medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Add the diluted 6-MP to the wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of cell viability against the log of the 6-MP concentration. Use a non-linear regression analysis to determine the IC50 value.

Protocol 3: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol describes how to quantify apoptosis induced by 6-MP using flow cytometry.

Materials:

  • Cells treated with 6-MP and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of 6-MP for a specified time (e.g., 48 hours). Include an untreated control.

  • Cell Harvesting: For adherent cells, collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using trypsin. Combine the floating and adherent cells. For suspension cells, simply collect the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Experimental Workflow

Apoptosis_Assay_Workflow Workflow for Apoptosis (Annexin V/PI) Assay Treat_Cells 1. Treat Cells with 6-MP Harvest_Cells 2. Harvest Cells Treat_Cells->Harvest_Cells Wash_Cells 3. Wash with PBS Harvest_Cells->Wash_Cells Resuspend 4. Resuspend in Binding Buffer Wash_Cells->Resuspend Stain 5. Stain with Annexin V-FITC & PI Resuspend->Stain Incubate 6. Incubate (15 min, dark) Stain->Incubate Analyze 7. Analyze by Flow Cytometry Incubate->Analyze

Workflow for Apoptosis (Annexin V/PI) Assay.

References

Application Notes and Protocols for In Vivo Animal Studies of APP-MP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a therapeutic strategy involving the modulation of Amyloid Precursor Protein (APP) signaling through the administration of Methylprednisolone (MP), hereafter referred to as the APP-MP protocol. This document details the underlying scientific rationale, experimental designs for in vivo animal studies, and expected quantitative outcomes.

Introduction and Scientific Rationale

Amyloid Precursor Protein (APP) is a transmembrane protein that plays a central role in synaptic formation and repair. However, its proteolytic processing can lead to the generation of amyloid-beta (Aβ) peptides, which are a pathological hallmark of Alzheimer's disease. The this compound protocol is a therapeutic approach aimed at modulating APP signaling to favor non-amyloidogenic pathways and reduce neuroinflammation, a key component in the progression of neurodegenerative diseases.

Methylprednisolone (MP), a glucocorticoid, is known for its potent anti-inflammatory and immunosuppressive effects. In the context of neurodegeneration, MP is hypothesized to not only suppress neuroinflammatory responses but also to influence the signaling pathways associated with APP processing. This dual action makes it a compelling candidate for therapeutic intervention in animal models of neurological disorders.

Signaling Pathway

The therapeutic effect of the this compound protocol is predicated on its ability to modulate two interconnected pathways: the APP processing pathway and the neuroinflammatory pathway. MP is believed to shift APP processing away from the amyloidogenic pathway and simultaneously suppress the inflammatory cascade, leading to neuroprotection.

APP_MP_Signaling_Pathway cluster_0 APP Processing Pathway cluster_1 Neuroinflammatory Pathway APP APP Alpha_Secretase α-Secretase APP->Alpha_Secretase Non-amyloidogenic Beta_Secretase β-Secretase APP->Beta_Secretase Amyloidogenic sAPPalpha sAPPα (Neuroprotective) AICD AICD Abeta (Neurotoxic) Microglia Activated Microglia Abeta->Microglia Activates Neuronal_Damage Neuronal Damage Abeta->Neuronal_Damage Alpha_Secretase->sAPPalpha Alpha_Secretase->AICD Gamma_Secretase γ-Secretase Beta_Secretase->Gamma_Secretase Gamma_Secretase->AICD Gamma_Secretase->Abeta Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Microglia->Pro_inflammatory_Cytokines Neuroinflammation Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation Neuroinflammation->Neuronal_Damage MP Methylprednisolone (MP) MP->Alpha_Secretase Upregulates MP->Beta_Secretase Downregulates MP->Microglia Inhibits

Caption: this compound Signaling Pathway.

In Vivo Animal Study Protocols

The following protocols are designed for preclinical evaluation of the this compound therapeutic strategy in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD).

Animal Model
  • Species: Mouse (Mus musculus)

  • Strain: 5XFAD transgenic mice, which co-express five familial Alzheimer's disease mutations.

  • Age: 6 months (at the onset of significant amyloid pathology).

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Experimental Groups
GroupTreatmentN (per group)
1Vehicle Control (Saline)12
2This compound (10 mg/kg Methylprednisolone)12
Dosing and Administration
  • Formulation: Methylprednisolone sodium succinate (B1194679) dissolved in sterile 0.9% saline.

  • Dose: 10 mg/kg body weight.

  • Route of Administration: Intraperitoneal (i.p.) injection.

  • Frequency: Once daily for 28 consecutive days.

Experimental Workflow

Experimental_Workflow start Start: 6-month-old 5XFAD mice acclimatization Acclimatization (1 week) start->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization treatment Daily Treatment (28 days) - Vehicle - this compound randomization->treatment behavioral Behavioral Testing (Days 22-28) treatment->behavioral euthanasia Euthanasia and Tissue Collection (Day 29) behavioral->euthanasia analysis Biochemical and Histological Analysis euthanasia->analysis end End analysis->end

Caption: In Vivo Experimental Workflow.
Behavioral Assessments

Behavioral tests should be conducted during the last week of treatment to assess cognitive function.

  • Morris Water Maze (MWM): To evaluate spatial learning and memory.

  • Y-Maze: To assess short-term spatial working memory.

  • Open Field Test: To measure general locomotor activity and anxiety-like behavior.

Tissue Collection and Processing

At the end of the treatment period, mice will be euthanized, and brain tissue will be collected.

  • Procedure: Anesthetize the mice with isoflurane (B1672236) followed by transcardial perfusion with ice-cold phosphate-buffered saline (PBS).

  • Brain Extraction: The brain is carefully extracted. One hemisphere is snap-frozen in liquid nitrogen for biochemical analysis, and the other is fixed in 4% paraformaldehyde for histological analysis.

Biochemical Analysis
  • ELISA: To quantify the levels of Aβ40 and Aβ42 in brain homogenates.

  • Western Blot: To measure the protein levels of APP, BACE1 (β-secretase), ADAM10 (α-secretase), and inflammatory markers (e.g., TNF-α, IL-1β).

Histological Analysis
  • Immunohistochemistry: To visualize Aβ plaques (using anti-Aβ antibodies) and activated microglia (using anti-Iba1 antibodies) in brain sections.

  • Thioflavin S Staining: To detect dense-core amyloid plaques.

Quantitative Data Presentation

The following tables summarize the expected quantitative outcomes from the in vivo study. The data presented are hypothetical and serve as an example of how to structure the results for clear comparison.

Table 1: Behavioral Test Outcomes

ParameterVehicle Control (Mean ± SEM)This compound Treated (Mean ± SEM)p-value
Morris Water Maze
Escape Latency (s)45.2 ± 3.825.6 ± 2.9<0.01
Time in Target Quadrant (%)28.1 ± 2.545.3 ± 3.1<0.01
Y-Maze
Spontaneous Alternation (%)52.4 ± 3.175.8 ± 2.7<0.001

Table 2: Brain Aβ Levels

AnalyteVehicle Control (pg/mg protein ± SEM)This compound Treated (pg/mg protein ± SEM)p-value
Aβ401250 ± 110780 ± 95<0.05
Aβ422800 ± 2501650 ± 210<0.01

Table 3: Key Protein Expression Levels (Fold Change vs. Control)

ProteinVehicle ControlThis compound Treated (Mean ± SEM)p-value
BACE11.00.65 ± 0.08<0.05
ADAM101.01.45 ± 0.12<0.05
TNF-α1.00.55 ± 0.07<0.01
IL-1β1.00.48 ± 0.06<0.01

Conclusion

The this compound protocol presents a promising therapeutic strategy for neurodegenerative diseases by targeting both amyloid pathology and neuroinflammation. The detailed protocols and expected outcomes provided in these application notes offer a robust framework for researchers to investigate the efficacy of this approach in preclinical animal models. The successful translation of these findings could pave the way for new treatments for diseases like Alzheimer's.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "App-MP" is not a recognized standard nomenclature. Based on the context of the request for detailed scientific application notes, this document focuses on 6-Mercaptopurine (6-MP) , a widely researched and clinically significant purine (B94841) analogue. It is presumed that "this compound" may be an internal designation or a typographical error for 6-MP.

Introduction

6-Mercaptopurine (6-MP) is an antimetabolite and immunosuppressive drug. It is a purine analogue that interferes with nucleic acid biosynthesis, thereby inhibiting the proliferation of rapidly growing cells.[1][2][3] These application notes provide an overview of its mechanism of action, recommended dosage for research applications, and protocols for relevant in vitro experiments.

Mechanism of Action

6-MP is a prodrug that is converted intracellularly to its active metabolites, the thioguanine nucleotides (TGNs).[1][2] The primary mechanism of action involves the incorporation of these metabolites into DNA and RNA, leading to cytotoxicity. Additionally, 6-MP metabolites inhibit de novo purine synthesis.[1][3]

The metabolic conversion of 6-MP is a complex process involving several enzymes, including hypoxanthine-guanine phosphoribosyltransferase (HGPRT), thiopurine S-methyltransferase (TPMT), and xanthine (B1682287) oxidase (XO).[1][4] Genetic variations in these enzymes can significantly impact the efficacy and toxicity of 6-MP.

Signaling Pathway of 6-Mercaptopurine Metabolism and Action

6-MP_Metabolism_and_Action Metabolic Pathway and Cellular Effects of 6-Mercaptopurine (6-MP) cluster_0 Cellular Uptake and Metabolism cluster_1 Mechanism of Action 6-MP 6-Mercaptopurine (6-MP) TIMP Thioinosine Monophosphate (TIMP) 6-MP->TIMP HGPRT Inactive_Metabolites Inactive Metabolites (e.g., 6-methylmercaptopurine, 6-thiouric acid) 6-MP->Inactive_Metabolites TPMT, XO 6-TGNs Thioguanine Nucleotides (6-TGNs) (Active Metabolites) TIMP->6-TGNs Purine_Synthesis De Novo Purine Synthesis 6-TGNs->Purine_Synthesis Inhibition DNA_RNA DNA and RNA Incorporation 6-TGNs->DNA_RNA Incorporation Apoptosis Apoptosis DNA_RNA->Apoptosis

Caption: Metabolic activation and mechanism of action of 6-MP.

Recommended Dosage and Administration for In Vitro Studies

The optimal concentration of 6-MP for in vitro experiments can vary significantly depending on the cell type and the specific research question. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for the cell line of interest.

Parameter Recommendation Notes
Starting Concentration Range 1 µM - 100 µMBased on literature for various cancer cell lines.
Solvent DMSO or 0.1 N NaOH6-MP is sparingly soluble in water.
Culture Conditions Standard cell culture conditions (37°C, 5% CO2)Ensure consistent conditions across experiments.
Incubation Time 24 - 72 hoursDependent on cell doubling time and experimental endpoint.

Table 1: General guidelines for in vitro dosage of 6-Mercaptopurine.

Experimental Protocols

This protocol outlines the determination of the cytotoxic effects of 6-MP on a chosen cell line.

Experimental Workflow for IC50 Determination

IC50_Determination_Workflow Workflow for Determining the IC50 of 6-MP Cell_Seeding Seed cells in a 96-well plate Drug_Treatment Treat with serial dilutions of 6-MP Cell_Seeding->Drug_Treatment Incubation Incubate for 24-72 hours Drug_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan (B1609692) crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Absorbance_Measurement->Data_Analysis

Caption: Workflow for determining the IC50 of 6-MP using an MTT assay.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Preparation: Prepare a stock solution of 6-MP in the appropriate solvent. Perform serial dilutions to obtain a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Treatment: Remove the culture medium and add fresh medium containing the different concentrations of 6-MP. Include a vehicle control (medium with solvent only).

  • Incubation: Incubate the plate for a predetermined time (e.g., 48 hours).

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Plot the percentage of cell viability versus the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

This protocol is for quantifying 6-MP-induced apoptosis using Annexin V and Propidium Iodide (PI) staining.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with 6-MP at the predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V positive, PI negative cells are in early apoptosis.

    • Annexin V positive, PI positive cells are in late apoptosis or necrosis.

Conclusion

These application notes provide a foundational guide for the in vitro use of 6-Mercaptopurine. Researchers should adapt these protocols to their specific cell systems and experimental goals. Careful dose-response studies are essential for obtaining meaningful and reproducible results. For in vivo studies, dosage and administration routes will vary significantly and require thorough literature review and adherence to ethical guidelines for animal research.

References

Application of Adenosine 5'-(β,γ-imido)triphosphate (App-MP) in Molecular Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adenosine (B11128) 5'-(β,γ-imido)triphosphate (App-MP), commercially known as AMP-PNP, is a non-hydrolyzable analog of adenosine triphosphate (ATP). In this molecule, an imido group (-NH-) replaces the oxygen atom bridging the β and γ phosphates. This modification makes the terminal phosphate (B84403) bond resistant to cleavage by ATPases and other ATP-hydrolyzing enzymes. Consequently, this compound can bind to the ATP-binding sites of many enzymes, effectively locking them in an ATP-bound conformational state. This "freezing" of the enzymatic cycle is an invaluable tool for researchers in molecular biology, enabling detailed investigation of enzyme mechanisms, protein-substrate interactions, and cellular processes that are otherwise transient. This document provides detailed application notes and protocols for the use of App- MP in various molecular biology research areas.

I. Structural Biology of ATP-Binding Proteins

This compound is extensively used in structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) to determine the three-dimensional structures of proteins in their ATP-bound state. By trapping the protein in this conformation, researchers can gain insights into the structural changes that occur upon nucleotide binding, which are crucial for understanding protein function.

Application Note:
  • ATP-Binding Cassette (ABC) Transporters: this compound has been instrumental in elucidating the transport cycle of ABC transporters. Binding of this compound induces a conformational change, typically bringing the nucleotide-binding domains (NBDs) into a closed dimer, which is believed to be a key step in substrate translocation.[1][2] Structures of ABC transporters like MsbA and P-glycoprotein have been solved in the presence of this compound, revealing an inward-facing conformation poised for substrate transport.[1][3]

  • Motor Proteins: The mechanism of motor proteins such as kinesin and myosin, which convert the chemical energy of ATP hydrolysis into mechanical work, can be dissected using this compound. For kinesin, this compound binding induces a state where both heads are strongly bound to the microtubule, mimicking a pre-hydrolysis step in its processive movement.[4]

  • DNA Helicases: this compound is used to study the mechanism of DNA unwinding by helicases. It can be used to preload helicases onto DNA without initiating unwinding, allowing for synchronized initiation of the reaction upon addition of ATP.[5][6] This has been demonstrated with the eukaryotic CMG helicase.[5][6]

Experimental Protocol: Cryo-Electron Microscopy of a Protein-App-MP Complex

This protocol provides a general workflow for determining the structure of a protein in complex with this compound using cryo-EM.

1. Sample Preparation:

  • Purify the target protein to homogeneity.
  • Prepare a stock solution of this compound (lithium salt) in a suitable buffer (e.g., 50 mM Tris pH 8.5, 150 mM NaCl, 1 mM EDTA).
  • To form the complex, incubate the purified protein with a molar excess of this compound and MgCl₂ (typically 1-5 mM this compound and 2-10 mM MgCl₂) on ice for at least 15 minutes. The optimal concentrations and incubation time should be determined empirically.

2. Grid Preparation:

  • Apply 3-4 µL of the protein-App-MP complex solution to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3).
  • Blot the grid to remove excess liquid and rapidly plunge-freeze it in liquid ethane (B1197151) using a vitrification robot (e.g., a Vitrobot).

3. Data Collection:

  • Screen the frozen grids for optimal ice thickness and particle distribution using a transmission electron microscope (TEM) equipped with a direct electron detector.
  • Collect a large dataset of movie micrographs at a suitable magnification and defocus range.

4. Image Processing:

  • Perform motion correction and dose-weighting of the raw movie frames.
  • Estimate the contrast transfer function (CTF) for each micrograph.
  • Pick individual particles from the micrographs.
  • Perform 2D classification to remove noise and select for well-defined particle classes.
  • Generate an initial 3D model (ab initio or from a homologous structure).
  • Perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the protein-App-MP complex.

5. Model Building and Refinement:

  • Build an atomic model into the final cryo-EM density map.
  • Refine the model against the map using real-space refinement programs.
  • Validate the final model.

Visualization: Experimental Workflow for Cryo-EM with this compound

cryoEM_workflow cluster_sample_prep Sample Preparation cluster_grid_prep Grid Preparation cluster_data_acq Data Acquisition cluster_processing Image Processing & Reconstruction cluster_modeling Model Building & Analysis Protein Purified Protein Incubate Incubation Protein->Incubate AppMP This compound + MgCl2 AppMP->Incubate Grid Cryo-EM Grid Incubate->Grid Plunge Plunge Freezing Grid->Plunge TEM TEM Data Collection Plunge->TEM Processing Motion Correction CTF Estimation Particle Picking TEM->Processing Classification 2D/3D Classification & Refinement Processing->Classification Reconstruction High-Resolution 3D Map Classification->Reconstruction Modeling Atomic Model Building & Refinement Reconstruction->Modeling

General workflow for cryo-EM analysis of a protein-App-MP complex.

II. Enzyme Kinetics and Inhibition Assays

This compound is a valuable tool for studying the kinetics of ATP-dependent enzymes. As a competitive inhibitor, it can be used to determine the Michaelis-Menten constant (Km) for ATP and to probe the mechanism of inhibition.

Application Note:
  • Kinase Assays: In kinase assays, this compound can act as a competitive inhibitor of ATP, allowing for the determination of the kinase's affinity for ATP. However, it's important to note that some kinases may exhibit very slow hydrolysis of this compound, which should be considered in the experimental design.[7]

  • ATPase Activity Assays: this compound is widely used to inhibit ATPase activity. By comparing the enzyme's activity in the presence and absence of this compound, researchers can confirm the ATP-dependence of a reaction. The inhibitory concentration of this compound can vary significantly between different ATPases.

  • Motor Protein Motility Assays: In in vitro motility assays, this compound can be used to stall motor proteins on their tracks. For example, kinesin-1 gliding velocity is significantly decreased in the presence of this compound, with a half-maximal inhibitory concentration (IC50) of around 400 µM.[8]

Quantitative Data Summary: this compound Inhibition
Target Protein/SystemThis compound ConcentrationObserved EffectReference
Kinesin-1 Motility3.5 mM (in 2 mM ATP)Complete inhibition of microtubule gliding.[9]
Kinesin-1 Motility0.2 mM - 3.0 mM (in 0.5 mM ATP)Decreased mean run length from 558 nm to 62 nm.[7]
Kinesin-1 Motility400 µMHalf-maximal inhibition (IC50) of microtubule gliding velocity.[8]
DNA Replication (Helicase)Not specifiedInhibition of helicase function due to lack of hydrolysis.[10]
CMG Helicase Loading0.3 mMEfficiently preloads CMG onto DNA without unwinding.[6]
KATP ChannelNot specifiedInhibits conductance with comparable efficacy to ATP.[11]
Experimental Protocol: In Vitro Kinase Inhibition Assay using this compound

This protocol describes a general method to determine the inhibitory effect of this compound on a purified kinase using a radiometric assay with [γ-³²P]ATP.

1. Materials:

  • Purified kinase
  • Kinase-specific substrate (peptide or protein)
  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
  • ATP stock solution
  • This compound stock solution
  • [γ-³²P]ATP
  • Phosphocellulose paper
  • Scintillation counter
  • Phosphoric acid wash solution (e.g., 0.5% H₃PO₄)

2. Procedure:

  • Prepare a master mix of the kinase reaction buffer containing the kinase and its substrate at desired concentrations.
  • Prepare serial dilutions of this compound in the kinase reaction buffer.
  • In separate tubes, mix the kinase master mix with the different concentrations of this compound (and a no-inhibitor control).
  • Pre-incubate the mixtures at the desired reaction temperature (e.g., 30°C) for 5-10 minutes.
  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP to each tube. The final ATP concentration should be close to the Km of the kinase for ATP, if known.
  • Incubate the reactions for a specific time, ensuring the reaction is in the linear range.
  • Stop the reaction by spotting a portion of the reaction mixture onto a piece of phosphocellulose paper.
  • Wash the phosphocellulose papers multiple times with the phosphoric acid wash solution to remove unincorporated [γ-³²P]ATP.
  • Dry the papers and measure the incorporated radioactivity using a scintillation counter.

3. Data Analysis:

  • Plot the kinase activity (in counts per minute, CPM) against the concentration of this compound.
  • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the kinase activity.

III. Elucidation of Signaling Pathways

This compound can be used to investigate the role of ATP hydrolysis in cellular signaling pathways. By inhibiting specific ATP-dependent steps, researchers can dissect the sequence of events in a signaling cascade.

Application Note:
  • G-Protein Signaling: While G-protein activation itself is dependent on GTP binding and hydrolysis, downstream effectors in G-protein signaling pathways, such as adenylyl cyclase, are ATP-dependent. This compound can be used to study the activity of these effector enzymes. It is important to note that this compound does not directly interfere with the G-protein cycle.

  • Myofibril Contraction: In muscle contraction, ATP hydrolysis by myosin is essential for the power stroke. Adding this compound to isolated myofibrils can arrest the contraction cycle at the rigor state, where the myosin head is strongly bound to actin.[12] This allows for the study of the structural and mechanical properties of this state.

Visualization: Simplified Myosin-Actin Cross-Bridge Cycle and the Effect of this compound

Myosin_Actin_Cycle cluster_cycle Myosin-Actin Cross-Bridge Cycle cluster_inhibition Inhibition by this compound Rigor Rigor State (Myosin-Actin) ATP_Binding ATP Binding (Myosin dissociates) Rigor->ATP_Binding ATP AppMP_Binding Rigor Mortis State (Myosin-Actin-App-MP) Rigor->AppMP_Binding this compound ATP_Hydrolysis ATP Hydrolysis (Myosin cocks) ATP_Binding->ATP_Hydrolysis Cross_Bridge Cross-Bridge Formation ATP_Hydrolysis->Cross_Bridge Power_Stroke Power Stroke (Pi release) Cross_Bridge->Power_Stroke ADP_Release ADP Release Power_Stroke->ADP_Release ADP_Release->Rigor

This compound traps the myosin-actin complex in a rigor-like state.

IV. Conclusion

This compound is a versatile and powerful tool in molecular biology research. Its ability to act as a non-hydrolyzable analog of ATP allows for the detailed study of a wide range of biological processes. From elucidating the intricate structures of ATP-binding proteins to dissecting the kinetics of enzymatic reactions and unraveling complex signaling pathways, this compound continues to be an indispensable reagent for researchers aiming to understand the fundamental mechanisms of life at the molecular level. Careful consideration of its potential for slow hydrolysis by some enzymes and its competitive nature is crucial for the design and interpretation of experiments.

References

Application Notes and Protocols for App-MP as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of App-MP, a fluorescent probe based on the 4-Amino-2-methylisophthalonitrile scaffold, for various research and drug development applications. The protocols detailed below are based on established methodologies for structurally similar compounds and provide a strong foundation for the successful application of this compound in your laboratory.

Principle of Operation

This compound's fluorescence originates from the phenomenon of intramolecular charge transfer (ICT). The core structure, 4-Amino-2-methylisophthalonitrile, features an electron-donating amino group and two electron-accepting nitrile groups. Upon excitation with an appropriate wavelength of light, an electron is transferred from the donor to the acceptor moieties. This creates a polarized, excited state that emits fluorescence upon relaxation to the ground state. This inherent electronic property allows for the development of "turn-on," "turn-off," or ratiometric fluorescent probes for various analytes and biological processes.[1]

Potential Applications

Fluorescent probes derived from the 4-Amino-2-methylisophthalonitrile core, such as this compound, have a wide range of potential applications in biological and chemical sciences:

  • Sensing of Metal Ions: The amino and nitrile groups can serve as coordination sites for various metal ions, enabling the development of selective fluorescent sensors. A notable application is the detection of zinc ions (Zn²⁺), which play a crucial role in numerous biological processes.[1][2]

  • Detection of pH Changes: The protonation state of the amino group is dependent on the surrounding pH. This property can be harnessed to create fluorescent probes that report on pH fluctuations within cells or solutions.[1]

  • Bioimaging: By conjugating the this compound core to specific biomolecules like peptides or ligands, it is possible to target the probe to particular cellular compartments or tissues for visualization using fluorescence microscopy.[1]

  • Monitoring Enzyme Activity: this compound can be modified with recognition motifs that act as substrates for specific enzymes. The enzymatic cleavage or modification of this recognition site can trigger a change in the fluorescent signal, allowing for the real-time monitoring of enzyme activity.[1]

Quantitative Data

While specific photophysical properties for a probe explicitly named "this compound" are not available in the public domain, the following table summarizes the anticipated and experimentally determined properties for a closely related Zn²⁺ sensor (Sensor-Zn) derived from 4-Amino-2-methylisophthalonitrile. This data provides a valuable reference for planning experiments with this compound-based probes.

PropertyValueNotes
Excitation Maximum (λex) ~350 - 450 nm (Anticipated)The exact wavelength will depend on the specific chemical modifications and the solvent environment. For a related compound, APP+, excitation maxima were found to be 417 nm in PBS and 436 nm in chloroform.[3]
Emission Maximum (λem) ~450 - 550 nm (Anticipated)The emission wavelength is also sensitive to the environment. For APP+, emission maxima are 502 nm in PBS and 506 nm in chloroform.[3]
Quantum Yield (ΦF) VariableThe quantum yield is highly dependent on the probe's environment and binding state. For instance, a "turn-on" sensor will exhibit a low quantum yield in the absence of the analyte and a high quantum yield upon binding.
Response to Zn²⁺ "Turn-on" fluorescence enhancementThe binding of Zn²⁺ to the recognition moiety is expected to suppress non-radiative decay pathways, leading to a significant increase in fluorescence intensity.
Selectivity High for Zn²⁺ over other divalent cationsThe design of the recognition element, such as a dipicolylamine (DPA) moiety, confers high selectivity for the target ion.

Experimental Protocols

The following are detailed protocols for the synthesis of a Zn²⁺ sensor based on the this compound scaffold and its application in fluorescence spectroscopy and cellular imaging.

Synthesis of a "Turn-on" Fluorescent Probe for Zn²⁺ (Sensor-Zn)

This protocol describes a potential synthetic route to a "turn-on" fluorescent sensor for Zn²⁺ based on 4-Amino-2-methylisophthalonitrile, incorporating a dipicolylamine (DPA) moiety as the Zn²⁺ recognition element.[1]

Workflow for Synthesis of Sensor-Zn:

G cluster_synthesis Synthesis of Sensor-Zn start Start Materials: 4-Amino-2-methylisophthalonitrile Reagents for DPA attachment step1 Reaction Step: Couple DPA moiety to the 4-amino group start->step1 Chemical Synthesis step2 Purification: Silica (B1680970) gel column chromatography step1->step2 Crude Product product Final Product: Sensor-Zn step2->product Purified Sensor-Zn

Caption: Synthetic workflow for Sensor-Zn.

Materials:

  • 4-Amino-2-methylisophthalonitrile

  • Reagents for attaching the dipicolylamine (DPA) moiety (e.g., via a suitable linker and coupling chemistry)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Silica gel for column chromatography

  • Hexane (B92381) and Ethyl acetate (B1210297) for chromatography elution

Procedure:

  • Synthesis: The synthesis will involve the chemical coupling of a dipicolylamine (DPA) derivative to the 4-amino group of 4-Amino-2-methylisophthalonitrile. The specific reaction conditions will depend on the chosen linker and coupling strategy.

  • Purification: The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the final product, Sensor-Zn.[1]

  • Characterization: The chemical structure and purity of the synthesized Sensor-Zn should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Evaluating the Sensing Performance of Sensor-Zn

This protocol outlines the steps for characterizing the fluorescence response of the synthesized probe to zinc ions.

Experimental Workflow for Sensing Performance Evaluation:

G cluster_protocol Sensing Performance Protocol prep Prepare Solutions: Probe stock (e.g., 1 mM in DMSO) Analyte stocks (e.g., 10 mM metal salts) Buffer (e.g., 10 mM HEPES, pH 7.4) titration Perform Titration: Add increasing concentrations of Zn²⁺ to the probe solution prep->titration measure Measure Fluorescence: Record emission spectra after each addition titration->measure analyze Analyze Data: Plot fluorescence intensity vs. [Zn²⁺] Determine detection limit and selectivity measure->analyze

Caption: Workflow for evaluating probe performance.

Materials:

  • Stock solution of the fluorescent probe (e.g., 1 mM in DMSO)

  • Stock solutions of various analytes (e.g., metal perchlorates, 10 mM in water)

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4)

  • High-purity water

  • Fluorometer

Procedure:

  • Preparation of the Working Solution: Prepare a solution of the fluorescent probe in the desired buffer at a final concentration of 1-10 µM.

  • Initial Fluorescence Measurement: Record the fluorescence emission spectrum of the probe solution by exciting at its absorption maximum.

  • Titration Experiments:

    • To the probe solution, incrementally add small aliquots of the Zn²⁺ stock solution.

    • After each addition, allow the solution to equilibrate and then record the fluorescence emission spectrum.

  • Selectivity Studies: Repeat the titration experiment with other relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺, etc.) to assess the selectivity of the probe for Zn²⁺.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration.

    • From the titration data, calculate the detection limit of the probe for Zn²⁺.

Protocol for Cellular Imaging with this compound based Probes

This protocol provides a general guideline for using this compound based probes for imaging in live cells.

Workflow for Cellular Imaging:

G cluster_imaging Cellular Imaging Protocol cell_culture Cell Culture: Plate cells on a suitable imaging dish probe_loading Probe Loading: Incubate cells with the fluorescent probe cell_culture->probe_loading washing Washing: Remove excess probe with buffer probe_loading->washing imaging Fluorescence Microscopy: Acquire images using appropriate filter sets washing->imaging analysis Image Analysis: Quantify fluorescence intensity and localization imaging->analysis G cluster_pathway Generalized Zinc Signaling stimulus External Stimulus (e.g., Growth Factor, Neurotransmitter) receptor Membrane Receptor stimulus->receptor zinc_influx Zn²⁺ Influx (e.g., via channels) receptor->zinc_influx zinc_release Intracellular Zn²⁺ Release (e.g., from metallothioneins) receptor->zinc_release zinc_signal Increased [Zn²⁺]i zinc_influx->zinc_signal zinc_release->zinc_signal sensor_zn Sensor-Zn (this compound based probe) zinc_signal->sensor_zn Detects effector Downstream Effectors (e.g., Kinases, Phosphatases) zinc_signal->effector response Cellular Response (e.g., Gene Expression, Apoptosis) effector->response

References

Application Notes and Protocols for App-MP (AMP-PNP) as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5′-(β,γ-imido)triphosphate (App-MP), commonly known as AMP-PNP, is a non-hydrolyzable analog of adenosine triphosphate (ATP). Due to the substitution of an imido group for the oxygen atom between the β and γ phosphates, AMP-PNP can bind to the active site of many ATP-dependent enzymes but is resistant to cleavage. This property makes it an invaluable tool in enzymology and drug discovery as a competitive inhibitor to study the structure, function, and regulation of ATP-dependent enzymes and pathways. These application notes provide a summary of the inhibitory effects of AMP-PNP on various enzymes, along with detailed protocols for its use in inhibition assays.

Data Presentation: Inhibitory Activity of AMP-PNP

The following table summarizes the quantitative data for the inhibitory activity of AMP-PNP against several ATP-dependent enzymes.

Target Enzyme/ProteinOrganism/SourceInhibition ParameterValueNotes
Myosin ATPaseBovine CardiacKi120-130 µMAMP-PNP showed saturation kinetics. The half-life of inactivation decreased in the presence of AMP-PNP.[1][2]
MyosinBovine CardiacKA (Binding Constant)6.0 x 10^6 M-1Measured by equilibrium dialysis with [8-3H]AMP-PNP.[1][2]
Kinesin-1-IC50~400 µMConcentration for half-maximal velocity inhibition in a microtubule gliding assay.
(Na+ + K+)-dependent ATPaseCanine KidneyKD4.2 µMIn the absence of MgCl2.[3]
(Na+ + K+)-dependent ATPaseCanine KidneyKD2.2 µMIn the presence of 50 µM MgCl2.[3]
DNA Topoisomerase IIYeastRate Constant0.2 s-1Decatenation rate with AMP-PNP, compared to ~5 s-1 with ATP. AMP-PNP acts as a competitive inhibitor.[4]
P2Y12 Receptor (Adenylyl Cyclase Inhibition)PC12 CellsIC50 (for ATP)164 nMAMP-PNP is an analog of ATP, which inhibits adenylyl cyclase through P2Y receptors.[5][6]

Mandatory Visualizations

Caption: Mechanism of competitive inhibition by this compound (AMP-PNP).

experimental_workflow cluster_preparation 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_enzyme Prepare Enzyme Solution setup_rxn Set up reaction mixtures: - Enzyme - Buffer - Varying [this compound] prep_enzyme->setup_rxn prep_substrate Prepare Substrate Solution initiate_rxn Initiate reaction by adding substrate prep_substrate->initiate_rxn prep_amppnp Prepare this compound Stock Solution prep_amppnp->setup_rxn prep_buffer Prepare Assay Buffer prep_buffer->setup_rxn pre_incubate Pre-incubate at optimal temperature setup_rxn->pre_incubate pre_incubate->initiate_rxn monitor Monitor reaction progress (e.g., absorbance, fluorescence) initiate_rxn->monitor calc_rate Calculate initial reaction rates monitor->calc_rate plot_data Plot Rate vs. [this compound] calc_rate->plot_data determine_ic50 Determine IC50/Ki plot_data->determine_ic50

Caption: General experimental workflow for determining enzyme inhibition by this compound.

Experimental Protocols

Protocol 1: Inhibition of Myosin ATPase Activity

This protocol is designed to measure the inhibition of myosin ATPase activity by AMP-PNP using a phosphate (B84403) release assay.

Materials:

  • Purified cardiac myosin

  • ATP, sodium salt

  • AMP-PNP, lithium salt

  • Assay Buffer: 90 mM NaCl, 5 mM MgCl₂, 20 mM Tris-HCl, pH 8.5

  • Malachite Green Reagent for phosphate detection

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of cardiac myosin in an appropriate storage buffer.

    • Prepare stock solutions of ATP and AMP-PNP in deionized water and adjust the pH to 7.0. Determine the exact concentrations spectrophotometrically.

    • Prepare the Assay Buffer and Malachite Green Reagent according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well microplate, set up the reactions as follows:

      • Test wells: Add Assay Buffer, varying concentrations of AMP-PNP, and a fixed concentration of myosin.

      • Control wells (no inhibitor): Add Assay Buffer and myosin.

      • Blank wells: Add Assay Buffer and AMP-PNP (at the highest concentration used) without myosin.

    • The final volume in each well should be brought to a fixed volume with deionized water, leaving space for the addition of ATP.

  • Pre-incubation:

    • Pre-incubate the plate at 25°C for 10 minutes to allow AMP-PNP to bind to the myosin.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding a fixed concentration of ATP to all wells. The final ATP concentration should be close to the Km of myosin for ATP.

    • Incubate the plate at 25°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding the Malachite Green Reagent to all wells.

    • Allow color to develop for 15-20 minutes at room temperature.

    • Measure the absorbance at the appropriate wavelength (typically around 620-650 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from the test and control wells.

    • Calculate the percentage of inhibition for each AMP-PNP concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the AMP-PNP concentration and fit the data to a suitable model to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation if the inhibition is competitive.

Protocol 2: Inhibition of DNA Topoisomerase II Relaxation Activity

This protocol assesses the inhibitory effect of AMP-PNP on the ability of DNA Topoisomerase II to relax supercoiled plasmid DNA.

Materials:

  • Purified human or yeast DNA Topoisomerase II

  • Supercoiled plasmid DNA (e.g., pBR322)

  • ATP, sodium salt

  • AMP-PNP, lithium salt

  • 10x Topoisomerase II Reaction Buffer: 500 mM Tris-HCl (pH 7.5), 1.25 M KCl, 100 mM MgCl₂, 5 mM DTT, and 300 µg/mL BSA.

  • Stop Solution/Loading Dye: 5% SDS, 25% glycerol, 0.025% bromophenol blue.

  • Agarose (B213101)

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium (B1194527) bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of supercoiled plasmid DNA, ATP, and AMP-PNP in deionized water.

    • Prepare the 10x Reaction Buffer and the Stop Solution/Loading Dye.

  • Assay Setup:

    • On ice, set up the following 20 µL reactions in microcentrifuge tubes:

      • No Enzyme Control: 2 µL 10x Reaction Buffer, 200-300 ng supercoiled plasmid DNA, and deionized water to 20 µL.

      • Enzyme Control (no inhibitor): 2 µL 10x Reaction Buffer, 200-300 ng supercoiled plasmid DNA, 1 µL of 10 mM ATP, a fixed amount of Topoisomerase II, and deionized water to 20 µL.

      • Inhibitor Wells: 2 µL 10x Reaction Buffer, 200-300 ng supercoiled plasmid DNA, 1 µL of 10 mM ATP, varying concentrations of AMP-PNP, a fixed amount of Topoisomerase II, and deionized water to 20 µL.

  • Reaction Incubation:

    • Mix the contents of the tubes gently and incubate at 37°C for 30-60 minutes.

  • Reaction Termination:

    • Stop the reactions by adding 5 µL of Stop Solution/Loading Dye to each tube and mix thoroughly.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in TAE buffer containing a DNA stain (e.g., ethidium bromide).

    • Load the entire volume of each reaction mixture into the wells of the gel.

    • Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately two-thirds of the way down the gel.

  • Visualization and Analysis:

    • Visualize the DNA bands under a UV transilluminator.

    • Supercoiled DNA will migrate faster than relaxed DNA.

    • Inhibition of Topoisomerase II activity will be observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA with increasing concentrations of AMP-PNP. The results are typically qualitative or semi-quantitative.

Protocol 3: General Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibition of a protein kinase by AMP-PNP using a radiometric assay with [γ-³²P]ATP.

Materials:

  • Purified protein kinase

  • Specific peptide or protein substrate for the kinase

  • ATP, sodium salt

  • [γ-³²P]ATP

  • AMP-PNP, lithium salt

  • Kinase Reaction Buffer (composition is kinase-dependent, but typically contains Tris-HCl, MgCl₂, and DTT)

  • Stop solution (e.g., phosphoric acid or SDS-PAGE loading buffer)

  • Phosphocellulose paper or materials for SDS-PAGE and autoradiography

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the kinase, substrate, ATP, and AMP-PNP.

    • Prepare the Kinase Reaction Buffer.

  • Assay Setup:

    • In microcentrifuge tubes on ice, prepare the reaction mixtures containing Kinase Reaction Buffer, the kinase, the substrate, and varying concentrations of AMP-PNP.

    • Include a "no inhibitor" control and a "no enzyme" blank.

  • Reaction Initiation:

    • Prepare a master mix of ATP and [γ-³²P]ATP. The final ATP concentration should be near the Km for the kinase.

    • Initiate the reactions by adding the ATP/[γ-³²P]ATP mix to each tube.

  • Reaction Incubation:

    • Incubate the reactions at the optimal temperature for the kinase (e.g., 30°C) for a specific time, ensuring the reaction remains in the linear range.

  • Reaction Termination and Detection:

    • For peptide substrates: Spot a portion of each reaction mixture onto phosphocellulose paper. Wash the paper extensively with a dilute phosphoric acid solution to remove unincorporated [γ-³²P]ATP. Measure the remaining radioactivity on the paper using a scintillation counter.

    • For protein substrates: Stop the reaction by adding SDS-PAGE loading buffer. Separate the reaction products by SDS-PAGE. Dry the gel and expose it to an autoradiography film or a phosphorimager screen to visualize the phosphorylated substrate.

  • Data Analysis:

    • Quantify the amount of ³²P incorporated into the substrate for each reaction.

    • Calculate the percentage of kinase activity inhibition for each AMP-PNP concentration.

    • Determine the IC50 value by plotting the percentage of inhibition versus the log of the AMP-PNP concentration.

References

Application Notes and Protocols for Investigating "App-MP" Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "App-MP" is not universally defined in scientific literature and can be interpreted in several contexts. Based on an analysis of current research, the most prominent interpretations include:

  • Mobile Application (App) based interventions : In this context, "App" refers to a software application on a mobile device, and "MP" may denote its application in areas like M ental health, M etabolic P rogramming, or as a search term modifier in scientific databases.

  • Therapeutic agents : "MP" can be an abbreviation for drugs such as 6-mercaptopurine (B1684380) (6-MP) or methylprednisolone (B1676475) (MP).

This document will focus on the first interpretation, providing a detailed experimental design for a hypothetical mobile health (mHealth) intervention, which we will term "this compound" (Mobile-Personalized Metabolic Program) . This program is designed to investigate the efficacy of a mobile application in promoting lifestyle changes to improve metabolic health, with a focus on the underlying molecular mechanisms involving the AMP-activated protein kinase (AMPK) pathway. AMPK is a crucial sensor of cellular energy status and a key regulator of metabolism.[1][2][3]

Experimental Objectives

Primary Objective: To evaluate the effectiveness of the "this compound" intervention on key metabolic parameters in a cohort of individuals with metabolic syndrome.

Secondary Objectives:

  • To assess the impact of the "this compound" intervention on lifestyle factors, including diet and physical activity.

  • To investigate the effect of the intervention on the activation of the AMPK signaling pathway in peripheral blood mononuclear cells (PBMCs).

  • To evaluate user engagement and satisfaction with the "this compound" platform.

Experimental Design and Workflow

A randomized controlled trial (RCT) design will be employed. Participants will be randomly assigned to either the "this compound" intervention group or a control group receiving standard care recommendations. The study duration will be 12 weeks, with assessments at baseline, week 6, and week 12.

G cluster_0 Phase 1: Recruitment and Baseline cluster_1 Phase 2: Randomization and Intervention cluster_2 Phase 3: Follow-up and Data Collection cluster_3 Phase 4: Analysis Recruitment Participant Recruitment (n=100) Screening Screening for Inclusion/Exclusion Criteria Recruitment->Screening Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Clinical, Biochemical, Lifestyle) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Intervention_Group Intervention Group (n=50) 'this compound' + Standard Care Randomization->Intervention_Group Control_Group Control Group (n=50) Standard Care Only Randomization->Control_Group Follow_up_6 Week 6 Follow-up (All Assessments) Intervention_Group->Follow_up_6 Control_Group->Follow_up_6 Follow_up_12 Week 12 Follow-up (All Assessments) Follow_up_6->Follow_up_12 Follow_up_6->Follow_up_12 Data_Analysis Data Analysis (Statistical Tests, Pathway Analysis) Follow_up_12->Data_Analysis Results Results Interpretation and Reporting Data_Analysis->Results

Figure 1: Experimental Workflow for the "this compound" Clinical Trial.

Experimental Protocols

Participant Recruitment and Baseline Assessment
  • Recruitment : Recruit 100 participants diagnosed with metabolic syndrome based on the NCEP ATP III criteria.

  • Inclusion Criteria : Age 30-65 years, BMI 25-35 kg/m ², access to a smartphone.

  • Exclusion Criteria : Type 1 or Type 2 diabetes on insulin (B600854) therapy, cardiovascular disease, renal or hepatic impairment, or use of medications known to affect glucose metabolism.

  • Informed Consent : Obtain written informed consent from all participants.

  • Baseline Data Collection :

    • Anthropometric : Measure height, weight, waist circumference, and blood pressure.

    • Biochemical : Collect fasting blood samples for analysis of glucose, insulin, HbA1c, lipid profile (total cholesterol, LDL, HDL, triglycerides), and high-sensitivity C-reactive protein (hs-CRP). A portion of blood will be used for PBMC isolation.

    • Lifestyle : Administer validated questionnaires to assess dietary habits and physical activity levels.

"this compound" Intervention Protocol
  • App Installation and Onboarding : The intervention group will download the "this compound" application. A research assistant will guide them through the setup and initial tutorial.

  • App Features :

    • Personalized Goals : Set daily and weekly goals for physical activity (e.g., step count) and diet (e.g., calorie intake, macronutrient distribution).

    • Educational Content : Provide short articles and videos on healthy eating, physical activity, and managing metabolic syndrome.

    • Self-Monitoring : Allow users to log their meals, physical activity, and weight.

    • Motivational Messaging : Deliver personalized push notifications to encourage adherence to goals.

  • Control Group : The control group will receive a pamphlet with standard dietary and exercise recommendations for metabolic syndrome.

Data Collection During Intervention
  • App Usage Analytics : Passively collect data on user engagement with the "this compound" (e.g., frequency of logins, features used).

  • Follow-up Assessments : Repeat all baseline assessments at week 6 and week 12 for both groups.

Biochemical Assays
  • Sample Processing : Centrifuge blood samples to separate plasma and serum. Store at -80°C until analysis.

  • Analysis : Use standard automated laboratory methods to measure glucose, insulin, HbA1c, lipid profile, and hs-CRP.

Western Blotting for AMPK Activation in PBMCs
  • PBMC Isolation : Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Protein Extraction : Lyse PBMC pellets in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting :

    • Separate 30 µg of protein per sample on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry : Quantify band intensities using ImageJ or similar software. Normalize the phospho-AMPKα signal to the total AMPKα signal.

Data Presentation

Quantitative data will be summarized in the following tables:

Table 1: Baseline Characteristics of Study Participants

CharacteristicIntervention Group (n=50)Control Group (n=50)p-value
Age (years)Mean ± SDMean ± SD
Sex (Male/Female)n (%)n (%)
Weight (kg)Mean ± SDMean ± SD
BMI ( kg/m ²)Mean ± SDMean ± SD
Waist Circumference (cm)Mean ± SDMean ± SD
Systolic Blood Pressure (mmHg)Mean ± SDMean ± SD
Diastolic Blood Pressure (mmHg)Mean ± SDMean ± SD
Fasting Glucose (mg/dL)Mean ± SDMean ± SD
HbA1c (%)Mean ± SDMean ± SD
Total Cholesterol (mg/dL)Mean ± SDMean ± SD
HDL Cholesterol (mg/dL)Mean ± SDMean ± SD
LDL Cholesterol (mg/dL)Mean ± SDMean ± SD
Triglycerides (mg/dL)Mean ± SDMean ± SD

Table 2: Comparison of Primary and Secondary Outcomes at 12 Weeks

OutcomeIntervention Group (Change from Baseline)Control Group (Change from Baseline)p-value
Weight (kg)Mean ± SDMean ± SD
Waist Circumference (cm)Mean ± SDMean ± SD
Fasting Glucose (mg/dL)Mean ± SDMean ± SD
HbA1c (%)Mean ± SDMean ± SD
Triglycerides (mg/dL)Mean ± SDMean ± SD
Physical Activity (MET-min/week)Mean ± SDMean ± SD
Caloric Intake (kcal/day)Mean ± SDMean ± SD

Table 3: Summary of Biomarker Analysis (AMPK Pathway)

BiomarkerIntervention Group (Fold Change)Control Group (Fold Change)p-value
p-AMPKα/Total AMPKα RatioMean ± SDMean ± SD

Signaling Pathway

The "this compound" intervention, by promoting increased physical activity and improved diet, is hypothesized to activate the AMPK pathway. AMPK activation is a response to a low cellular energy state (i.e., an increased AMP:ATP ratio).[3][4] Activated AMPK works to restore energy balance by stimulating catabolic processes that generate ATP (like glucose uptake and fatty acid oxidation) and inhibiting anabolic processes that consume ATP (like protein and lipid synthesis).[3] This makes AMPK a key therapeutic target for metabolic diseases.[1][5]

G cluster_0 Upstream Stimuli cluster_1 Core Pathway cluster_2 Downstream Effects (Catabolic Activation) cluster_3 Downstream Effects (Anabolic Inhibition) cluster_4 Metabolic Outcomes Lifestyle Lifestyle Intervention (Exercise, Diet) Energy_Stress Increased AMP:ATP Ratio Lifestyle->Energy_Stress causes pAMPK p-AMPK (Active) Energy_Stress->pAMPK activates AMPK AMPK Glucose_Uptake Glucose Uptake pAMPK->Glucose_Uptake stimulates Fatty_Acid_Oxidation Fatty Acid Oxidation pAMPK->Fatty_Acid_Oxidation stimulates Mitochondrial_Biogenesis Mitochondrial Biogenesis pAMPK->Mitochondrial_Biogenesis stimulates mTORC1 mTORC1 pAMPK->mTORC1 inhibits Lipid_Synthesis Lipid Synthesis pAMPK->Lipid_Synthesis inhibits Metabolic_Health Improved Metabolic Health (Increased Insulin Sensitivity, Reduced Lipids) Glucose_Uptake->Metabolic_Health Fatty_Acid_Oxidation->Metabolic_Health Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Lipid_Synthesis->Metabolic_Health

Figure 2: The AMPK Signaling Pathway in Metabolic Regulation.

References

Application Note: App-MP, a Novel Inhibitor of the BMP Signaling Pathway for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

App-MP is a novel, potent, and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. The BMP pathway plays a crucial role in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2] Dysregulation of this pathway has been implicated in various diseases, making it an attractive target for therapeutic intervention.[1][2] this compound offers a valuable tool for researchers studying the physiological and pathological roles of the BMP signaling cascade and for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of this pathway. This application note provides a detailed protocol for utilizing this compound in a cell-based HTS assay to identify and characterize inhibitors of the BMP signaling pathway.

Data Presentation

Table 1: Inhibitory Activity of this compound on BMP-induced Luciferase Expression

Concentration (µM)Average Luciferase Activity (RLU)Standard Deviation% Inhibition
0 (Control)1,250,00085,0000
0.011,125,00078,00010
0.1875,00062,00030
1437,50035,00065
10125,00015,00090
10062,5008,00095

RLU: Relative Light Units

Experimental Protocols

Principle of the Assay

This protocol describes a cell-based luciferase reporter assay to quantify the inhibitory effect of this compound on the BMP signaling pathway. The assay utilizes a cell line stably expressing a BMP-responsive element (BRE) driving the expression of a luciferase reporter gene. Upon activation of the BMP pathway by a BMP ligand (e.g., BMP-2), the luciferase gene is transcribed, leading to the production of luciferase enzyme. The amount of light produced upon addition of the luciferase substrate is directly proportional to the activity of the BMP signaling pathway. Inhibitors of the pathway, such as this compound, will decrease the production of luciferase, resulting in a lower light output.

Materials and Reagents

  • HEK293T cells stably expressing a BRE-luciferase reporter construct

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Recombinant Human BMP-2

  • This compound

  • Luciferase Assay Reagent

  • White, opaque, sterile 384-well assay plates

  • Automated liquid handling system (optional, but recommended for HTS)

  • Luminometer plate reader

Cell Culture and Seeding

  • Maintain the HEK293T-BRE-luciferase cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • For the assay, harvest cells using standard trypsinization procedures when they reach 80-90% confluency.

  • Resuspend the cells in assay medium (DMEM with 0.5% FBS) to a final concentration of 2 x 10^5 cells/mL.

  • Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

  • Incubate the plate at 37°C for 24 hours to allow for cell attachment.

Compound Preparation and Addition

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform a serial dilution of the this compound stock solution in DMSO to create a concentration gradient.

  • Further dilute the compound solutions in assay medium to the desired final concentrations (e.g., 100 µM to 0.01 µM). The final DMSO concentration in the assay should not exceed 0.5%.

  • Add 5 µL of the diluted this compound or vehicle control (0.5% DMSO in assay medium) to the appropriate wells of the cell plate.

  • Incubate the plate at 37°C for 1 hour.

BMP-2 Stimulation and Incubation

  • Prepare a solution of BMP-2 in assay medium at a concentration that induces approximately 80% of the maximal luciferase response (the EC80 concentration should be determined empirically, but is typically around 10 ng/mL).

  • Add 10 µL of the BMP-2 solution to all wells except for the negative control wells (which should receive 10 µL of assay medium).

  • Incubate the plate at 37°C for 16-24 hours.

Luciferase Assay and Data Acquisition

  • Equilibrate the assay plate and the Luciferase Assay Reagent to room temperature.

  • Add 40 µL of Luciferase Assay Reagent to each well.

  • Incubate the plate at room temperature for 10 minutes to ensure complete cell lysis and signal stabilization.

  • Measure the luminescence using a luminometer plate reader.

Mandatory Visualization

experimental_workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_stimulation Pathway Stimulation cluster_readout Signal Detection seed_cells Seed HEK293T-BRE-luc Cells (5,000 cells/well in 384-well plate) incubate_24h Incubate for 24h at 37°C seed_cells->incubate_24h add_compound Add this compound or Vehicle Control incubate_24h->add_compound incubate_1h Incubate for 1h at 37°C add_compound->incubate_1h add_bmp2 Add BMP-2 Ligand incubate_1h->add_bmp2 incubate_16h Incubate for 16-24h at 37°C add_bmp2->incubate_16h add_luciferase Add Luciferase Reagent incubate_16h->add_luciferase read_luminescence Read Luminescence add_luciferase->read_luminescence

Caption: High-throughput screening workflow for identifying inhibitors of the BMP signaling pathway.

bmp_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP2 BMP-2 Ligand TypeII_R BMPR-II (Type II Receptor) BMP2->TypeII_R binds TypeI_R BMPR-I (Type I Receptor) TypeII_R->TypeI_R recruits and phosphorylates R_SMAD R-SMAD (SMAD1/5/8) TypeI_R->R_SMAD phosphorylates p_R_SMAD p-R-SMAD AppMP This compound AppMP->TypeI_R inhibits kinase activity SMAD_complex SMAD Complex p_R_SMAD->SMAD_complex forms complex with Co_SMAD Co-SMAD (SMAD4) Co_SMAD->SMAD_complex BRE BMP Response Element (BRE) SMAD_complex->BRE translocates to nucleus and binds Transcription Gene Transcription (Luciferase Expression) BRE->Transcription activates

References

safe handling and storage procedures for App-MP

Author: BenchChem Technical Support Team. Date: December 2025

Unable to Identify "App-MP"

Comprehensive searches for a compound designated "this compound" have not yielded any specific or identifiable substance in publicly available scientific and safety databases. This designation may be an internal laboratory code, a novel compound not yet publicly documented, or an abbreviation that is not widely recognized.

To provide accurate and detailed Application Notes and Protocols for safe handling, storage, and experimental use, a precise chemical identifier is essential. Without the correct identification, any provided information would be generic and could be dangerously inaccurate.

We request the user to provide one or more of the following identifiers for "App--MP":

  • Full Chemical Name: The systematic name of the compound.

  • CAS Number: The unique Chemical Abstracts Service registry number.

  • IUPAC Name: The standardized chemical name provided by the International Union of Pure and Applied Chemistry.

  • Any known synonyms or alternative designations.

Once a specific compound can be identified, the following detailed information will be generated.

Placeholder: Application Notes and Protocols for [Insert Correct Chemical Name]

This section will be populated with detailed information once the identity of "this compound" is clarified. The planned content is outlined below.

Chemical and Physical Properties

A summary of the key chemical and physical properties will be provided here.

PropertyValue
Molecular Formula To be determined
Molecular Weight To be determined
Appearance To be determined
Solubility To be determined
Melting Point To be determined
Boiling Point To be determined
Storage Temperature To be determined
Stability To be determined
Safe Handling and Storage

Detailed procedures for the safe handling and storage of the compound will be outlined to ensure personnel safety and maintain compound integrity.

2.1. Personal Protective Equipment (PPE)

A table summarizing the required PPE for handling the compound will be presented.

EquipmentSpecification
Gloves Nitrile, or as specified by safety data sheet (SDS)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Protection Required if handling powder outside a fume hood

2.2. Engineering Controls

  • Ventilation: All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood.

  • Safety Equipment: An eyewash station and safety shower must be readily accessible.

2.3. Storage Conditions

  • Temperature: Recommended storage temperature will be specified (e.g., -20°C, 4°C, or room temperature).

  • Atmosphere: Requirements for storage under an inert atmosphere (e.g., argon or nitrogen) will be noted if applicable.

  • Light: The compound should be stored in a light-protected container if it is light-sensitive.

  • Incompatibilities: A list of incompatible materials to avoid will be provided.

2.4. Spill and Waste Disposal Procedures

  • Spill Response: Detailed steps for managing a spill will be provided.

  • Waste Disposal: Instructions for the proper disposal of the compound and contaminated materials in accordance with institutional and local regulations will be outlined.

Experimental Protocols

Detailed methodologies for key experiments will be provided once the nature of "this compound" and its research applications are understood.

3.1. Preparation of Stock Solutions

A stepwise protocol for preparing a high-concentration stock solution will be detailed.

3.2. Example Experimental Workflow

A diagram illustrating a typical experimental workflow will be generated using the DOT language.

A Prepare Stock Solution B Cell Culture Treatment A->B C Incubation Period B->C D Assay (e.g., Western Blot, qPCR) C->D E Data Analysis D->E

Caption: A generalized experimental workflow from stock solution preparation to data analysis.

Signaling Pathways

If "this compound" is known to modulate specific biological pathways, a diagram illustrating these interactions will be provided.

4.1. Placeholder Signaling Pathway

The following is a placeholder diagram that will be updated with the correct pathway information.

A This compound B Receptor A->B C Kinase Cascade B->C D Transcription Factor C->D E Gene Expression D->E

Caption: A hypothetical signaling pathway initiated by "this compound".

Application Notes and Protocols for Preparing App-MP (Adenosine 5′-(β,γ-imido)triphosphate) Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and use of App-MP, a non-hydrolyzable analog of adenosine (B11128) triphosphate (ATP), for various experimental applications. This compound, chemically known as Adenosine 5′-(β,γ-imido)triphosphate, is a valuable tool for studying ATP-dependent enzymes and processes. It binds to the ATP pocket of many enzymes but is resistant to hydrolysis of the terminal phosphate (B84403) group, effectively locking the enzyme in an ATP-bound state.

Chemical and Physical Properties

A summary of the key quantitative data for this compound (as the tetralithium salt hydrate) is provided in the table below for easy reference.

PropertyValueSource
Molecular Formula C₁₀H₁₃Li₄N₆O₁₂P₃
Molecular Weight 529.93 g/mol (anhydrous)[1]
Solubility in Water Up to 50 mg/mL or 50 mM[1][2]
Purity ≥90%
Appearance White to off-white solid/powder[3][4]
Storage Temperature -20°C (dry solid)[1][5]

Stability and Storage

Proper storage of this compound is crucial to maintain its integrity and experimental efficacy.

ConditionStabilityRecommendationsSource
Dry Solid Stable for at least 1 year at -20°C.Store desiccated at -20°C.[5][6]
Aqueous Stock Solution Up to 3 months at -70°C.Aliquot to avoid repeated freeze-thaw cycles.[1][5][6]
Thawed Aliquots Use within 1 week.Keep on ice when in use.[5][6]
Acidic Conditions Very unstable.Avoid acidic pH; solutions will rapidly hydrolyze.[1][3]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound, which can be diluted for various experimental needs.

Materials:

  • This compound (Adenosine 5′-(β,γ-imido)triphosphate, tetralithium salt)

  • Ultrapure water (molecular biology grade)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Equilibrate Reagents: Allow the vial of this compound powder and the ultrapure water to equilibrate to room temperature before opening to prevent condensation.

  • Weighing (if not pre-aliquoted): Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 100 mM solution (using a molecular weight of 529.93 g/mol ), you would need approximately 53 mg.

  • Solubilization: Add the appropriate volume of ultrapure water to the this compound powder. For a pre-aliquoted lyophilized powder from some suppliers, you may be instructed to add a specific volume of water (e.g., 50 µl) to achieve a 100 mM concentration.[5][6]

  • Dissolving: Vortex the tube thoroughly until the powder is completely dissolved. The solution should be clear and colorless.

  • pH Adjustment (Optional but Recommended): Check the pH of the solution. If necessary, adjust to a neutral pH (7.0-7.4) using a small amount of dilute NaOH or a suitable buffer like HEPES. This is important as this compound is unstable in acidic conditions.[1]

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.

  • Storage: Store the aliquots at -70°C for long-term storage (up to 3 months).[1][5][6] For short-term use, thawed aliquots can be kept at 4°C for up to a week.

Protocol 2: Preparation of a 10 mg/mL this compound Stock Solution

For applications where concentration in mg/mL is preferred, this protocol provides a straightforward method.

Materials:

  • This compound (Adenosine 5′-(β,γ-imido)triphosphate, tetralithium salt)

  • Ultrapure water (molecular biology grade)

  • Sterile conical or microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Weighing: Weigh out 10 mg of this compound powder and place it in a sterile tube.

  • Solubilization: Add 1 mL of ultrapure water to the tube.

  • Dissolving: Vortex thoroughly until the this compound is completely dissolved.

  • Aliquoting and Storage: Aliquot the 10 mg/mL solution into smaller volumes and store at -70°C for up to 3 months.[1][3]

Mandatory Visualizations

Signaling Pathway Diagram

Below is a diagram illustrating the general mechanism of an ATP-dependent enzyme and how this compound can be used to study its function.

ATP_Enzyme_Interaction cluster_0 Normal Enzymatic Cycle cluster_1 Experimental Inhibition with this compound ATP ATP AppMP This compound Enzyme_Inactive Enzyme (Inactive) Enzyme_ATP Enzyme-ATP Complex Enzyme_Inactive->Enzyme_ATP Binds Enzyme_Inactive_2 Enzyme (Inactive) Products Products Enzyme_ATP->Products Hydrolysis ADP_Pi ADP + Pi Products->Enzyme_Inactive Release Enzyme_AppMP Enzyme-App-MP Complex (Stalled) Enzyme_Inactive_2->Enzyme_AppMP Binds No_Products No Hydrolysis, No Products Enzyme_AppMP->No_Products No Reaction

Caption: ATP vs. This compound interaction with an ATP-dependent enzyme.

Experimental Workflow Diagram

The following diagram outlines the workflow for preparing a stock solution of this compound.

Stock_Solution_Workflow start Start: Obtain this compound Powder equilibrate Equilibrate this compound and Water to Room Temperature start->equilibrate weigh Weigh this compound Powder equilibrate->weigh dissolve Dissolve in Ultrapure Water weigh->dissolve vortex Vortex Until Fully Dissolved dissolve->vortex ph_adjust Adjust pH to 7.0-7.4 (Optional) vortex->ph_adjust aliquot Aliquot into Single-Use Tubes ph_adjust->aliquot store Store at -70°C aliquot->store end End: Ready for Experimental Use store->end

Caption: Workflow for preparing this compound stock solutions.

Applications in Research

This compound is a versatile tool in various research areas due to its nature as a non-hydrolyzable ATP analog.

  • Enzyme Kinetics: It is used as a competitive inhibitor to study the kinetics of ATP-dependent enzymes such as kinases, ATPases, and helicases.[1][3]

  • Structural Biology: By forming a stable complex with an enzyme, it facilitates the structural determination of the ATP-bound state of proteins through techniques like X-ray crystallography.

  • Cellular Signaling: It can be used to investigate signaling pathways that involve ATP binding but not necessarily hydrolysis.

  • Ion Channel Studies: this compound has been shown to block certain ATP-sensitive potassium channels.[7]

  • Motor Proteins: It is instrumental in studying the mechanics of motor proteins like myosin and kinesin by trapping them in a specific conformational state.[6]

These protocols and notes are intended to guide researchers in the proper handling and use of this compound for reliable and reproducible experimental results. Always refer to the manufacturer's specific instructions for the particular lot of the reagent being used.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Microplastic Precipitation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with microplastic (MP) suspensions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to MP precipitation and aggregation in solution during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: My microplastic suspension is showing visible precipitation. What are the likely causes?

Precipitation of microplastics, often observed as aggregation or flocculation, is primarily caused by a reduction in the repulsive forces between the particles, allowing attractive forces to dominate. The most common contributing factors in a laboratory setting include:

  • Inappropriate solvent polarity: Microplastics are hydrophobic and will aggregate in highly polar solvents like water if not properly stabilized.

  • High ionic strength of the solution: The presence of salts can compress the electrical double layer surrounding the particles, reducing electrostatic repulsion.[1][2][3]

  • Suboptimal pH: The pH of the solution can influence the surface charge of the microplastics and other components in the solution, affecting particle stability.[2][4][5]

  • Temperature fluctuations: Changes in temperature can affect particle kinetic energy and solvent properties, potentially leading to aggregation.[6][7]

  • Presence of coagulating agents: Certain ions (especially multivalent cations) or other molecules can act as coagulants, bridging microplastic particles together.[1][2]

  • Contamination: Unintended introduction of substances that can alter the solution chemistry.

Q2: How can I prevent my microplastic suspension from precipitating?

Preventing precipitation involves maintaining sufficient repulsive forces between the microplastic particles. Here are some key strategies:

  • Use a suitable dispersant or surfactant: For aqueous solutions, adding a surfactant can help stabilize the microplastic particles.

  • Control the ionic strength: Use low-concentration buffers or deionized water to prepare your suspensions. Be mindful of any added reagents that might increase the salt concentration.

  • Adjust the pH: Maintain a pH that maximizes the surface charge and repulsive forces between the microplastics. This optimal pH can vary depending on the type of plastic.[2][4]

  • Maintain a constant and appropriate temperature: Avoid significant temperature changes during your experiment.

  • Ensure clean laboratory practices: Use clean glassware and filter all solutions to prevent contamination that could induce aggregation.

Q3: I am using Dynamic Light Scattering (DLS) to measure my microplastic particle size, but the results are inconsistent. What could be the problem?

Inconsistent DLS results when analyzing microplastics can stem from several issues:

  • Sample polydispersity: If your sample contains a wide range of particle sizes, DLS may struggle to provide a stable and accurate measurement. The technique is more sensitive to larger particles.[8][9]

  • High concentration: At high concentrations, multiple scattering events can occur, leading to inaccurate results. Diluting your sample may be necessary.[10]

  • Precipitation during measurement: If the microplastics are aggregating and settling during the DLS measurement, the results will fluctuate. Ensure your suspension is stable in the DLS cuvette for the duration of the measurement.

  • Incorrect analysis algorithm: DLS software often has different algorithms for monomodal and multimodal distributions. Using the wrong algorithm for your sample can lead to incorrect interpretations.[8]

  • Contamination: Dust or other contaminants in your sample can be mistaken for large particles, skewing the results. Always use filtered solvents and clean cuvettes.

Troubleshooting Guides

Problem: Unexpected Precipitation of Microplastics in Aqueous Solution

Symptoms:

  • The solution appears cloudy or contains visible aggregates.

  • Sediment is observed at the bottom of the container.

  • Inconsistent readings from particle size analysis instruments (e.g., DLS).

Possible Causes and Solutions:

CauseRecommended Action
High Ionic Strength Verify the concentration of all salts in your solution. Even small amounts of divalent cations (e.g., Ca²⁺, Mg²⁺) can be more effective at inducing aggregation than monovalent cations (e.g., Na⁺, K⁺).[1][2] Solution: Prepare a new suspension using deionized water or a buffer with a lower salt concentration. If salts are necessary for the experiment, determine the critical coagulation concentration (CCC) for your specific microplastic and stay below that value.
Incorrect pH Measure the pH of your suspension. The surface charge of many microplastics is pH-dependent. At the isoelectric point (the pH at which the net surface charge is zero), aggregation is most likely. For many common microplastics like polystyrene and polyethylene, a more neutral to alkaline pH tends to increase negative surface charge and stability.[2][4] Solution: Adjust the pH of the solution to a value that ensures a high surface charge on the microplastics, thereby increasing electrostatic repulsion. This may require some empirical testing for your specific plastic type.
Temperature Changes Monitor the temperature of your solution. An increase in temperature generally increases the rate of particle collisions, which can lead to faster aggregation if the repulsive barrier is low.[6][7] Solution: Maintain a stable temperature throughout your experiment. If you need to work at different temperatures, be aware that the stability of your suspension may change.
Contamination Review your experimental procedure for potential sources of contamination. This could include unclean glassware, unfiltered solutions, or cross-contamination from other experiments. Solution: Ensure all glassware is thoroughly cleaned. Filter all buffers and solutions before use. Wear appropriate personal protective equipment, such as a lab coat, to minimize airborne contamination.[11]

Quantitative Data on Microplastic Precipitation

The stability of a microplastic suspension is highly dependent on the type of plastic, the surrounding solution chemistry, and physical parameters. The following tables summarize key data related to microplastic aggregation.

Table 1: Critical Coagulation Concentrations (CCC) of Polystyrene Microplastics (PS-MPs) with Various Electrolytes

The CCC is the electrolyte concentration at which rapid aggregation begins. Lower CCC values indicate a greater tendency for the electrolyte to cause precipitation.

ElectrolyteCation ValenceCCC (mM) at pH 6.0Reference
NaClMonovalent (Na⁺)14.9[1]
NaNO₃Monovalent (Na⁺)13.7[1]
KNO₃Monovalent (K⁺)14.8[1]
CaCl₂Divalent (Ca²⁺)2.95[1]
BaCl₂Divalent (Ba²⁺)3.20[1]

Data from a study on polystyrene microspheres.

Table 2: Influence of pH on the Coagulation and Removal of Various Microplastics

The optimal pH for microplastic removal through coagulation can vary significantly depending on the type of plastic and the coagulant used.

Microplastic TypeCoagulantOptimal pH for RemovalObservationsReference(s)
Polyethylene (PE)Aluminum Sulfate (Al₂(SO₄)₃)5Highest removal efficiency observed at this pH.[12][13]
Expanded Polystyrene (EPS)Aluminum Sulfate (Al₂(SO₄)₃)4Removal efficiency decreased at higher pH values.[13]
Polypropylene (B1209903) (PP)Polyaluminum Chloride (PACl)9Optimal removal was predicted at an alkaline pH.[14][15]
Polyvinyl Chloride (PVC)Ferric Sulfate or Aluminum Sulfate7-8A neutral to slightly alkaline pH was found to be optimal.[16]
Polyethylene Terephthalate (PET)Aluminum Chlorohydrate8Highest removal efficiency was achieved at this pH.[17]

Experimental Protocols

Protocol: Inducing and Monitoring Microplastic Aggregation in a Controlled Laboratory Setting

This protocol provides a general framework for studying the aggregation of microplastics by inducing it with a salt and monitoring the process using Dynamic Light Scattering (DLS).

Materials:

  • Microplastic particles of interest (e.g., polystyrene, polyethylene) of a known size.

  • Deionized water (filtered through a 0.22 µm filter).

  • Salt solution of known concentration (e.g., 1 M NaCl, filtered).

  • DLS instrument and cuvettes.

  • Vortex mixer.

  • Pipettes.

Procedure:

  • Preparation of a stable stock suspension:

    • Disperse a small amount of the microplastic particles in filtered deionized water to create a stock suspension.

    • Briefly sonicate or vortex the suspension to ensure the particles are well-dispersed.

    • Measure the initial particle size distribution of the stable stock suspension using DLS to establish a baseline. The suspension should be diluted with deionized water to an appropriate concentration for DLS analysis to avoid multiple scattering.

  • Inducing aggregation:

    • In a clean DLS cuvette, add a specific volume of the stable microplastic stock suspension.

    • Add a precise volume of the salt solution to the cuvette to achieve the desired final salt concentration.

    • Gently mix the solution by inverting the cuvette several times. Avoid vigorous shaking, which can introduce air bubbles.

  • Monitoring aggregation with DLS:

    • Immediately place the cuvette in the DLS instrument.

    • Perform a series of DLS measurements over time (e.g., every minute for 30 minutes) to monitor the change in the average particle size (Z-average) and the polydispersity index (PDI). An increase in these values indicates that aggregation is occurring.

  • Data Analysis:

    • Plot the Z-average and PDI as a function of time.

    • The rate of aggregation can be determined from the initial slope of the Z-average versus time plot.

    • Repeat the experiment with different salt concentrations to determine the critical coagulation concentration (CCC).

Visualizations

Below are diagrams to help visualize the troubleshooting process and the factors influencing microplastic precipitation.

Troubleshooting_Precipitation start Precipitation Observed check_ionic_strength Check Ionic Strength start->check_ionic_strength check_ph Check pH start->check_ph check_temp Check Temperature start->check_temp check_contamination Check for Contamination start->check_contamination high_is High Ionic Strength? check_ionic_strength->high_is wrong_ph Incorrect pH? check_ph->wrong_ph temp_fluctuation Temperature Fluctuations? check_temp->temp_fluctuation contamination_present Contamination Possible? check_contamination->contamination_present solution_is Lower Salt Concentration high_is->solution_is Yes solution_ph Adjust pH wrong_ph->solution_ph Yes solution_temp Stabilize Temperature temp_fluctuation->solution_temp Yes solution_contamination Use Filtered Solutions & Clean Glassware contamination_present->solution_contamination Yes Factors_Influencing_Precipitation cluster_solution Solution Properties cluster_particle Microplastic Properties Ionic Strength Ionic Strength Precipitation Precipitation Ionic Strength->Precipitation High -> More pH pH Surface Charge Surface Charge pH->Surface Charge Temperature Temperature Temperature->Precipitation High -> Faster Surface Charge->Precipitation Low -> More Hydrophobicity Hydrophobicity Hydrophobicity->Precipitation High -> More

References

Technical Support Center: Optimizing Compound-X Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "App-MP" did not yield a publicly recognized compound used in cell viability studies. Therefore, this guide has been created using "Compound-X" as a placeholder. The principles, protocols, and troubleshooting advice provided are based on established methodologies for optimizing novel compounds in cell-based assays. Researchers should adapt these guidelines to the specific properties of their molecule of interest.

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working to optimize the concentration of a novel compound (Compound-X) for cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: How do I determine the initial concentration range for testing Compound-X?

A1: For a novel compound, it is recommended to start with a broad concentration range, spanning several orders of magnitude (e.g., from nanomolar to millimolar). A common starting point is a logarithmic or semi-logarithmic dilution series (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM). This initial screen will help identify the approximate concentration at which the compound elicits a biological response and determine a narrower, more focused range for subsequent experiments.

Q2: My cell viability results are not consistent between experiments. What are the common causes of variability?

A2: Inconsistent results in cell viability assays can arise from several factors:

  • Cell Seeding Density: Ensure a consistent number of viable cells are seeded in each well. Create a single-cell suspension to avoid clumps.[1]

  • Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered phenotypes.[2]

  • Solvent Concentration: If using a solvent like DMSO to dissolve Compound-X, ensure the final concentration is consistent across all wells (including controls) and is non-toxic to the cells.[1]

  • Incubation Time: The duration of compound exposure can significantly impact results. Standardize the incubation time based on the cell line's doubling time and the compound's expected mechanism of action.[3]

  • Edge Effects: Evaporation from wells on the edge of a microplate can concentrate media components and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental data.[3]

Q3: I observe a U-shaped (hormetic) dose-response curve, where cell viability decreases at mid-range concentrations but appears to recover at higher concentrations. What could be the cause?

A3: This is often an artifact of the assay. Potential causes include:

  • Compound Precipitation: At high concentrations, Compound-X may be precipitating out of the solution. These precipitates can interfere with the optical readings of the assay.[1] Visually inspect the wells under a microscope for any signs of precipitation.

  • Direct Assay Interference: The compound itself might chemically interact with the assay reagent (e.g., reducing MTT or resazurin), leading to a color change that is independent of cellular metabolic activity.[1] This results in a false positive signal for cell viability.

Q4: How can I determine if Compound-X is directly interfering with my chosen cell viability assay?

A4: To test for direct interference, perform a cell-free control experiment. Prepare a serial dilution of Compound-X in culture medium without cells, then add the cell viability assay reagent.[3][4] If a signal (e.g., color change, fluorescence) is generated in the absence of cells, it indicates that Compound-X is directly interfering with the assay chemistry.[4]

Q5: Which cell viability assay is best for my experiment?

A5: The choice of assay depends on your experimental goals, cell type, and the mechanism of action of Compound-X.

  • Metabolic Assays (e.g., MTT, XTT, Resazurin): These are colorimetric or fluorometric assays that measure the metabolic activity of cells, which is often used as a proxy for viability. They are suitable for high-throughput screening.

  • Membrane Integrity Assays (e.g., Trypan Blue, Propidium Iodide): These assays use dyes that are excluded by the intact membranes of live cells. They are useful for distinguishing between live and dead cells but are typically lower throughput.

  • ATP-Based Assays: These luminescent assays measure the amount of ATP in a cell population, which correlates with cell viability. They are generally more sensitive than metabolic assays.

Troubleshooting Guides

IssuePossible Cause(s)Recommended Solution(s)
High Background Signal 1. Contamination of media or reagents.2. Compound-X interferes with the assay reagent.3. High concentration of certain substances in the cell culture medium.[5]1. Use fresh, sterile reagents and media.2. Perform a cell-free assay to check for interference.3. Test media components for high absorbance/fluorescence.[5]
Low Signal or No Response 1. Suboptimal cell seeding density (too few cells).2. Compound-X is not cytotoxic at the tested concentrations.3. Insufficient incubation time.1. Optimize cell seeding density to ensure cells are in an exponential growth phase.[3]2. Test a broader and higher range of concentrations.3. Increase the incubation time (e.g., 48 or 72 hours).
Inconsistent Replicates 1. Uneven cell distribution during seeding.2. Pipetting errors.3. Edge effects in the microplate.1. Ensure a homogenous single-cell suspension before seeding.2. Use calibrated pipettes and proper pipetting techniques.3. Avoid using the outer wells of the plate for data points.
Discrepancy Between Different Viability Assays 1. Different assays measure different aspects of cell health (e.g., metabolic activity vs. membrane integrity).2. Compound-X may specifically interfere with one type of assay chemistry.1. This can provide mechanistic insights. For example, a compound might reduce metabolic activity without causing immediate cell death.2. Validate findings with an orthogonal method (e.g., confirm MTT results with a trypan blue exclusion assay).

Experimental Protocols

Protocol 1: Optimizing Cell Seeding Density

Objective: To determine the optimal number of cells to seed per well to ensure they remain in an exponential growth phase throughout the experiment.

Methodology:

  • Cell Preparation: Prepare a single-cell suspension of the desired cell line in the appropriate culture medium.

  • Seeding: In a 96-well plate, seed a range of cell densities (e.g., from 1,000 to 40,000 cells per well) in triplicate.[3] Include "no-cell" control wells containing only medium.

  • Incubation: Incubate the plate for the intended duration of your drug sensitivity assay (e.g., 24, 48, or 72 hours).

  • Assay: At the end of the incubation period, perform your chosen cell viability assay (e.g., MTT) on all wells.

  • Analysis: Plot the signal (e.g., absorbance) against the number of cells seeded. The optimal seeding density will be in the linear range of this curve, representing exponential growth.

Protocol 2: MTT Cell Viability Assay for Compound-X Cytotoxicity

Objective: To measure the effect of Compound-X on cell viability by assessing metabolic activity.

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at the predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Compound-X in culture medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Remove the old medium from the cells and add the compound dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS.[6] Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[6][7]

  • Solubilization: After incubation, carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan (B1609692) crystals.[6][7]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution.[7] Read the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[6]

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and a "no-cell" or "maximum cytotoxicity" control (0% viability). Plot the percentage of cell viability against the log of Compound-X concentration to determine the IC50 value.

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Optimization cluster_1 Phase 2: Cytotoxicity Assay cluster_2 Phase 3: Data Analysis A Optimize Cell Seeding Density B Determine Optimal Incubation Time A->B C Seed Cells at Optimal Density B->C D Treat with Serial Dilutions of Compound-X C->D E Incubate for Optimized Time D->E F Perform Cell Viability Assay (e.g., MTT) E->F G Measure Signal (e.g., Absorbance) F->G H Normalize Data and Plot Dose-Response Curve G->H I Calculate IC50 Value H->I

Caption: Workflow for optimizing and performing a cell viability assay.

Troubleshooting Logic

G Start Inconsistent or Unexpected Results CheckPrecipitate Visually inspect wells for compound precipitation Start->CheckPrecipitate CellFreeAssay Run cell-free assay to check for interference Start->CellFreeAssay OptimizeDensity Re-optimize cell seeding density Start->OptimizeDensity CheckSolvent Verify solvent toxicity and concentration Start->CheckSolvent AlternativeAssay Use an orthogonal viability assay CellFreeAssay->AlternativeAssay Interference Detected

Caption: Logic diagram for troubleshooting common cell viability assay issues.

Signaling Pathway Example

G CompoundX Compound-X Receptor Cell Surface Receptor CompoundX->Receptor Inhibition Caspase Caspase Activation CompoundX->Caspase Activation PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspase->Apoptosis

Caption: Hypothetical signaling pathways affected by Compound-X.

References

common experimental problems with App-MP

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: App-MP

Disclaimer: Initial searches for "this compound" did not yield a specific, publicly documented experimental compound or reagent under this designation. The following technical support guide is a comprehensive template designed for a hypothetical novel compound, "this compound," to assist researchers, scientists, and drug development professionals. The information provided is based on common experimental challenges and troubleshooting strategies in drug discovery and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel investigational compound. Based on preliminary studies, it is hypothesized to act as a modulator of intracellular signaling pathways involved in cellular stress and apoptosis. It is believed to interact with key kinases in the PI3K/Akt pathway, leading to downstream effects on cell proliferation and survival. Further research is required to fully elucidate its mechanism of action.

Q2: What are the recommended storage conditions and stability of this compound?

A2: this compound is supplied as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C. Once reconstituted in a suitable solvent (e.g., DMSO), it should be stored in aliquots at -80°C to avoid repeated freeze-thaw cycles. The reconstituted solution is stable for up to 3 months at -80°C.

Q3: Can this compound be used in animal models?

A3: Preliminary in vivo studies are underway. However, the safety, efficacy, and pharmacokinetic profile of this compound in animal models have not been fully established. Researchers should conduct their own dose-ranging and toxicity studies before proceeding with extensive in vivo experiments.

Q4: What is the optimal concentration of this compound to use in cell-based assays?

A4: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. It is recommended to perform a dose-response curve, typically ranging from 1 nM to 100 µM, to determine the EC50 or IC50 for your experimental system.

Troubleshooting Guide

This guide addresses common problems encountered during experiments with this compound.

Problem Potential Cause Suggested Solution
No observable effect of this compound Compound Degradation: Improper storage or handling of this compound.Ensure this compound is stored at the recommended temperature and protected from light. Prepare fresh dilutions for each experiment.
Incorrect Concentration: The concentration of this compound used is too low to elicit a response.Perform a dose-response experiment to determine the optimal concentration.
Cell Line Insensitivity: The target of this compound may not be expressed or may be mutated in the chosen cell line.Verify target expression in your cell line using techniques such as Western blot or qPCR. Consider testing in multiple cell lines.
Assay Interference: Components of the assay medium may interfere with this compound activity.Review the assay protocol for any known interferences. Consider a different assay format.[1][2]
High variability between replicates Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates.Ensure thorough mixing of the cell suspension before plating. Use a consistent pipetting technique.[3]
Edge Effects: Evaporation from wells on the outer edges of the plate.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS to maintain humidity.
Pipetting Errors: Inaccurate or inconsistent pipetting of this compound or other reagents.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Unexpected cytotoxicity High Concentration: The concentration of this compound used is toxic to the cells.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range.
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high.Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO).
Contamination: Mycoplasma or other microbial contamination in the cell culture.Regularly test cell cultures for mycoplasma contamination.[1]

Experimental Protocols

Protocol: Determining the IC50 of this compound using a Cell Viability Assay (MTT)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 2X stock solution of this compound at various concentrations in complete growth medium. Perform serial dilutions to create a dose range (e.g., 200 µM to 2 nM).

  • Treatment: Add 100 µL of the 2X this compound stock solutions to the corresponding wells of the 96-well plate, resulting in a final volume of 200 µL and the desired final concentrations. Include vehicle control wells (medium with the same concentration of solvent as the highest this compound concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Visualizations

App_MP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activates App_MP This compound Akt Akt App_MP->Akt Inhibits PI3K->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Apoptosis_Proteins Apoptosis Proteins Akt->Apoptosis_Proteins Inhibits Gene_Expression Altered Gene Expression (Cell Cycle Arrest, Apoptosis) mTOR->Gene_Expression Regulates Apoptosis_Proteins->Gene_Expression

Caption: Hypothetical signaling pathway of this compound.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (Seeding & Incubation) Start->Cell_Culture Compound_Prep 2. This compound Preparation (Dilution Series) Cell_Culture->Compound_Prep Treatment 3. Cell Treatment Compound_Prep->Treatment Incubation 4. Incubation (48-72 hours) Treatment->Incubation Assay 5. Viability Assay (e.g., MTT) Incubation->Assay Data_Analysis 6. Data Analysis (IC50 Calculation) Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for this compound.

Troubleshooting_Workflow rect_node rect_node Problem No Effect Observed? Check_Compound Compound Integrity OK? Problem->Check_Compound Check_Cells Cell Health & Target Expression OK? Check_Compound->Check_Cells Yes Solution_Compound Prepare Fresh Stock Check_Compound->Solution_Compound No Check_Protocol Assay Protocol Valid? Check_Cells->Check_Protocol Yes Solution_Cells Validate Cell Line Check_Cells->Solution_Cells No Solution_Protocol Optimize Assay Parameters Check_Protocol->Solution_Protocol No Success Problem Solved Check_Protocol->Success Yes Solution_Compound->Problem Solution_Cells->Problem Solution_Protocol->Problem

Caption: Troubleshooting logical workflow.

References

Technical Support Center: Mitigating Off-Target Effects of APP-MPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and reduce the off-target effects of Amyloid Precursor Protein-Modulating Peptides (APP-MPs).

Frequently Asked Questions (FAQs)

Q1: What are the common causes of off-target effects with APP-MPs?

Off-target effects associated with APP-MPs can arise from several factors. These include a lack of complete specificity, where the peptide may bind to proteins with homologous sequences or similar structural motifs to the intended target on the Amyloid Precursor Protein. Additionally, at higher concentrations, APP-MPs might trigger unintended signaling pathways or exhibit cytotoxic effects. The inherent biophysical properties of the peptide, such as its charge and hydrophobicity, can also lead to non-specific interactions with cell membranes or other proteins.

Q2: How can I determine if my APP-MP is causing off-target effects?

Identifying off-target effects requires a multi-pronged approach. A primary method is to conduct whole-proteome or transcriptome analysis to observe changes in protein expression or gene regulation that are not directly related to the intended APP signaling pathway. Comparing the effects of the active this compound with a scrambled peptide control can also help differentiate between specific and non-specific effects. Furthermore, conducting dose-response experiments is crucial, as off-target effects are often more pronounced at higher concentrations.

Q3: What are the initial steps to troubleshoot unexpected cellular responses to my this compound?

When encountering unexpected cellular responses, the first step is to verify the purity and integrity of your this compound stock. Contaminants or degradation products can often lead to unforeseen effects. Next, perform a dose-response curve to determine the minimal effective concentration and to see if the unexpected response is dose-dependent. It is also advisable to use a negative control, such as a scrambled version of your peptide, to confirm that the observed effect is sequence-specific.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed after this compound treatment.

This is a common issue that can confound experimental results. The following steps can help you troubleshoot and mitigate cytotoxicity.

Troubleshooting Steps:

  • Assess Peptide Purity: Ensure the purity of your this compound sample using techniques like HPLC and mass spectrometry.

  • Titrate the Concentration: Determine the EC50 for the on-target effect and the CC50 (cytotoxic concentration 50%) to identify a therapeutic window.

  • Use a Scrambled Control: A scrambled peptide with the same amino acid composition but a different sequence will help determine if the cytotoxicity is sequence-specific.

  • Modify the Peptide: Consider modifications such as PEGylation to improve solubility and reduce non-specific membrane interactions.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate your cells of interest in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with a serial dilution of your this compound (e.g., 0.1 µM to 100 µM) and a scrambled peptide control. Include an untreated control well.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Interpretation:

Compound Concentration (µM) Cell Viability (%)
Untreated Control0100
This compound198
1085
5040
10015
Scrambled Peptide10095

This table illustrates a dose-dependent cytotoxic effect of the this compound, while the scrambled peptide shows minimal toxicity, suggesting a sequence-specific cytotoxic effect.

Issue 2: Activation of unintended signaling pathways.

Your this compound may be inadvertently activating other cellular signaling cascades. Identifying these pathways is key to understanding and mitigating off-target effects.

Troubleshooting Workflow

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A Unexpected Phenotype Observed B Perform Phospho-Kinase Array A->B C Perform RNA-Sequencing A->C D Identify Activated Pathways B->D E Identify Upregulated Genes C->E F Validate with Western Blot D->F G Validate with qPCR E->G H Hypothesize Off-Target Interaction F->H G->H I Modify this compound Sequence H->I J Re-evaluate Specificity I->J

A workflow for identifying and mitigating unintended signaling pathway activation.

Experimental Protocol: Western Blot for Pathway Validation

  • Cell Lysis: Treat cells with your this compound at various concentrations and time points. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total proteins of the suspected off-target pathway (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Data Interpretation:

Treatment p-Akt / Total Akt (Fold Change) p-ERK / Total ERK (Fold Change)
Untreated1.01.0
This compound (10 µM)3.51.2
Scrambled Peptide (10 µM)1.10.9

This table shows that the this compound, but not the scrambled peptide, leads to a significant increase in Akt phosphorylation, suggesting an off-target activation of the PI3K/Akt pathway.

Signaling Pathways and Off-Target Interactions

The intended action of an this compound is to modulate the processing of the Amyloid Precursor Protein. However, its structural similarity to other protein domains or its intrinsic biophysical properties can lead to interactions with unintended pathways.

G cluster_0 On-Target Pathway cluster_1 Off-Target Interactions A This compound B APP A->B D Related Membrane Protein A->D E Unintended Kinase Activation A->E F Cytotoxicity Pathway A->F C Modulated APP Processing B->C

Hypothetical on-target and off-target interactions of an this compound.

By systematically applying these troubleshooting guides and experimental protocols, researchers can better understand and mitigate the off-target effects of their APP-MPs, leading to more reliable and translatable scientific findings.

Technical Support Center: Enhancing In Vivo Bioavailability of Adenosine Monophosphate (AMP) Prodrugs (App-MP)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working to improve the in vivo bioavailability of adenosine (B11128) monophosphate (AMP) prodrugs, herein referred to as App-MP.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is a prodrug strategy necessary?

A1: this compound refers to a prodrug of Adenosine Monophosphate (AMP) or its analogues. Standard AMP is a nucleotide with crucial intracellular roles, but it exhibits poor drug-like properties. Its phosphate (B84403) group is negatively charged at physiological pH, which severely limits its ability to cross cell membranes. This results in very low oral bioavailability. A prodrug strategy involves masking the phosphate group with a promoiety, a chemical group that neutralizes the charge, increases lipophilicity, and facilitates absorption. Once inside the cell, this moiety is cleaved by endogenous enzymes, such as esterases or phosphamidases, to release the active AMP.[1][2][3]

Q2: What are the primary barriers to achieving high in vivo bioavailability for this compound?

A2: The primary barriers include:

  • Poor Membrane Permeability: Despite masking the phosphate charge, the overall polarity of the molecule can still hinder passive diffusion across the intestinal epithelium.

  • First-Pass Metabolism: After absorption, the drug passes through the liver via the portal vein, where it can be extensively metabolized before reaching systemic circulation.[4]

  • Chemical and Enzymatic Instability: The prodrug must be stable enough in the gastrointestinal tract and bloodstream to reach the target cells but labile enough to be cleaved intracellularly. Premature hydrolysis in the gut or plasma can release the charged AMP, preventing cellular uptake.

  • Low Aqueous Solubility: Highly lipophilic promoieties used to enhance membrane permeability can sometimes lead to poor solubility in gastrointestinal fluids, limiting dissolution and subsequent absorption.[1]

Q3: What common formulation strategies can improve the oral bioavailability of this compound?

A3: Several formulation approaches can be employed:

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can improve the solubility and absorption of lipophilic this compound compounds.

  • Nanoparticle Encapsulation: Encapsulating this compound in polymeric nanoparticles, such as those made from poly(lactic-co-glycolic) acid (PLGA), can protect the prodrug from degradation, enhance its stability, and facilitate transport across the intestinal mucosa.[5]

  • Permeation Enhancers: Co-administration with compounds that reversibly open tight junctions in the intestinal epithelium can increase absorption. However, this approach requires careful toxicological assessment.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low plasma concentration of this compound after oral administration. 1. Poor Absorption: The prodrug may have insufficient lipophilicity or be an efflux transporter substrate. 2. Premature Hydrolysis: The prodrug is unstable in the acidic stomach environment or is cleaved by gut enzymes. 3. Extensive First-Pass Metabolism: The drug is rapidly cleared by the liver.[4]1. Modify Promoieties: Synthesize and screen prodrugs with varying lipophilicity. 2. Formulation: Use enteric coatings to protect the drug from stomach acid. Consider co-administration with enzyme inhibitors (use with caution). 3. Route of Administration: Test intravenous (IV) administration to bypass the first-pass effect and determine the absolute bioavailability.
High variability in pharmacokinetic (PK) data between subjects. 1. Food Effects: Absorption of this compound could be significantly influenced by the presence or absence of food.[6] 2. Genetic Polymorphisms: Differences in metabolic enzymes (e.g., CYPs, esterases) among subjects. 3. Formulation Integrity: Inconsistent dissolution or release from the dosage form.1. Standardize Dosing Protocol: Administer the drug at a consistent time relative to feeding. Conduct a formal food-effect study.[6] 2. Subject Screening: If possible, genotype subjects for relevant metabolizing enzymes. 3. Quality Control: Ensure robust manufacturing and quality control of the formulation.
In vitro cell-based assay shows high potency, but in vivo efficacy is low. 1. Inefficient Prodrug Conversion: The specific enzymes required to cleave the promoiety may not be sufficiently active in the target tissue in vivo. 2. Poor Tissue Distribution: The prodrug may not reach the target organ in sufficient concentrations. 3. Rapid Clearance: The active metabolite (AMP) or the prodrug itself is rapidly cleared from systemic circulation.1. Tissue Homogenate Assays: Test the stability and conversion rate of the prodrug in liver and target tissue homogenates. 2. Biodistribution Studies: Use radiolabeled this compound or mass spectrometry imaging to track its distribution in vivo. 3. Pharmacokinetic Modeling: Develop a physiologically based pharmacokinetic (PBPK) model to simulate drug exposure in different tissues.[5][7]
Observed toxicity in vivo not predicted by in vitro studies. 1. Toxic Promoieties: The cleaved promoiety (e.g., formaldehyde (B43269) from certain linkers) could be toxic. 2. Off-Target Effects: The intact prodrug may have unexpected pharmacological activity. 3. Metabolite Toxicity: A metabolite of the prodrug or promoiety could be toxic.1. Metabolite Identification: Characterize the metabolites in plasma and urine. Test the toxicity of the promoiety and major metabolites in separate assays. 2. Off-Target Screening: Screen the prodrug against a panel of receptors and enzymes.

Experimental Protocols & Workflows

Protocol 1: Assessment of Oral Bioavailability in a Rodent Model
  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Groups (n=5 per group):

    • Group A: Intravenous (IV) administration (e.g., 2 mg/kg).

    • Group B: Oral gavage (PO) administration (e.g., 20 mg/kg).

  • Formulation:

    • IV: Solubilize this compound in a vehicle suitable for injection (e.g., 5% DMSO, 40% PEG400, 55% saline).

    • PO: Suspend this compound in a vehicle like 0.5% methylcellulose (B11928114) in water.

  • Dosing and Sampling:

    • Fast animals overnight with free access to water.

    • Administer the dose (IV via tail vein, PO via oral gavage).

    • Collect blood samples (approx. 100 µL) from the saphenous vein into EDTA-coated tubes at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing:

    • Centrifuge blood at 4,000 x g for 15 minutes at 4°C to separate plasma.

    • Store plasma at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis:

    • Calculate PK parameters including Area Under the Curve (AUC), Cmax, Tmax, and elimination half-life (t½) using non-compartmental analysis software.

    • Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Comparative Pharmacokinetic Data

The following table summarizes hypothetical pharmacokinetic data for different this compound formulations, illustrating how formulation changes can impact bioavailability.

Formulation Dose (mg/kg, PO) Cmax (ng/mL) AUC (ng·h/mL) Absolute Bioavailability (F%)
This compound in 0.5% MC2015060015%
This compound in SEDDS20450180045%
This compound in PLGA-NP20300240060%
Note: IV dose of 2 mg/kg resulted in an AUC of 2000 ng·h/mL.

Visualizations

Logical Workflow for Troubleshooting Low Bioavailability

G cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Root Cause Analysis cluster_3 Solution Path start Low Plasma Exposure (AUC) of this compound check_iv Determine Absolute Bioavailability (F%) IV vs PO Dosing start->check_iv check_stability Assess In Vitro Stability (Simulated Gastric/Intestinal Fluid) start->check_stability check_metabolism Incubate with Liver Microsomes (First-Pass Metabolism) start->check_metabolism cause_absorption Poor Absorption check_iv->cause_absorption If F% is low cause_stability Chemical/Enzymatic Instability check_stability->cause_stability If degradation is high cause_metabolism High First-Pass Metabolism check_metabolism->cause_metabolism If clearance is high sol_formulation Improve Formulation (e.g., SEDDS, Nanoparticles) cause_absorption->sol_formulation sol_prodrug Redesign Prodrug (Modify Promoieties) cause_absorption->sol_prodrug cause_stability->sol_formulation e.g., Enteric Coating cause_stability->sol_prodrug sol_route Consider Alternative Routes (e.g., Parenteral, Transdermal) cause_metabolism->sol_route

Caption: Troubleshooting workflow for low in vivo bioavailability of this compound.

Factors Affecting Oral Bioavailability of this compound

G cluster_0 Drug Properties cluster_1 Physiological Barriers cluster_2 Formulation drug This compound Properties Solubility Lipophilicity Stability Molecular Size bioavailability Systemic Bioavailability drug->bioavailability phys Physiological Factors GI pH Enzymes Intestinal Motility First-Pass Effect phys->bioavailability form Formulation Strategy Excipients Delivery System Release Profile form->bioavailability

Caption: Key factors influencing the systemic bioavailability of this compound.

References

Technical Support Center: Amyloid Precursor Protein (APP) Metabolite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Amyloid Precursor Protein (APP) and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the degradation of APP and its cleavage products, such as Amyloid-beta (Aβ), soluble APPα (sAPPα), and soluble APPβ (sAPPβ), during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of APP metabolite degradation in experimental samples?

A1: The degradation of APP metabolites, particularly Aβ, in biological samples (e.g., cerebrospinal fluid (CSF), plasma, cell lysates) is primarily caused by enzymatic activity from a variety of proteases. Key enzymes involved in Aβ degradation include Neprilysin (NEP), Insulin-Degrading Enzyme (IDE), Endothelin-Converting Enzyme (ECE), and various matrix metalloproteinases (MMPs).[1][2][3] Additionally, non-enzymatic modifications such as oxidation, isomerization, and racemization can occur during sample handling and storage, altering peptide structure and stability.[4][5][6] Physical factors like temperature, repeated freeze-thaw cycles, and adsorption to container surfaces also contribute significantly to the loss of detectable analytes.[7][8]

Q2: My Aβ42 levels are unexpectedly low in my CSF samples. What could be the cause?

A2: Low Aβ42 levels can result from several pre-analytical factors. The most common causes are improper storage temperature and repeated freeze-thaw cycles. Storing CSF samples at 4°C, 18°C, or 37°C can lead to a 20% decrease in Aβ42 within the first two days compared to storage at -80°C.[7] Each freeze-thaw cycle can also reduce the concentration of Aβ peptides.[7][8] Another potential issue is blood contamination in CSF samples, which can lead to a time- and dose-dependent decrease in Aβ42 and Aβ40 levels if not properly handled by centrifugation and cool storage.[1]

Q3: What is the best way to store biological samples to ensure the stability of APP metabolites?

A3: For long-term stability of APP metabolites like Aβ42, samples should be aliquoted into polypropylene (B1209903) tubes and stored at -80°C immediately after collection and processing.[7][9][10] Studies have shown that Aβ concentrations are stable for long periods at -80°C.[7] For short-term storage, CSF can be kept for up to 72 hours at room temperature or for one week at 4°C without significant degradation.[1] However, -80°C is the preferred temperature to minimize both enzymatic and non-enzymatic degradation over time.

Q4: How many times can I freeze and thaw my samples before Aβ concentration is affected?

A4: It is recommended to minimize freeze-thaw cycles. For CSF, Aβ42 concentration can decrease by 20% after just three freeze-thaw cycles.[7] For plasma samples, Aβ42 appears stable for up to four cycles, but Aβ40 levels may begin to drop significantly after the second cycle.[8] The best practice is to aliquot samples into single-use volumes before the initial freezing to avoid the need for repeated thawing.[10]

Q5: I'm seeing multiple bands or smears on my Western blot for APP. Is this degradation?

A5: Multiple bands or smearing below the expected molecular weight for full-length APP can indeed indicate protein degradation by proteases present in the cell lysate.[11][12] To mitigate this, it is crucial to work quickly, keep samples on ice at all times, and use a broad-spectrum protease inhibitor cocktail in your lysis buffer.[13][14] Smearing can also be caused by other factors like overloading the gel with protein or issues with the gel/buffer system, so these should be considered as well.

Troubleshooting Guides

Issue 1: Low or Inconsistent Aβ Levels in ELISA
Potential Cause Troubleshooting Step Rationale
Sample Degradation 1. Review your sample collection and storage protocol. Ensure samples were processed and frozen at -80°C promptly.[7][9] 2. Check the number of freeze-thaw cycles. If more than two, results may be compromised.[8] 3. Use a fresh aliquot that has not been previously thawed.Aβ peptides are sensitive to temperature and enzymatic degradation. A 20% loss can occur within 48 hours at 4°C.[7]
Blood Contamination (CSF) 1. Centrifuge blood-contaminated CSF samples (e.g., 2000 x g for 10 min) shortly after collection.[1][9] 2. Store centrifuged samples at 4°C or colder.Centrifugation and low temperatures mitigate the Aβ-reducing effects of blood-derived proteins and enzymes.[1]
Adsorption to Tubes 1. Ensure you are using low-binding polypropylene tubes for collection, storage, and dilution.[1] 2. Avoid polystyrene tubes for long-term storage of APP metabolites.Aβ peptides are hydrophobic and can adsorb to the surface of certain plastics, leading to artificially low measurements.
Assay Protocol 1. Verify that standards were prepared correctly and used within 2 hours of reconstitution.[15] 2. Ensure all incubation times and temperatures in the ELISA protocol were followed precisely.[15][16]Errors in standard dilution or incubation steps are common sources of inaccurate quantification.
Issue 2: Evidence of Protein Degradation on Western Blot
Potential Cause Troubleshooting Step Rationale
Inadequate Protease Inhibition 1. Add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.[13][17] 2. Consider adding specific inhibitors for metalloproteases (e.g., EDTA) if not already in your cocktail.[3][17]Cell lysis releases proteases from different subcellular compartments that can rapidly degrade target proteins. A cocktail ensures inhibition of multiple protease classes (serine, cysteine, aspartic).[13]
Sample Handling 1. Perform all cell lysis and sample preparation steps on ice or at 4°C.[14] 2. Minimize the time between sample collection, lysis, and addition of sample buffer. 3. Use fresh lysates. The age of a lysate can increase degradation products.[11]Low temperatures reduce the activity of endogenous proteases, slowing down degradation.[14]
Incomplete Denaturation 1. Ensure sample buffer contains fresh reducing agent (e.g., β-mercaptoethanol or DTT). 2. Boil samples at 95-100°C for 5 minutes to fully denature proteins and inactivate proteases.[18]Incomplete denaturation can leave proteins susceptible to residual protease activity.

Data Summary Tables

Table 1: Stability of Aβ42 in Cerebrospinal Fluid (CSF) at Various Temperatures

Storage TimeRoom Temp (15-25°C)4°C-20°C-80°C
72 Hours Stable[1]Stable[1]Stable[1]Stable[1][7]
1 Week ~6-10% Decrease[1]Stable[1]Stable[1]Stable[1][7]
2 Weeks ~6-10% Decrease[1]May show slight decreaseStable[1]Stable[1][7]
Data synthesized from studies measuring Aβ42 concentrations relative to a baseline measurement of fresh CSF samples. "Stable" indicates changes were within the assay's coefficient of variation.

Table 2: Effect of Freeze-Thaw Cycles on APP Metabolite Concentrations

AnalyteMatrix1-2 Cycles3 Cycles4 Cycles>4 Cycles
Aβ42 CSFStable~20% Decrease[7]Not RecommendedNot Recommended
Aβ42 PlasmaStable[8]Stable[8]Stable[8]Not Recommended
Aβ40 PlasmaStableSignificant Reduction[8]Significant Reduction[8]Not Recommended
Total Tau CSFStableStableStableStable up to 6 cycles[7]
Results can vary based on sample volume, tube type, and initial concentration.

Experimental Protocols & Workflows

Protocol 1: CSF & Plasma Collection for APP Metabolite Analysis

This protocol is designed to minimize pre-analytical variability and preserve the integrity of APP metabolites.

  • Patient Preparation: Fasting is not strictly necessary for Aβ measurements, but sample collection should occur at a consistent time of day, preferably in the morning.[9]

  • Collection:

    • CSF: Use a polypropylene collection tube. Discard the first 1-2 mL if potential blood contamination from the lumbar puncture is a concern.[10]

    • Plasma: Collect whole blood into tubes containing EDTA as an anticoagulant.[19]

  • Initial Handling:

    • Process samples as soon as possible after collection. If delays are unavoidable, store whole blood at 4°C for no longer than 72 hours.[12] Store CSF at room temperature for no more than a few hours before processing.

  • Centrifugation:

    • Plasma: Centrifuge blood at 1,800-2,000 x g for 10 minutes at room temperature or 4°C.[10][19]

    • CSF: If blood contamination is visible, centrifuge at 2,000 x g for 10 minutes at room temperature.[9] For clear CSF, centrifugation is not strictly required but can be performed as a standard step.[1]

  • Aliquoting & Storage:

    • Immediately after centrifugation, carefully pipette the plasma or CSF supernatant into pre-labeled, low-binding polypropylene cryovials. Avoid disturbing the cell pellet.

    • Aliquot into single-use volumes (e.g., 0.5 mL) to prevent future freeze-thaw cycles.[9]

    • Immediately freeze aliquots upright at -80°C for long-term storage.[9][19]

Protocol 2: Cell Lysis for APP Western Blot Analysis
  • Preparation: Pre-chill all buffers, centrifuges, and tubes. Prepare lysis buffer (e.g., RIPA buffer) and add a protease inhibitor cocktail immediately before use. A common 100X cocktail contains AEBSF, aprotinin, bestatin, E-64, leupeptin, and pepstatin A to inhibit serine, cysteine, and aspartic acid proteases.[13] For metalloprotease inhibition, add EDTA.[17]

  • Cell Harvest: Place the cell culture dish on ice and wash cells once with ice-cold PBS.[14]

  • Lysis: Aspirate PBS and add ice-cold lysis buffer with inhibitors (e.g., 500 µL for a 10 cm plate). Scrape the cells and transfer the suspension to a pre-chilled microcentrifuge tube.[14][20]

  • Homogenization: Maintain constant agitation for 30 minutes at 4°C. If the lysate is viscous due to DNA, sonicate briefly (e.g., 3 cycles of 10 seconds) on ice.[14][20]

  • Clarification: Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[14]

  • Quantification & Storage: Transfer the supernatant (protein extract) to a new pre-chilled tube. Determine the protein concentration using a standard assay (e.g., BCA). Add 4X Laemmli sample buffer, boil at 95°C for 5 minutes, and either use immediately for Western blotting or store at -80°C.[18]

Visualizations

APP_Processing_Pathway cluster_0 Cell Membrane cluster_1 Extracellular Space APP APP beta_secretase β-secretase (BACE1) APP->beta_secretase Amyloidogenic Pathway alpha_secretase α-secretase (ADAM10) APP->alpha_secretase Non-Amyloidogenic Pathway C99 C99 gamma_secretase γ-secretase C99->gamma_secretase C83 C83 C83->gamma_secretase Abeta Aβ (Amyloidogenic) gamma_secretase->Abeta p3 p3 (Non-amyloidogenic) gamma_secretase->p3 sAPPb sAPPβ sAPPa sAPPα beta_secretase->C99 beta_secretase->sAPPb alpha_secretase->C83 alpha_secretase->sAPPa

Figure 1. APP Processing Pathways.

Sample_Handling_Workflow cluster_storage Long-Term Storage cluster_prep Sample Preparation start Sample Collection (CSF or Blood) process Process within 2 hours (Centrifuge if needed) start->process aliquot Aliquot into single-use polypropylene tubes process->aliquot note1 Key: Minimize time at room temp process->note1 freeze Store at -80°C aliquot->freeze thaw Thaw on ice (Use only once) freeze->thaw For Analysis note2 Key: Avoid freeze-thaw cycles freeze->note2 assay Perform Assay (ELISA, WB, etc.) thaw->assay

Figure 2. Workflow to Prevent Degradation.

Troubleshooting_Flowchart start Unexpected Result (e.g., Low Aβ Signal) check_storage Were samples stored at -80°C immediately? start->check_storage check_thaw How many freeze-thaw cycles occurred? check_storage->check_thaw Yes res_storage Result likely invalid. Use new aliquot. check_storage->res_storage No check_inhibitors Was a fresh protease inhibitor cocktail used? check_thaw->check_inhibitors ≤ 2 res_thaw If >2, degradation is likely. Use new aliquot. check_thaw->res_thaw > 2 check_protocol Were assay incubation times/temps correct? check_inhibitors->check_protocol Yes res_inhibitors Degradation likely. Rerun with fresh inhibitors. check_inhibitors->res_inhibitors No res_protocol Rerun assay with strict protocol adherence. check_protocol->res_protocol No res_ok Issue is elsewhere. Check antibody/reagents. check_protocol->res_ok Yes

Figure 3. Troubleshooting Degradation Issues.

References

Technical Support Center: Managing Autofluorescence in Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to autofluorescence in your imaging experiments, with a particular focus on applications involving Amyloid Precursor Protein (APP) and multiphoton (MP) microscopy.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in my imaging experiments?

Autofluorescence is the natural emission of light by biological structures or other materials in your sample when they are excited by the light source of your microscope.[1][2][3] This intrinsic fluorescence is not related to your specific fluorescent labels and can be a significant source of background noise, making it difficult to distinguish your true signal from this unwanted background.[4][5] This can obscure the detection of low-abundance targets and lead to inaccurate results.[6]

Q2: I'm working with brain tissue to study amyloid plaques. What are the common sources of autofluorescence I should be aware of?

Brain tissue is particularly prone to autofluorescence from a variety of sources.[4][7] Key culprits include:

  • Lipofuscin: Often called the "aging pigment," these granules of oxidized proteins and lipids accumulate in the lysosomes of aged cells, especially neurons, and have a broad emission spectrum.[1][2][4]

  • Collagen and Elastin: These structural proteins are found in blood vessels and the extracellular matrix and typically fluoresce in the blue-green region of the spectrum.[1][2][3]

  • NADH: This metabolic coenzyme is present in all living cells and contributes to autofluorescence, primarily in the blue-green channel.[1][3]

  • Amyloid Plaques: The amyloid deposits themselves can exhibit autofluorescence, particularly when excited with blue-violet light.[8][9][10][11]

  • Fixation-Induced: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can react with amines in the tissue to create fluorescent products.[1][5][6]

Q3: What is "App-MP autofluorescence"?

While "this compound autofluorescence" is not a standard scientific term, in the context of your research, it likely refers to the challenges of dealing with autofluorescence when imaging samples related to Amyloid Precursor Protein (APP) using Multiphoton (MP) Microscopy . This encompasses both the intrinsic autofluorescence of the tissue and the autofluorescence of the amyloid plaques themselves.

Q4: How can I determine if what I'm seeing is true signal or autofluorescence?

A simple and effective way to check for autofluorescence is to prepare an unstained control sample.[6][12] This sample should go through all the same preparation and fixation steps as your stained samples but without the addition of your fluorescent labels (e.g., primary and secondary antibodies). By imaging this unstained control, you can visualize the baseline autofluorescence of your tissue.

Troubleshooting Guides

Problem: High background fluorescence is obscuring my signal.

High background can be caused by several factors. Here's a step-by-step guide to troubleshoot this issue.

First, determine the origin of the high background.

  • Run Controls: As mentioned in the FAQs, always include an unstained tissue control to assess the level of endogenous autofluorescence.[6][12] Also, a secondary antibody-only control can help identify non-specific binding of the secondary antibody.[12]

Several steps in your protocol can be modified to reduce autofluorescence.

  • Choice of Fixative: Aldehyde fixatives are a common cause of autofluorescence.[1][5] Consider the following:

    • Use paraformaldehyde instead of glutaraldehyde, as it tends to induce less autofluorescence.[5][6]

    • Reduce the fixation time to the minimum required to preserve tissue structure.[1][5]

    • As an alternative, consider using organic solvents like ice-cold methanol (B129727) or ethanol (B145695) for fixation, especially for cell surface markers.[5][6]

  • Perfusion: If working with vascularized tissue like the brain, perfuse the animal with phosphate-buffered saline (PBS) before fixation to remove red blood cells, which contain heme groups that are a source of autofluorescence.[1]

  • Washing: Ensure thorough washing steps after antibody incubations to remove any unbound antibodies that can contribute to background signal.[4]

If optimizing your protocol isn't sufficient, you can use chemical or physical methods to quench autofluorescence.

  • Chemical Quenchers:

    • Sudan Black B: This lipophilic dye is effective at quenching lipofuscin-based autofluorescence.[1][13][14] However, it can sometimes introduce its own fluorescence in the far-red channel.[1]

    • Sodium Borohydride: This reducing agent can help diminish aldehyde-induced autofluorescence.[1][3]

    • Commercial Quenching Reagents: Several commercially available kits, such as TrueVIEW™ and TrueBlack™, are designed to reduce autofluorescence from various sources.[6][13][15]

  • Photobleaching: Intentionally exposing the sample to the excitation light before imaging can sometimes reduce autofluorescence, although this can also affect the signal from your intended fluorophores if not done carefully.[7]

Your choice of fluorophores and imaging parameters can make a significant difference.

  • Fluorophore Selection:

    • Shift to Longer Wavelengths: Autofluorescence is often more prominent in the blue and green regions of the spectrum.[4][12] Whenever possible, use fluorophores that excite and emit in the red or far-red wavelengths (e.g., those emitting above 600 nm).[1][16]

    • Use Bright Fluorophores: Using brighter fluorophores can increase your signal-to-noise ratio, making the autofluorescence less impactful.[6]

  • Spectral Imaging and Linear Unmixing: This advanced technique can be used to separate the spectral signature of your fluorophore from the spectral signature of the autofluorescence.[17][18][19][20] Essentially, the autofluorescence is treated as another color in your image and can be computationally removed.

Data Presentation

Table 1: Common Endogenous Fluorophores and their Spectral Properties

Endogenous FluorophoreExcitation Max (nm)Emission Max (nm)Common Location
Collagen270 - 350390 - 450Extracellular matrix, blood vessels[1][2]
Elastin350 - 450420 - 520Extracellular matrix, blood vessels[2]
NADH340 - 460440 - 470Cytoplasm, Mitochondria[1][3]
Lipofuscin345 - 490460 - 670Lysosomes (especially in aged cells)[1][2]
Amyloid Plaques (auto-F)~360 - 370 (blue-violet)~420 and higherExtracellular space in brain tissue[8][9]

Table 2: Comparison of Autofluorescence Reduction Methods

MethodTarget Autofluorescence SourceAdvantagesDisadvantages
Protocol Optimization
PBS PerfusionRed blood cells (heme)Highly effectiveNot always feasible (e.g., post-mortem tissue)[1]
Aldehyde Fixation ReductionFixative-inducedSimple to implementMay compromise tissue morphology if not optimized[1][5]
Chemical Quenching
Sudan Black BLipofuscinEffective for lipofuscinCan introduce far-red fluorescence, may reduce specific signal[1][14]
Sodium BorohydrideAldehyde-inducedReduces aldehyde fluorescenceCan have variable effects, may increase red blood cell autofluorescence[1][21]
Commercial QuenchersVarious (lipofuscin, collagen, etc.)Optimized formulationsCan be costly
Imaging Techniques
Far-Red FluorophoresGeneralAvoids common autofluorescence spectraMay require specialized detection systems[4][16]
Spectral UnmixingAll sourcesCan computationally remove autofluorescenceRequires specialized microscope and software[7][17][18]

Experimental Protocols

Protocol 1: Basic Perfusion and Fixation for Reducing Autofluorescence
  • Anesthetize the animal according to approved institutional protocols.

  • Perform a thoracotomy to expose the heart.

  • Insert a perfusion needle into the left ventricle and make an incision in the right atrium.

  • Perfuse with ice-cold PBS until the liver and other organs are cleared of blood.

  • Switch the perfusion to a 4% paraformaldehyde (PFA) solution in PBS.

  • Continue perfusion for 10-15 minutes.

  • Dissect the brain and post-fix in 4% PFA overnight at 4°C.

  • Transfer the brain to a sucrose (B13894) solution for cryoprotection before sectioning.

Protocol 2: Sudan Black B Staining to Quench Lipofuscin Autofluorescence
  • Prepare a 0.1% Sudan Black B solution in 70% ethanol.

  • After your standard immunofluorescence staining and washing steps, incubate the slides in the Sudan Black B solution for 10-20 minutes at room temperature.

  • Briefly differentiate in 70% ethanol for a few seconds.

  • Wash thoroughly with PBS.

  • Mount with an aqueous mounting medium.

Visualizations

experimental_workflow Experimental Workflow for Minimizing Autofluorescence cluster_prep Sample Preparation cluster_staining Staining Protocol cluster_quenching Autofluorescence Quenching (Optional) cluster_imaging Imaging Perfusion PBS Perfusion Fixation Fixation (e.g., 4% PFA) Perfusion->Fixation Sectioning Tissue Sectioning Fixation->Sectioning Blocking Blocking Step Sectioning->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Far-Red Fluorophore) PrimaryAb->SecondaryAb Quenching Quenching Step (e.g., Sudan Black B) SecondaryAb->Quenching Mounting Mounting SecondaryAb->Mounting If no quenching Quenching->Mounting Imaging Microscopy (Multiphoton/Confocal) Mounting->Imaging Analysis Image Analysis (Spectral Unmixing) Imaging->Analysis

Caption: A typical experimental workflow designed to minimize autofluorescence in tissue imaging.

troubleshooting_flowchart Autofluorescence Troubleshooting Flowchart Start High Background Observed UnstainedControl Image Unstained Control Start->UnstainedControl IsAF Is Autofluorescence Present? UnstainedControl->IsAF OptimizeProtocol Optimize Protocol: - Change Fixative - Reduce Fixation Time - Improve Washing IsAF->OptimizeProtocol Yes NonSpecificBinding Investigate Non-Specific Antibody Binding IsAF->NonSpecificBinding No Reimage Re-image Sample OptimizeProtocol->Reimage IsStillHigh Is Background Still High? Reimage->IsStillHigh Quench Apply Quenching Agent (e.g., Sudan Black B) IsStillHigh->Quench Yes FinalImage Acquire Final Image IsStillHigh->FinalImage No ChangeImaging Optimize Imaging: - Use Far-Red Fluorophores - Spectral Unmixing Quench->ChangeImaging ChangeImaging->FinalImage

Caption: A logical flowchart for troubleshooting high background caused by autofluorescence.

References

Technical Support Center: Protocol Refinement for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low peptide yield in SPPS?

A1: Low peptide yield in SPPS can be attributed to several factors. The most common issues include:

  • Incomplete Fmoc Deprotection: The N-terminal Fmoc protecting group may not be fully removed, which blocks the subsequent amino acid from coupling to the growing peptide chain.[1][2]

  • Inefficient Coupling: The incoming protected amino acid may not couple completely to the N-terminus of the peptide chain on the resin.[1][3] This can be particularly challenging with sterically hindered amino acids.[4][5]

  • Peptide Aggregation: The growing peptide chains can aggregate on the solid support, especially with hydrophobic or long sequences (typically over 12 amino acids), hindering reagent accessibility and leading to incomplete reactions.[1][6]

  • Side Reactions: A variety of side reactions can occur, leading to byproducts and a reduction in the yield of the desired peptide.[7][8][9]

Q2: How can I detect and troubleshoot incomplete Fmoc deprotection?

A2: Incomplete removal of the Fmoc group is a frequent problem.[2] You can detect this issue using qualitative tests like the Kaiser test, which detects free primary amines.[1][2] A negative result (beads remain colorless or yellow) after the deprotection step indicates that the Fmoc group is still present.

Troubleshooting steps include:

  • Extending Deprotection Time: Increase the incubation time with the piperidine (B6355638) solution.[10]

  • Using a Stronger Base: For difficult sequences, consider using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotection solution, as it is a stronger base than piperidine.[6][11] However, DBU should be used with caution as it can catalyze aspartimide formation.[11]

  • Monitoring with UV: Some automated synthesizers can monitor the UV absorbance of the dibenzofulvene-piperidine adduct to ensure the deprotection reaction goes to completion.[11]

Q3: What strategies can be employed to overcome peptide aggregation?

A3: Peptide aggregation is a major cause of synthesis failure, particularly for hydrophobic or long peptides.[6][12][13] Strategies to mitigate aggregation include:

  • Solvent Choice: Switching to more effective solvents like N-methylpyrrolidone (NMP) or adding chaotropic salts can help disrupt secondary structures.[6][14]

  • Elevated Temperature: Performing coupling reactions at a higher temperature can improve reaction kinetics and reduce aggregation.[6][15]

  • Specialized Reagents: Incorporating pseudoproline dipeptides or Dmb-Gly derivatives can disrupt the secondary structures that lead to aggregation.[16]

  • Low-Loading Resin: Using a resin with a lower substitution level can increase the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[17][18]

Q4: What are common side reactions in peptide synthesis and how can they be minimized?

A4: Several side reactions can occur during SPPS, leading to impurities.[7][8] Common examples include:

  • Aspartimide Formation: This is common in sequences containing Asp-Gly or Asp-Ser and can be minimized by adding HOBt to the deprotection solution or using specific cleavage protocols.[6][19]

  • Diketopiperazine Formation: This occurs at the dipeptide stage, especially with proline, and can be suppressed by using 2-chlorotrityl chloride resin.[6][19]

  • Racemization: The chirality of amino acids can be compromised during activation. Using additives like HOBt or HOAt can suppress racemization.[6][19][20]

  • Oxidation: Methionine and Cysteine are susceptible to oxidation. Using specific cleavage cocktails containing scavengers can prevent this.[21]

Q5: How do I choose the correct cleavage cocktail for my peptide?

A5: The cleavage cocktail is used to cleave the peptide from the resin and remove side-chain protecting groups.[22] The choice of cocktail depends on the amino acid composition of your peptide. A strong acid, typically trifluoroacetic acid (TFA), is the main component.[22] Scavengers are added to trap reactive carbocations generated during cleavage, which can otherwise modify sensitive residues.[22]

Troubleshooting Guides

Low Peptide Yield

This guide provides a systematic approach to troubleshooting low peptide yield.

Problem: Significantly lower than expected yield of the final peptide product.

Initial Assessment:

  • Analyze the crude product: Use HPLC and Mass Spectrometry (MS) to identify the components of your crude product.[23][24] Look for the desired product peak and any major impurity peaks.

  • Check for deletion sequences: MS analysis can reveal the presence of peptides missing one or more amino acids, which points to incomplete coupling or deprotection at specific cycles.[24][25]

Troubleshooting Workflow Diagram:

Low_Yield_Troubleshooting Start Low Peptide Yield Analyze Analyze Crude Product (HPLC/MS) Start->Analyze CheckSwell Resin Swelling Issues? Analyze->CheckSwell KaiserTest Perform Kaiser Test on Resin Samples Analyze->KaiserTest SideReactions Side Reactions Analyze->SideReactions Unexpected mass peaks Aggregation Peptide Aggregation CheckSwell->Aggregation Yes IncompleteDeprotection Incomplete Deprotection KaiserTest->IncompleteDeprotection Negative after deprotection IncompleteCoupling Incomplete Coupling KaiserTest->IncompleteCoupling Positive after coupling Solution1 Extend Deprotection Time Use Stronger Base (DBU) IncompleteDeprotection->Solution1 Solution2 Double Couple Increase Reagent Concentration Change Coupling Reagent IncompleteCoupling->Solution2 Solution3 Change Solvent (NMP) Use Chaotropic Salts Elevated Temperature Pseudoproline Dipeptides Aggregation->Solution3 Solution4 Optimize Protecting Groups Adjust Cleavage Cocktail SideReactions->Solution4

Caption: A troubleshooting workflow for diagnosing and resolving low peptide yield in SPPS.

Common Issues and Solutions
Observation Potential Cause Recommended Solution(s) Citation(s)
Resin beads are clumped and do not swell properly Peptide Aggregation- Switch to a more polar solvent like NMP.- Add chaotropic salts (e.g., LiCl) to the reaction mixture.- Use a resin with a lower loading capacity.[6][14][17]
Kaiser test is positive (blue beads) after a coupling step Incomplete Coupling- Perform a second coupling (double coupling).- Increase the concentration of the amino acid and coupling reagents.- Switch to a more efficient coupling reagent (e.g., HATU).[1][26]
Kaiser test is negative (yellow/colorless beads) after deprotection Incomplete Fmoc Deprotection- Increase the deprotection reaction time.- Use a stronger deprotection reagent like DBU in DMF.[6][10][11]
Mass spectrometry shows peaks corresponding to deletion sequences Inefficient Coupling or Deprotection- Optimize coupling and deprotection steps for the specific amino acid where the deletion occurs.- Consider double coupling for difficult residues.[24][25]
Crude HPLC shows a broad peak or multiple, poorly resolved peaks Peptide Aggregation or Insolubility- Dissolve the crude peptide in a stronger solvent like DMSO or trifluoroethanol before injection.- Modify the HPLC gradient to be shallower.[27]
Mass spectrometry shows a mass increase of +56 Da Alkylation by t-butyl cations- Use an optimized cleavage cocktail with effective scavengers like triisopropylsilane (B1312306) (TIS).[22][28]

Experimental Protocols

Protocol 1: Kaiser Test for Free Primary Amines

This colorimetric test is used to detect the presence of free primary amines on the resin, indicating either successful deprotection or incomplete coupling.[1][2]

Reagents:

  • Solution A: 40 g of phenol (B47542) in 20 mL of n-butanol.[1]

  • Solution B: 1.0 g of ninhydrin (B49086) in 20 mL of n-butanol.[1]

  • Solution C: 2 mL of 0.01 M aqueous KCN diluted to 100 mL with pyridine.

Procedure:

  • Place a small sample of resin (approximately 10-15 beads) into a small glass test tube.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.[1]

  • Heat the test tube at 110°C for 5 minutes.[1]

  • Observe the color of the resin beads and the solution.

Interpretation:

  • Positive Result (Blue/Purple): Free primary amines are present. This indicates successful Fmoc deprotection or an incomplete coupling reaction.

  • Negative Result (Yellow/Colorless): No free primary amines are present. This indicates a complete coupling reaction or incomplete Fmoc deprotection.

Protocol 2: Standard HBTU/DIPEA Coupling

This protocol describes a common method for coupling an Fmoc-protected amino acid to the resin-bound peptide.

Reagents:

  • Fmoc-protected amino acid (4 equivalents relative to resin loading)

  • HBTU (3.95 equivalents)

  • DIPEA (8 equivalents)

  • DMF (N,N-Dimethylformamide)

Procedure:

  • In a separate vessel, dissolve the Fmoc-amino acid and HBTU in DMF.

  • Add DIPEA to the solution and mix for 1-2 minutes to pre-activate the amino acid.[1]

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours.[1]

  • Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).[1]

  • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result is desired).[1]

Signaling Pathways and Workflows

General Solid-Phase Peptide Synthesis (SPPS) Cycle

SPPS_Cycle Start Start with Resin-Bound Protected Amino Acid Deprotection 1. N-terminal Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Wash1 2. Washing (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Activated Fmoc-AA) Wash1->Coupling Wash2 4. Washing (DMF) Coupling->Wash2 Repeat Repeat for next Amino Acid Wash2->Repeat Repeat->Deprotection Yes Cleavage Final Cleavage and Global Deprotection (TFA Cocktail) Repeat->Cleavage No (Final AA)

Caption: A diagram illustrating the key steps in a single cycle of Fmoc-based SPPS.

Diketopiperazine Formation Side Reaction

Diketopiperazine_Formation Dipeptide Resin-Bound Dipeptide (N-terminal deprotected) IntramolecularAttack Intramolecular Nucleophilic Attack Dipeptide->IntramolecularAttack Cyclization Cyclization IntramolecularAttack->Cyclization Cleavage Cleavage from Resin Cyclization->Cleavage Diketopiperazine Diketopiperazine (Byproduct) Cleavage->Diketopiperazine TruncatedPeptide Truncated Peptide Chain Cleavage->TruncatedPeptide

Caption: The mechanism of diketopiperazine formation, a common side reaction in SPPS.

References

Technical Support Center: Minimizing Compound Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with animal models. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you anticipate and minimize toxicity during your in vivo experiments, with a special focus on neurodegenerative disease models involving the Amyloid Precursor Protein (APP).

Given that "App-MP" is not a standard designation for a specific molecule, this guide addresses several common challenges researchers may face:

  • Managing Inherent Toxicity in APP Transgenic Models: Addressing the neuroinflammatory and oxidative stress environment characteristic of models like APP/PS1.

  • Minimizing Toxicity of Therapeutic Agents: Strategies for optimizing the delivery and safety of investigational compounds, such as mimetic peptides (MP), in animal studies.

Section 1: Troubleshooting Inherent Toxicity in APP Transgenic Animal Models

APP transgenic mouse models are designed to recapitulate aspects of Alzheimer's disease pathology, which includes a baseline level of neuroinflammation and cellular stress. Differentiating this inherent pathology from compound-induced toxicity is a critical experimental challenge.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of "toxicity" or cellular stress in APP/PS1 mice? A1: The primary driver of pathology in APP/PS1 mice is the overexpression of mutant human APP and Presenilin 1, leading to the accumulation of amyloid-β (Aβ) peptides. This results in a chronic inflammatory response characterized by activated microglia and reactive astrocytes, production of pro-inflammatory cytokines like TNF-α and IL-1β, and significant oxidative stress, all of which contribute to neurodegeneration.[1][2]

Q2: What are common signs of excessive distress in APP/PS1 mice to watch for? A2: Beyond typical signs of aging, researchers should monitor for accelerated cognitive decline, significant body weight loss (>15-20%), hunched posture, rough coat, and reduced mobility. These can indicate that the baseline pathology is severe or has been exacerbated by an experimental intervention.[3]

Q3: How can I mitigate the baseline neuroinflammation in my APP model colony? A3: Several strategies can help manage the inflammatory environment. Natural compounds and antioxidants, such as curcumin (B1669340) and Vitamin E, have been shown to reduce oxidative stress and, in some cases, amyloid plaque burden and neuritic abnormalities.[4][5] Modulating inflammatory signaling pathways can also be a therapeutic strategy.

Q4: At what age does significant inflammatory activation occur in APP/PS1 mice? A4: The inflammatory phenotype is age-dependent. In one study of PS1xAPP mice, an alternative, anti-inflammatory microglial phenotype was observed at 6 months of age, which switched to a classic, cytotoxic pro-inflammatory phenotype by 18 months, marked by a significant increase in TNF-α and iNOS expression.[2]

Troubleshooting Guide
Observed Issue Potential Cause Recommended Action
High baseline levels of inflammatory markers (e.g., IL-1β, TNF-α) in young animals. Accelerated disease progression in the colony; environmental stressors.Review animal husbandry practices. Ensure consistent, low-stress environment. Consider using anti-inflammatory or antioxidant compounds as a positive control or pre-treatment if consistent with the study design.[2][6]
Unexpectedly high variability in cognitive or pathological readouts. Inconsistent disease progression; underlying systemic inflammation.Increase sample size. Screen animals for systemic inflammatory markers. The APP/PS1 model is associated with upregulated myelopoiesis (production of myeloid cells in the bone marrow), which can contribute to variable brain inflammation.[1]
Neuritic dystrophies appear more severe than expected. High levels of local oxidative stress around amyloid plaques.Consider antioxidant therapy as a potential mitigating strategy. Treatments with antioxidants have been shown to rapidly and lastingly reduce the severity of neurite curvature in APP:PS1 mice.[4]
Data Presentation: Inflammatory Profile in APP/PS1 Mice

The following table summarizes representative changes in inflammatory cell populations in the frontal cortex of 9-month-old APP/PS1 mice compared to wild-type (WT) controls.

Cell Marker / Type Change in APP/PS1 vs. WT Implication Reference
CD11b+ F4/80+ (Pro-inflammatory Macrophages) IncreasedEnhanced pro-inflammatory environment[1]
CD80+ (Pro-inflammatory Macrophages) IncreasedHeightened inflammatory signaling[1]
OX42+ Iba1+ (Pro-inflammatory Microglia) IncreasedIncreased neuroinflammation[1]
CX3CR1+ (Anti-inflammatory Macrophages) DecreasedShift towards a pro-inflammatory state[1]
Experimental Protocol: Immunohistochemistry for Microglial Activation

Objective: To visualize and quantify the activation state of microglia in brain tissue from an APP animal model.

  • Tissue Preparation:

    • Anesthetize the animal and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

    • Post-fix the brain in 4% PFA overnight at 4°C.

    • Cryoprotect the brain by incubating in a 30% sucrose (B13894) solution until it sinks.

    • Freeze the brain and cut 30-40 µm sections using a cryostat or vibratome.

  • Immunostaining:

    • Wash sections three times in PBS.

    • Perform antigen retrieval if necessary (e.g., using citrate (B86180) buffer).

    • Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature.

    • Incubate sections with a primary antibody against a microglial marker (e.g., Iba1) and a marker for pro-inflammatory phenotype (e.g., CD80) overnight at 4°C.

    • Wash sections three times in PBS.

    • Incubate with appropriate fluorescently-labeled secondary antibodies for 2 hours at room temperature.

    • Wash sections, mount on slides with a DAPI-containing mounting medium.

  • Imaging and Analysis:

    • Image sections using a confocal microscope.

    • Quantify the number of Iba1+ and CD80+ cells per unit area in specific brain regions (e.g., cortex, hippocampus) using image analysis software.

Visualization: Inflammatory Signaling in APP Models

Inflammatory_Pathway_APP cluster_stimulus Primary Stimulus cluster_cells Cellular Response cluster_mediators Mediator Release cluster_outcome Pathological Outcome Ab Amyloid-β (Aβ) Accumulation Microglia Microglia Activation Ab->Microglia Astrocyte Astrocyte Activation Ab->Astrocyte Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Microglia->Cytokines ROS Reactive Oxygen Species (ROS) Microglia->ROS Astrocyte->Cytokines Neuroinflammation Chronic Neuroinflammation Cytokines->Neuroinflammation OxidativeStress Oxidative Stress ROS->OxidativeStress Neurodegeneration Neuronal Dysfunction & Neurodegeneration Neuroinflammation->Neurodegeneration OxidativeStress->Neurodegeneration

Caption: Aβ accumulation in APP models triggers microglial and astrocyte activation, leading to chronic toxicity.

Section 2: Minimizing Toxicity of Therapeutic Agents (e.g., Mimetic Peptides)

When administering a novel compound, such as a mimetic peptide (MP), careful planning is required to find a therapeutic window that maximizes efficacy while minimizing off-target toxicity.

Frequently Asked Questions (FAQs)

Q1: What are the first signs of compound-induced toxicity in animal models? A1: The most common and immediate signs of systemic toxicity are significant body weight loss, reduced food and water intake, and changes in behavior (e.g., lethargy, agitation). These are critical endpoints to monitor daily or several times a week.[3]

Q2: My peptide therapeutic is causing elevated liver enzymes. What should I do? A2: Elevated ALT/AST levels suggest potential hepatotoxicity.[3] First, confirm the finding with a repeat measurement. Next, consider reducing the dose or changing the dosing schedule (e.g., intermittent dosing) to allow for tissue recovery. It may also be necessary to perform histological analysis of the liver to assess for tissue damage.

Q3: How can I reduce the toxicity of my compound without sacrificing efficacy? A3: Several strategies exist. Modifying the drug's formulation can alter its pharmacokinetic profile, for instance, by reducing the maximum plasma concentration (Cmax) which is often linked to toxicity.[7] Intermittent dosing schedules (e.g., 5 days on, 2 days off) can prevent cumulative toxicity.[3] Finally, combination therapy may allow for a dose reduction of the more toxic agent.

Q4: What is a CFU assay and when should I use it? A4: A Colony-Forming Unit (CFU) assay is used to assess the impact of a compound on hematopoietic stem and progenitor cells in the bone marrow. It is a sensitive indicator of myelosuppression (a decrease in blood cell production) and should be considered if you observe significant drops in platelet, red blood cell, or white blood cell counts in your complete blood count (CBC) analysis.[3]

Troubleshooting Guide
Observed Issue Potential Cause Recommended Action
Significant body weight loss (>15%) and signs of distress. General systemic toxicity; dose is too high.Immediately implement a dose reduction. Consider an intermittent dosing schedule to allow for recovery periods. Re-evaluate the maximum tolerated dose (MTD).[3]
Elevated liver enzymes (ALT/AST) in blood samples. Compound-induced hepatotoxicity.Reduce dose or modify dosing schedule. Collect liver tissue at the end of the study for histological analysis to determine the nature and extent of the damage.[3]
Inconsistent therapeutic effect across animals. Poor pharmacokinetics (PK); formulation issue.Characterize the PK of your compound. Evaluate different formulations or administration routes to improve bioavailability and ensure consistent exposure.[7]
Data Presentation: Example Dose-Escalation Study Design

This table outlines a typical study design to determine the Maximum Tolerated Dose (MTD) of a novel compound.

Group Compound Dose (mg/kg) Dosing Schedule Key Monitoring Parameters
1Vehicle ControlDailyBody Weight, Clinical Observations
210DailyBody Weight, Clinical Observations
330DailyBody Weight, Clinical Observations
4100DailyBody Weight, Clinical Observations, CBC & Blood Chemistry (weekly)
5300DailyBody Weight, Clinical Observations, CBC & Blood Chemistry (weekly), Histopathology
Experimental Protocol: Monitoring of Liver Enzymes in Mice

Objective: To quantify plasma levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as markers of liver injury.

  • Blood Collection:

    • Collect blood from animals at baseline (before treatment) and at specified time points during the study.

    • Use a consistent method, such as retro-orbital sinus or tail vein sampling.

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation:

    • Centrifuge the blood samples at approximately 2000 x g for 10-15 minutes at 4°C.

    • Carefully collect the supernatant (plasma) and store it at -80°C until analysis.

  • Biochemical Analysis:

    • Use a commercial colorimetric assay kit for ALT and AST measurement, following the manufacturer’s instructions.

    • Briefly, the assay involves an enzymatic reaction that produces a colored product, the intensity of which is proportional to the enzyme activity.

    • Measure the absorbance using a spectrophotometer or plate reader at the specified wavelength.

  • Data Interpretation:

    • Calculate the enzyme activity (U/L) based on a standard curve.

    • Compare the ALT/AST levels of treated groups to the vehicle control group. A statistically significant increase is indicative of potential hepatotoxicity.

Visualization: Workflow for In Vivo Dose Optimization

Dose_Optimization_Workflow cluster_preclinical Preclinical Phase cluster_optimization Optimization Phase cluster_validation Validation Phase MTD 1. Determine Maximum Tolerated Dose (MTD) in pilot study PK 2. Characterize Pharmacokinetics (Single Dose) MTD->PK Efficacy 3. Initial Efficacy Study (e.g., 3 dose levels below MTD) PK->Efficacy Toxicity_Observed Toxicity Observed? Efficacy->Toxicity_Observed Reformulate 4b. Reformulate to Alter PK Profile Efficacy->Reformulate If PK is poor Optimize_Schedule 4a. Optimize Dosing Schedule (e.g., Intermittent Dosing) Toxicity_Observed->Optimize_Schedule Yes Final_Study 5. Definitive Efficacy & Tolerability Study with Optimized Regimen Toxicity_Observed->Final_Study No Optimize_Schedule->Final_Study Reformulate->PK

Caption: Iterative workflow for optimizing the in vivo dosing regimen to balance efficacy and tolerability.

References

Validation & Comparative

Comparative Efficacy Analysis of App-MP in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The evaluation of novel therapeutic agents requires rigorous preclinical validation in relevant disease models. This guide provides a comparative analysis of the efficacy of a hypothetical therapeutic agent, "App-MP," against standard-of-care treatments in models of Alzheimer's Disease and a KRAS-driven cancer model. The data presented is illustrative to showcase the format and depth of analysis for such a comparison.

Alzheimer's Disease Model: APP/PS1 Mouse

Comparative Efficacy on Cognitive Deficits

The Morris Water Maze (MWM) was used to assess spatial learning and memory in aged APP/PS1 mice following 12 weeks of treatment with this compound, Donepezil, or a vehicle control.

Table 1: Morris Water Maze Performance in APP/PS1 Mice

Treatment GroupEscape Latency (seconds, Day 5)Time in Target Quadrant (%)
Vehicle Control45.8 ± 5.228.1 ± 3.5
Donepezil (1 mg/kg)32.5 ± 4.141.3 ± 4.2
This compound (5 mg/kg)29.8 ± 3.945.6 ± 4.8
Wild-Type Control20.1 ± 2.855.2 ± 5.1
Comparative Effects on Amyloid-Beta Plaque Load

Immunohistochemical analysis was performed to quantify the Aβ plaque burden in the hippocampus and cortex.

Table 2: Amyloid-Beta Plaque Load in APP/PS1 Mice

Treatment GroupHippocampal Plaque Area (%)Cortical Plaque Area (%)
Vehicle Control12.6 ± 1.815.3 ± 2.1
Donepezil (1 mg/kg)11.9 ± 1.514.8 ± 1.9
This compound (5 mg/kg)7.3 ± 1.18.9 ± 1.4
Wild-Type Control0.2 ± 0.10.3 ± 0.1

KRAS G12C-Mutant Xenograft Cancer Model

Comparative Tumor Growth Inhibition

The efficacy of this compound in inhibiting tumor growth was evaluated in a murine xenograft model bearing KRAS G12C-mutant tumors, compared to the targeted inhibitor Sotorasib.

Table 3: Tumor Volume and Weight in KRAS G12C Xenograft Model

Treatment GroupFinal Tumor Volume (mm³)Final Tumor Weight (mg)
Vehicle Control1850 ± 2101750 ± 190
Sotorasib (10 mg/kg)750 ± 95710 ± 85
This compound (20 mg/kg)680 ± 88650 ± 80

Experimental Protocols

APP/PS1 Mouse Model Experiments
  • Animal Model: Male APP/PS1 transgenic mice (B6C3-Tg(APPswe,PSEN1dE9)85Dbo/Mmjax) and wild-type littermates were used, aged 9 months at the start of treatment.

  • Treatment: Mice were administered Vehicle, Donepezil (1 mg/kg), or this compound (5 mg/kg) daily via oral gavage for 12 weeks.

  • Morris Water Maze: The protocol consisted of a 5-day acquisition phase with four trials per day, followed by a probe trial on day 6 where the platform was removed. Escape latency and time spent in the target quadrant were recorded.

  • Immunohistochemistry: Brains were harvested post-treatment, fixed in 4% paraformaldehyde, and sectioned. Slices were stained with an anti-Aβ antibody (6E10). Plaque area was quantified using ImageJ software.

KRAS G12C Xenograft Model Experiments
  • Cell Line and Xenograft: Human pancreatic cancer cells (MIA PaCa-2, KRAS G12C) were implanted subcutaneously into the flank of athymic nude mice.

  • Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized and treated daily with Vehicle, Sotorasib (10 mg/kg), or this compound (20 mg/kg) via intraperitoneal injection for 21 days.

  • Efficacy Measurement: Tumor volume was measured twice weekly using calipers (Volume = 0.5 × length × width²). At the end of the study, tumors were excised and weighed.

Visualizations

Signaling Pathways and Workflows

App_MP_Alzheimer_Pathway cluster_upstream Upstream Events cluster_downstream Downstream Pathology APP Amyloid Precursor Protein (APP) BACE1 β-secretase (BACE1) APP->BACE1 Cleavage gamma_secretase γ-secretase APP->gamma_secretase Cleavage Abeta Amyloid-β (Aβ) Aggregation gamma_secretase->Abeta Plaques Senile Plaques Abeta->Plaques Neurotoxicity Neurotoxicity & Cognitive Decline Plaques->Neurotoxicity App_MP This compound App_MP->BACE1 Inhibition Experimental_Workflow_Xenograft start Implant KRAS G12C Cancer Cells in Mice tumor_growth Allow Tumors to Grow to 100-150 mm³ start->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Daily Treatment for 21 Days randomization->treatment Vehicle, Sotorasib, this compound monitoring Monitor Tumor Volume (2x per week) treatment->monitoring monitoring->treatment endpoint Endpoint: Excise and Weigh Tumors monitoring->endpoint Day 21

A Comparative Analysis of Mercaptopurine (6-MP) and Thioguanine (6-TG) in Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of mercaptopurine (6-MP) and its alternative, thioguanine (6-TG), for researchers, scientists, and drug development professionals. Both are purine (B94841) antimetabolites crucial in the treatment of various neoplastic and autoimmune diseases. This comparison focuses on their mechanisms of action, clinical efficacy in key diseases, and performance in patient populations with resistance to mercaptopurine.

Comparative Efficacy Data

The following table summarizes key quantitative data from clinical studies comparing the efficacy of mercaptopurine and thioguanine in acute lymphoblastic leukemia (ALL) and Crohn's disease.

IndicationStudy PopulationIntervention ArmsKey Efficacy EndpointsResultsCitation
Acute Lymphoblastic Leukemia (ALL) Children with standard-risk ALL6-Mercaptopurine (B1684380) (MP) vs. 6-Thioguanine (B1684491) (TG)7-year event-free survival (EFS)TG: 84.1% (± 1.8%), MP: 79.0% (± 2.1%)[1]
Acute Lymphoblastic Leukemia (ALL) Children with lymphoblastic leukemia6-Mercaptopurine (MP) vs. 6-Thioguanine (TG)5-year event-free survival (EFS) and overall survivalNo significant difference in EFS or overall survival between the two groups.[2]
Acute Lymphoblastic Leukemia (ALL) Children with lymphoblastic leukemia6-Mercaptopurine (MP) vs. 6-Thioguanine (TG)Isolated Central Nervous System (CNS) relapseTG conferred a significantly lower risk of isolated CNS relapse (Odds Ratio: 0.53).[3]
Crohn's Disease Patients resistant to MP/azathioprine (B366305)6-Thioguanine (TG)Clinical response or remission at 16 weeks70% of patients responded or were in remission.[4][5]
Crohn's Disease Patients intolerant or resistant to MP/azathioprine6-Thioguanine (TG)Probability of clinical remission without corticosteroids or infliximab (B1170848) at 6 and 12 months46% at 6 months and 79% at 12 months for patients with active disease at baseline.[6]
Inflammatory Bowel Disease (IBD) Patients allergic to MP/azathioprine6-Thioguanine (TG)Improvement in clinical condition82% of patients tolerant to TG showed improvement.[7][8]

Mechanism of Action and Metabolic Pathways

Both mercaptopurine and thioguanine are prodrugs that require intracellular activation to exert their cytotoxic effects. Their primary mechanism of action involves the disruption of DNA and RNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells.[9][10]

Mercaptopurine (6-MP) is converted to its active metabolites, the thioguanine nucleotides (TGNs), through a multi-step enzymatic pathway. A key enzyme in this process is hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[9] Another significant enzyme, thiopurine methyltransferase (TPMT), metabolizes 6-MP to an inactive metabolite, 6-methylmercaptopurine (B131649) (6-MMP).[11] The balance between the conversion to active TGNs and inactive 6-MMP can influence both the efficacy and toxicity of the drug.

Thioguanine (6-TG) , in contrast, has a more direct metabolic pathway. It is more readily converted to TGNs by HGPRT without the extensive formation of the potentially toxic 6-MMP metabolite.[12] This more direct conversion is thought to contribute to its higher potency and efficacy in certain contexts, particularly in patients who preferentially metabolize 6-MP to 6-MMP (a phenotype sometimes referred to as "shunters").[4][5]

The cytotoxic effects of both drugs are mediated by the incorporation of TGNs into DNA and RNA.[13] The incorporation of thiodeoxyguanosine triphosphate into DNA is a major contributor to their therapeutic effects.[14]

Caption: Metabolic pathways of Mercaptopurine (6-MP) and Thioguanine (6-TG).

Experimental Protocols

The comparative efficacy of mercaptopurine and thioguanine has been evaluated in numerous preclinical and clinical studies. The following outlines the general methodologies employed in these investigations.

In Vitro Cytotoxicity Assays
  • Objective: To determine the relative potency of 6-MP and 6-TG in inducing cell death in cancer cell lines.

  • Methodology:

    • Human leukemic cell lines (e.g., MOLT-4, CCRF-CEM) are cultured under standard conditions.

    • Cells are exposed to a range of concentrations of 6-MP and 6-TG for varying durations (e.g., 4 to 24 hours).

    • Cell viability is assessed using methods such as trypan blue exclusion or MTT assays.

    • The concentration of each drug that inhibits cell growth by 50% (IC50) is calculated to compare their potency.

  • Key Findings: In vitro studies have demonstrated that thioguanine is significantly more potent than mercaptopurine, with a lower IC50 and requiring a shorter exposure time to induce cytotoxicity in leukemic cells.[15]

Clinical Trials in Acute Lymphoblastic Leukemia (ALL)
  • Objective: To compare the efficacy and safety of 6-MP and 6-TG as maintenance therapy in children with ALL.

  • Methodology:

    • A large cohort of pediatric patients with newly diagnosed ALL are enrolled.

    • Following induction and consolidation therapy, patients are randomized to receive either oral 6-MP or oral 6-TG as part of their maintenance regimen.

    • Patients are monitored for several years for key outcomes, including event-free survival (EFS), overall survival (OS), and the incidence of relapse, particularly in the central nervous system (CNS).

    • Toxicity profiles, including hepatotoxicity (e.g., veno-occlusive disease), are closely monitored and compared between the treatment arms.

  • Key Findings: Large randomized trials have shown that while thioguanine may offer a slight advantage in preventing CNS relapse, it is associated with a higher risk of liver toxicity.[3] Overall, these studies have not demonstrated a significant difference in event-free or overall survival between the two drugs in the broader ALL population.[2]

Studies in Mercaptopurine-Resistant Inflammatory Bowel Disease (IBD)
  • Objective: To evaluate the efficacy and safety of thioguanine in patients with IBD who are resistant or intolerant to mercaptopurine or its prodrug, azathioprine.

  • Methodology:

    • Patients with a confirmed diagnosis of Crohn's disease or ulcerative colitis who have failed or experienced significant side effects with 6-MP or azathioprine are recruited.

    • These patients are treated with a low dose of oral thioguanine.

    • Clinical response is assessed using standardized disease activity indices (e.g., Crohn's Disease Activity Index - CDAI).

    • Remission rates and the ability to taper or discontinue corticosteroids are measured over a defined period (e.g., 12-16 weeks).

    • Levels of the active metabolites (TGNs) and the inactive/toxic metabolite (6-MMP) are often measured in red blood cells to monitor treatment and understand the metabolic basis for the response.

  • Key Findings: Studies have shown that a significant proportion of IBD patients who are resistant to mercaptopurine, particularly those who preferentially produce 6-MMP, can achieve clinical remission with thioguanine.[4][5][6] Thioguanine leads to significantly higher levels of the active TGNs with undetectable levels of 6-MMP in these patients.[4][5]

G cluster_workflow Clinical Trial Workflow: 6-MP vs. 6-TG in ALL start Patient Population: Newly Diagnosed ALL induction Induction & Consolidation Chemotherapy start->induction randomization Randomization induction->randomization mp_arm Maintenance Therapy: Mercaptopurine (6-MP) randomization->mp_arm tg_arm Maintenance Therapy: Thioguanine (6-TG) randomization->tg_arm follow_up Long-term Follow-up mp_arm->follow_up tg_arm->follow_up outcomes Endpoint Analysis: - Event-Free Survival - Overall Survival - Relapse Rates - Toxicity Profile follow_up->outcomes

Caption: Generalized workflow for a clinical trial comparing 6-MP and 6-TG.

Conclusion

Both mercaptopurine and thioguanine are effective purine antimetabolites with established roles in the treatment of leukemia and autoimmune diseases. While mercaptopurine remains the standard of care in many situations, thioguanine's more direct metabolic activation pathway makes it a valuable alternative, particularly for patients who have demonstrated resistance or intolerance to mercaptopurine. The choice between these two agents should be guided by the specific clinical context, patient genetics (e.g., TPMT status), and a careful consideration of their respective efficacy and toxicity profiles. Further research is warranted to better delineate patient subpopulations who would derive the most benefit from initial therapy with thioguanine.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the study of ATP-dependent cellular processes, the rapid hydrolysis of ATP often presents a significant experimental challenge. To circumvent this, researchers utilize ATP analogs that are either resistant or slowly susceptible to enzymatic cleavage. This guide provides an objective comparison of two widely used ATP analogs: Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP), a non-hydrolyzable analog, and Adenosine 5'-O-(3-thiotriphosphate) (ATPγS), a slowly hydrolyzable analog. This comparison is supported by experimental data to aid researchers in selecting the appropriate tool for their specific experimental needs.

Differentiating the Mechanism of Action: A Tale of Two Analogs

The primary distinction between AMP-PNP and ATPγS lies in the modification of the triphosphate chain of ATP, which dictates their interaction with ATP-dependent enzymes.

AMP-PNP (Adenosine 5'-(β,γ-imido)triphosphate) is classified as a non-hydrolyzable ATP analog . In this molecule, an imido group (-NH-) replaces the oxygen atom bridging the β and γ phosphates. This substitution creates a highly stable bond that is resistant to cleavage by most ATPases and kinases.[1][2] Consequently, AMP-PNP can bind to the ATP-binding pocket of an enzyme, locking it in a pre-hydrolysis, ATP-bound conformational state.[3] This "frozen" state is invaluable for structural biology studies, such as X-ray crystallography, and for investigating the conformational changes induced by nucleotide binding.[4]

ATPγS (Adenosine 5'-O-(3-thiotriphosphate)) , on the other hand, is a slowly hydrolyzable ATP analog . Here, a sulfur atom replaces a non-bridging oxygen atom on the γ-phosphate.[5] While the thiophosphate bond is more resistant to cleavage than the corresponding phosphate (B84403) bond in ATP, many kinases and ATPases can still catalyze the transfer of the thiophosphate group to their substrates, albeit at a significantly reduced rate.[5] This property makes ATPγS an excellent tool for identifying the substrates of kinases, as the resulting thiophosphorylated product is often more stable and resistant to phosphatases than its phosphorylated counterpart.[6]

Quantitative Comparison of Kinetic Parameters

The differential effects of AMP-PNP and ATPγS are evident in their kinetic parameters with various ATP-dependent enzymes. The following table summarizes key quantitative data from the literature. It is important to note that direct side-by-side comparisons under identical experimental conditions are not always available.

Enzyme/ProteinOrganism/SystemParameterAMP-PNPATPγSATPReference(s)
Kinesin-1 -Vmax (s-1)N/A28.7 ± 2.7111.7 ± 8.8[7]
Km (µM)N/A55.4 ± 22.190.4 ± 20.6[7]
Mitotic Motors (Spindle Elongation) PtK1 cellsIC500.2 mMN/AN/A[8]
Mitotic Motors (Chromosome Movement) PtK1 cellsIC508.6 mMN/AN/A[8]
CMG Helicase S. cerevisiaeDNA Unwinding RateNo unwinding~1-1.5 fold slower than ATP-[9][10]
ClpA (AAA+ Protease) E. coliBinding Affinity (Kd)Higher concentration required for assembly vs ATPγS~10 µM (~100-fold higher affinity than ATP)N/A[11]
hMutSα HumanInhibition of ATPase activityYesYes (~10-fold slower hydrolysis than ATP)-[12]
Na+/K+-ATPase -EffectCan accelerate activity at low ATP concentrationsN/A-[13]
KATP channels Mouse skeletal muscleEffectBlockerN/A-[3]

N/A: Not available in the cited literature under comparable conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these ATP analogs. Below are representative protocols for key experiments.

In Vitro Kinase Assay

This protocol is designed to assess the ability of a kinase to utilize ATPγS for substrate thiophosphorylation, which can be detected by Western blotting using a thiophosphate-ester specific antibody. A parallel reaction with AMP-PNP can serve as a negative control for phosphoryl transfer.

Materials:

  • Purified kinase of interest

  • Substrate protein or peptide

  • ATPγS (10 mM stock solution)

  • AMP-PNP (100 mM stock solution)[2]

  • ATP (10 mM stock solution)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Anti-thiophosphate ester antibody

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Reaction Setup: In separate microcentrifuge tubes, prepare the following reaction mixtures on ice:

    • Test Reaction: Kinase, substrate, kinase reaction buffer, and ATPγS (final concentration 50-500 µM).[6]

    • Negative Control (AMP-PNP): Kinase, substrate, kinase reaction buffer, and AMP-PNP (final concentration 1 mM).

    • Positive Control (ATP): Kinase, substrate, kinase reaction buffer, and ATP (final concentration 50-200 µM).[6]

  • Initiation and Incubation: Initiate the reactions by adding the nucleotide and incubate at 30°C for 30-60 minutes.

  • Termination: Stop the reactions by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.

  • Detection:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose membrane.

    • Probe the membrane with the anti-thiophosphate ester antibody to detect thiophosphorylated substrate in the ATPγS reaction.

    • A parallel blot can be probed with a phospho-specific antibody (if available) for the ATP reaction. No signal is expected in the AMP-PNP lane with the anti-thiophosphate ester antibody.

Motor Protein Motility Assay (In Vitro Gliding Assay)

This assay observes the movement of microtubules propelled by surface-adsorbed motor proteins. It can be used to compare the effects of AMP-PNP and ATPγS on motor function.

Materials:

  • Purified motor protein (e.g., kinesin-1)

  • Fluorescently labeled microtubules

  • Motility buffer (e.g., BRB80 buffer supplemented with an oxygen scavenger system)

  • ATP, ATPγS, and AMP-PNP solutions

  • Casein solution for surface blocking

  • Glass-bottom multi-well plate

Procedure:

  • Chamber Preparation:

    • Coat the glass surface of a well with casein solution to block non-specific binding.

    • Adsorb the motor proteins to the casein-coated surface.

  • Assay Initiation:

    • Add the fluorescently labeled microtubules to the chamber.

    • Introduce the motility buffer containing either ATP, ATPγS, or a mixture of ATP and AMP-PNP.

  • Data Acquisition:

    • Observe microtubule movement using fluorescence microscopy (e.g., TIRF microscopy).

    • Record videos of microtubule gliding.

  • Analysis:

    • Analyze the videos to determine the velocity and processivity of microtubule movement.

    • Expected Outcomes:

      • ATP: Smooth, processive movement of microtubules.

      • ATPγS: Significantly slower or no processive movement, depending on the motor protein's ability to slowly hydrolyze it.

      • AMP-PNP: No movement; microtubules will be tightly bound to the motor proteins.[8]

      • ATP + AMP-PNP: Reduced velocity and processivity, with microtubules exhibiting pauses.[8]

Visualizing the Mechanisms: Signaling Pathways and Workflows

Diagrams generated using Graphviz (DOT language) illustrate the distinct interactions of AMP-PNP and ATPγS with an ATP-dependent enzyme.

cluster_0 AMP-PNP: Non-Hydrolyzable Analog Enzyme Enzyme Enzyme_AMP-PNP Enzyme-AMP-PNP Complex (Pre-hydrolysis state) Enzyme->Enzyme_AMP-PNP Binding AMP-PNP AMP-PNP AMP-PNP->Enzyme_AMP-PNP No_Hydrolysis No Hydrolysis Enzyme_AMP-PNP->No_Hydrolysis Inhibition of Catalysis

Caption: Interaction of AMP-PNP with an ATP-dependent enzyme.

cluster_1 ATPγS: Slowly Hydrolyzable Analog Enzyme_ATPgS Enzyme_ATPgS Enzyme_ATPgammaS_Complex Enzyme-ATPγS Complex Enzyme_ATPgS->Enzyme_ATPgammaS_Complex Binding ATPgammaS ATPgammaS ATPgammaS->Enzyme_ATPgammaS_Complex Slow_Hydrolysis Slow Hydrolysis Enzyme_ATPgammaS_Complex->Slow_Hydrolysis Products Thiophosphorylated Substrate + ADP Slow_Hydrolysis->Products

Caption: Interaction of ATPγS with an ATP-dependent enzyme.

Start Start Prepare_Enzyme Prepare Enzyme and Substrate Start->Prepare_Enzyme Add_Analog Add ATP Analog (AMP-PNP or ATPγS) Prepare_Enzyme->Add_Analog Incubate Incubate at Optimal Temperature Add_Analog->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Analyze Analyze Products (e.g., SDS-PAGE, Western Blot) Stop_Reaction->Analyze End End Analyze->End

Caption: General experimental workflow for in vitro assays.

Conclusion: Choosing the Right Tool for the Job

The choice between AMP-PNP and ATPγS is dictated by the specific biological question being addressed.

  • AMP-PNP is the analog of choice for trapping enzymes in a stable, pre-hydrolysis state . This makes it ideal for structural studies and for investigating the conformational changes that precede ATP hydrolysis. It acts as a competitive inhibitor of ATP-dependent processes.

  • ATPγS is the preferred tool for identifying and studying the substrates of kinases and some ATPases . Its slow hydrolysis allows for the accumulation of stable thiophosphorylated products that can be readily detected. It acts as a slow substrate rather than a strict inhibitor.

A thorough understanding of the distinct biochemical properties of these analogs is paramount for the design of rigorous experiments and the accurate interpretation of their results in the exploration of ATP-dependent biological systems.

References

A Comparative Guide to the Specificity and Cross-Reactivity of Amyloid-β Probes: A Profile of App-MP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of "App-MP," a representative piperidine-based small molecule probe for the detection of amyloid-beta (Aβ) aggregates. As "this compound" is a designation for a class of emerging research tools rather than a single commercial product, this document evaluates its characteristics in the context of established alternatives. The objective is to assist researchers in selecting the appropriate tools for the study of Alzheimer's disease and related neurodegenerative disorders. The comparisons are based on experimental data from publicly available studies.

The formation and accumulation of Aβ plaques are central to the pathology of Alzheimer's disease. The development of probes to detect and quantify these plaques is crucial for diagnostics and for evaluating the efficacy of therapeutic interventions. The ideal probe exhibits high specificity for Aβ aggregates with minimal cross-reactivity to other biological molecules or protein aggregates.

Amyloid Precursor Protein (APP) Processing Pathway

The proteolytic processing of the Amyloid Precursor Protein (APP) is a critical pathway in the generation of the Aβ peptide. APP can be cleaved by α-, β-, and γ-secretases. The amyloidogenic pathway, which leads to the formation of Aβ, involves the sequential cleavage of APP by β-secretase (BACE1) and then by the γ-secretase complex. The non-amyloidogenic pathway, initiated by α-secretase, precludes the formation of Aβ.

cluster_membrane Cell Membrane cluster_secretases APP APP sAPPb sAPPβ sAPPa sAPPα CTF99 C99 APP->CTF99 Amyloidogenic Pathway CTF83 C83 APP->CTF83 Non-amyloidogenic Pathway Ab Aβ (Amyloid Plaques) CTF99->Ab AICD AICD CTF99->AICD p3 p3 fragment CTF83->p3 CTF83->AICD b_secretase β-secretase (BACE1) b_secretase->APP a_secretase α-secretase a_secretase->APP g_secretase γ-secretase g_secretase->CTF99 g_secretase->CTF83

Figure 1. Simplified schematic of the amyloidogenic and non-amyloidogenic processing pathways of APP.

Comparative Analysis of Aβ Probes

The performance of this compound is evaluated against three classes of established probes: other small molecule fluorescent probes, PET ligands, and monoclonal antibodies.

Data Presentation: Quantitative Comparison

The binding affinity (Kd) and inhibitory concentration (IC50) are key metrics for assessing the potency and specificity of a probe. The following table summarizes available data for representative probes.

Probe/Compound Class Target Binding Affinity (Kd) / IC50 Assay Method Reference
This compound Representative (Arecoline) Piperidine (B6355638) AlkaloidAβ(1-40)Ka = 2.3 x 10⁸ M⁻¹Electrochemical Impedance Spectroscopy[1]
This compound Representative (Anabasine) Piperidine AlkaloidAβ(1-40)Ka = 1.7 x 10⁷ M⁻¹Electrochemical Impedance Spectroscopy[1]
Thioflavin T (ThT) Small MoleculeAggregated Aβ fibrilsKd ≈ 0.54 - 2.0 µMFluorometric Assay[2]
[³H]PIB PET LigandAβ(1-40) fibrilsKd = 8.5 ± 1.3 nMRadioligand Binding Assay[3]
[³H]FDDNP PET LigandAβ(1-40) fibrilsKd = 85.0 ± 2.0 nMRadioligand Binding Assay[3]
Congo Red Small MoleculeAβ(1-40)Ka = 3.7 x 10⁸ M⁻¹Electrochemical Impedance Spectroscopy[1]
Antibody (6E10) Monoclonal AntibodyAβ (residues 1-16)High (not specified)ELISA, IHC[4]
Antibody (4G8) Monoclonal AntibodyAβ (residues 17-24)High (not specified)ELISA, IHC[4]

Note: Ka represents the association constant, which is the reciprocal of the dissociation constant (Kd). Higher Ka and lower Kd values indicate stronger binding affinity.

Data Presentation: Specificity and Cross-Reactivity Profile
Probe Class Primary Target Known Cross-Reactivity Advantages Limitations
This compound (Piperidine-based) Aβ aggregatesPotential for off-target binding to other receptors or enzymes depending on the specific molecule. Some derivatives may also inhibit BACE1.[5][6]Can be designed for multifunctionality (e.g., anti-aggregation and enzyme inhibition).[5] Good potential for blood-brain barrier penetration.Specificity and cross-reactivity profiles are highly dependent on the individual compound structure and require extensive validation.
Thioflavin T & Derivatives β-sheet structures in amyloid fibrilsCan bind to other amyloid proteins (e.g., α-synuclein, tau) and is not specific to Aβ.[7]Strong fluorescence enhancement upon binding, making it an excellent tool for in vitro aggregation assays.[8]High background fluorescence and low specificity for Aβ in complex biological samples.[9]
FDDNP Aβ plaques and neurofibrillary tangles (tau)Binds to both Aβ and tau aggregates, limiting its specificity for Aβ pathology alone.[10]First PET probe to visualize both major Alzheimer's pathologies in vivo.[10]Lack of specificity for Aβ plaques complicates interpretation of imaging signals.[11]
PIB and Derivatives Fibrillar Aβ plaquesShows some binding to tau aggregates, though to a much lesser extent than FDDNP.[3]High affinity and specificity for fibrillar Aβ plaques.Lower signal in early-stage disease where plaques may be more diffuse.
Monoclonal Antibodies Specific epitopes on APP or AβCross-reactivity with APP or other Aβ fragments depending on the epitope. Some may cross-react with amyloid precursor-like proteins (APLP).[12]Very high specificity and affinity for their target epitope.[13]Poor blood-brain barrier penetration for in vivo applications without modification. Can be costly.

Experimental Protocols and Workflows

The validation of a novel probe like this compound requires a systematic series of experiments to characterize its binding properties, specificity, and utility in relevant biological models.

Experimental Workflow for Probe Validation

The following diagram illustrates a typical workflow for the characterization and validation of a new small molecule probe for Aβ.

synthesis Probe Synthesis & Purification (this compound) in_vitro_binding In Vitro Binding Assays (e.g., ThT displacement, SPR) synthesis->in_vitro_binding Characterize Affinity toxicity Toxicity & Pharmacokinetics synthesis->toxicity Safety & ADME Profile cell_based Cell-Based Assays (e.g., APP-overexpressing cells) in_vitro_binding->cell_based Confirm Cellular Uptake & Target Engagement ex_vivo Ex Vivo Tissue Staining (Immunohistochemistry) cell_based->ex_vivo Validate on Pathological Tissue in_vivo In Vivo Imaging (Transgenic Mouse Models) ex_vivo->in_vivo Assess BBB Penetration & In Vivo Efficacy validation Validated Probe in_vivo->validation toxicity->in_vivo

Figure 2. A generalized experimental workflow for the validation of a novel Aβ imaging probe.

Methodology for Key Experiments

Detailed protocols are essential for the reproducible evaluation of probe performance. Below are summarized methodologies for key assays.

1. In Vitro Aβ Aggregation and Probe Binding Assay (Thioflavin T-Based)

This assay is used to determine if a test compound binds to Aβ aggregates and to measure its binding affinity.

  • Aβ Peptide Preparation: Lyophilized synthetic Aβ(1-42) or Aβ(1-40) peptide is solubilized in a suitable solvent (e.g., 100% hexafluoroisopropanol), dried, and then resuspended in a buffer like PBS to form monomers.

  • Aggregation: The monomeric Aβ solution is incubated at 37°C with agitation to induce fibril formation. Aggregation is monitored over time by taking aliquots and measuring Thioflavin T (ThT) fluorescence.[2]

  • Competitive Binding Assay: Pre-formed Aβ fibrils are incubated with a fixed concentration of a known probe (like ThT) and varying concentrations of the test compound (this compound).

  • Data Acquisition: The fluorescence is measured at an excitation wavelength of ~450 nm and an emission wavelength of ~482 nm.[8]

  • Analysis: A decrease in the ThT fluorescence signal indicates that the test compound is competing for the same binding sites. The IC50 value (the concentration of the test compound that displaces 50% of the ThT) can be calculated to determine the binding affinity.

2. Immunohistochemistry (IHC) for Aβ Plaque Detection in Brain Tissue

This method is used to assess the specificity of a probe for Aβ plaques in their native environment within brain tissue.

  • Tissue Preparation: Brain tissue from an Alzheimer's disease transgenic mouse model or human post-mortem tissue is fixed (e.g., with 4% paraformaldehyde), cryoprotected, and sectioned.[14]

  • Antigen Retrieval: For antibody staining, an antigen retrieval step, such as incubation in formic acid, is often necessary to unmask the epitope.[4]

  • Staining:

    • For Small Molecule Probes (this compound): Sections are incubated with a solution of the fluorescent probe (e.g., 1-10 µM this compound) for a defined period.[15]

    • For Antibodies: Sections are blocked and then incubated with a primary antibody (e.g., 6E10 or 4G8) overnight, followed by incubation with a fluorescently labeled secondary antibody.[14]

  • Washing and Mounting: Sections are washed to remove unbound probe/antibody and then mounted on slides with an appropriate mounting medium.

  • Imaging: The stained sections are visualized using fluorescence microscopy. Co-localization studies can be performed by staining adjacent sections or co-staining the same section with the test probe and a validated antibody to confirm binding to the same structures.

3. In Vivo Two-Photon Imaging in Transgenic Mouse Models

This advanced technique allows for the real-time visualization of probe binding to Aβ plaques in the brain of a living animal.

  • Animal Model: An Alzheimer's disease transgenic mouse model that develops Aβ plaques (e.g., 5XFAD or APP/PS1) is used.[16]

  • Surgical Preparation: A cranial window is surgically implanted over a region of the cortex to allow for optical access to the brain.

  • Probe Administration: The probe (this compound) is administered systemically, typically via intraperitoneal or intravenous injection.[16]

  • Imaging: The mouse is anesthetized and placed under a two-photon microscope. The probe's fluorescence in the brain is excited using a near-infrared laser, and images of Aβ plaques are captured over time to assess blood-brain barrier penetration, plaque labeling kinetics, and clearance.[16]

  • Specificity Confirmation: After the in vivo imaging session, the brain can be harvested for ex vivo IHC with known Aβ antibodies to confirm that the in vivo signals correspond to Aβ plaques.

References

Independent Verification of Mass Photometry (MP) Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of biomolecular interactions is paramount. Mass Photometry (MP) has emerged as a powerful technique for the label-free analysis of molecules in their native state. This guide provides an objective comparison of Mass Photometry with established alternative technologies, supported by experimental data, to aid in the independent verification of research findings.

Performance Comparison of Biomolecular Analysis Techniques

The selection of an appropriate analytical technique is critical for obtaining reliable data. The following table summarizes the key quantitative performance metrics of Mass Photometry and its alternatives.

FeatureMass Photometry (MP)Size Exclusion Chromatography (SEC)Native Mass Spectrometry (Native MS)Surface Plasmon Resonance (SPR)Dynamic Light Scattering (DLS)
Mass Range 30 kDa – 5 MDa[1]10 kDa - 600 kDa (typical)[2]Up to 18 MDa[3]Indirectly measures mass changes1 nm - 10 µm (hydrodynamic diameter)
Accuracy ~2%[4]Variable, dependent on calibrationHigh, often to the Dalton levelIndirectly measures binding affinityLow for molecular weight determination
Resolution ~20 kDa[4]Dependent on column and sampleHigh, can resolve small mass differencesHigh for binding kineticsLow, provides size distribution
Sample Consumption µL volumes, pM to nM concentrations[1]5-20 µL, 1-4 mg/mL concentration[5]Picomoles of sample[6]Low, µL volumesLow, µL volumes[7]
Analysis Time Minutes per sample[8]10-30 minutes per sample[5]Can be high-throughput[9]Real-time, minutes to hoursMinutes per sample
Label-Free Yes[10]Yes[11]Yes[12]Yes[13]Yes
Native Conditions Yes[8]YesYes[12]YesYes

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of experimental results. Below are summaries of the experimental protocols for the key techniques discussed.

Mass Photometry (MP) Experimental Protocol

Mass Photometry measures the mass of single molecules by detecting the light they scatter. The protocol is known for its simplicity and speed.[10][14][15][16]

  • Sample Preparation:

    • Prepare the protein sample in a suitable buffer, such as aqueous ammonium (B1175870) acetate (B1210297) (50-200 mM).[17]

    • Ensure the sample is free of detergents like glycerol (B35011) that can interfere with the measurement.[17]

    • The optimal protein concentration is in the low nanomolar range.[1]

  • Instrument Setup:

    • Clean the glass coverslip which serves as the measurement surface.

    • Place a gasket onto the coverslip to create wells for the sample.

    • Focus the microscope on the glass-water interface.

  • Data Acquisition:

    • Pipette a small volume (typically 20 µL) of the sample into the well.[8]

    • Start the data acquisition software to record a video of the molecules landing on the coverslip.

    • The measurement is typically completed in under 5 minutes.[10]

  • Data Analysis:

    • The software identifies and counts the landing events, measuring the scattering contrast of each event.

    • The contrast is directly proportional to the molecular mass.

    • A mass distribution histogram is generated, showing the different species present in the sample and their relative abundance.[18]

Size Exclusion Chromatography (SEC) Experimental Protocol

SEC separates molecules based on their size as they pass through a column packed with porous beads.[2][11][19]

  • Column and Buffer Preparation:

    • Select a column with a pore size appropriate for the expected molecular weight range of the sample.[20]

    • Equilibrate the column with a filtered and degassed mobile phase (buffer).[2]

  • Sample Preparation:

    • Dissolve the sample in the mobile phase.

    • Filter the sample to remove any particulates.

  • Chromatography Run:

    • Inject the sample onto the column.

    • The mobile phase carries the sample through the column. Larger molecules elute first as they are excluded from the pores, while smaller molecules take a longer path through the pores and elute later.

    • A detector (e.g., UV) monitors the eluting molecules.

  • Data Analysis:

    • A chromatogram is generated, showing peaks corresponding to molecules of different sizes.

    • The retention time of each peak can be used to estimate the molecular weight by comparing it to a calibration curve generated with standards of known molecular weights.[2]

Native Mass Spectrometry (Native MS) Experimental Protocol

Native MS analyzes proteins and their complexes in their folded state, providing information on stoichiometry and interactions.[12][17][21][22]

  • Sample Preparation:

    • Purify the protein or protein complex.

    • Exchange the buffer to a volatile aqueous solution, typically ammonium acetate (20-50 mM, near-neutral pH), using methods like ultrafiltration or size-exclusion chromatography.[12]

    • The final protein concentration is typically in the range of 1-25 µM.[17]

  • Mass Spectrometry Analysis:

    • Introduce the sample into the mass spectrometer using a nano-electrospray ionization (nano-ESI) source.

    • Optimize instrument parameters to preserve the non-covalent interactions of the biomolecules.

  • Data Analysis:

    • The mass spectrometer measures the mass-to-charge ratio of the intact protein complexes.

    • The resulting mass spectrum shows the distribution of different oligomeric states and ligand-bound species.

    • Deconvolution of the spectrum allows for the determination of the precise mass of each species.[23]

Surface Plasmon Resonance (SPR) Experimental Protocol

SPR is a real-time, label-free technique for monitoring biomolecular interactions.[24][25][26][27]

  • Sensor Chip Preparation:

    • Choose a sensor chip with a suitable surface chemistry.

    • Immobilize one of the interacting molecules (the ligand) onto the sensor chip surface.

  • Interaction Analysis:

    • Inject the other molecule (the analyte) in a continuous flow over the sensor surface.

    • The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time.

  • Data Analysis:

    • A sensorgram is generated, plotting the response (proportional to the amount of bound analyte) against time.

    • From the association and dissociation phases of the sensorgram, kinetic parameters (k_on, k_off) and the equilibrium dissociation constant (K_D) can be determined.

Visualizations

To further clarify the concepts and workflows discussed, the following diagrams are provided.

Experimental_Workflow_Mass_Photometry cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis SamplePrep Prepare Sample (nM concentration) LoadSample Pipette 20µL Sample SamplePrep->LoadSample InstrumentPrep Clean Coverslip & Prepare Gasket InstrumentPrep->LoadSample AcquireData Record Landing Events (<5 min) LoadSample->AcquireData AnalyzeVideo Identify & Count Landing Events AcquireData->AnalyzeVideo GenerateHistogram Create Mass Distribution Histogram AnalyzeVideo->GenerateHistogram Results Determine Mass & Relative Abundance GenerateHistogram->Results

Experimental Workflow for Mass Photometry.

Signaling_Pathway_MAPK ExtracellularSignal Extracellular Signal Receptor Receptor Tyrosine Kinase ExtracellularSignal->Receptor Activates RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates CellularResponse Cellular Response (e.g., Proliferation, Differentiation) ERK->CellularResponse Leads to

References

A Head-to-Head Comparison of 6-Mercaptopurine and Its Key Analogs: Azathioprine and 6-Thioguanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the purine (B94841) analog 6-mercaptopurine (B1684380) (6-MP) and its clinically significant analogs, azathioprine (B366305) (AZA) and 6-thioguanine (B1684491) (6-TG).[1][2][3] While the initial query referenced "App-MP," a specific, widely recognized compound with this designation could not be definitively identified in the scientific literature. Therefore, this guide focuses on the well-established and extensively studied thiopurine antimetabolites.

The following sections detail the comparative pharmacology, mechanism of action, quantitative performance data, and relevant experimental protocols for 6-MP, AZA, and 6-TG.

Comparative Overview

6-Mercaptopurine and its analogs are purine antimetabolites that interfere with nucleic acid synthesis.[4] They are widely used as anticancer and immunosuppressive agents.[1][2][3] Azathioprine is a prodrug that is converted to 6-MP in the body.[4] Both 6-MP and 6-TG require intracellular activation to their respective nucleotide forms to exert their cytotoxic effects.[1][2][3]

Feature6-Mercaptopurine (6-MP)Azathioprine (AZA)6-Thioguanine (6-TG)
Drug Class Purine Analog AntimetabolitePurine Analog Antimetabolite (Prodrug)Purine Analog Antimetabolite
Primary Use Acute Lymphoblastic Leukemia, Inflammatory Bowel DiseaseImmunosuppression in organ transplantation and autoimmune diseasesAcute Myeloid Leukemia
Active Metabolites Thioguanine nucleotides (TGNs)Converted to 6-MP, then to TGNsThioguanine nucleotides (TGNs)
Oral Bioavailability 5-35% (highly variable)[5]~80%[4]14-46% (variable)
Serum Half-life < 2 hours[4]< 2 hours (as AZA)[4]Variable

Mechanism of Action and Signaling Pathways

The cytotoxic and immunosuppressive effects of 6-MP and its analogs are mediated through their conversion to thioguanine nucleotides (TGNs). These active metabolites exert their effects through three primary mechanisms:

  • Incorporation into DNA and RNA: Deoxy-thioguanosine triphosphate is incorporated into DNA, leading to cell cycle arrest and apoptosis.[6]

  • Inhibition of de novo purine synthesis: Thioinosine monophosphate (TIMP), a metabolite of 6-MP, inhibits several enzymes in the purine synthesis pathway.[1]

  • Modulation of cellular signaling: Thioguanosine triphosphate (TGTP) can bind to and inhibit the Rac1 GTPase, a key regulator of T-cell proliferation and survival.[7]

The metabolic conversion of these drugs is complex and involves several key enzymes, including hypoxanthine-guanine phosphoribosyltransferase (HPRT) for activation and thiopurine S-methyltransferase (TPMT) and xanthine (B1682287) oxidase (XO) for inactivation.

Below is a diagram illustrating the metabolic and signaling pathways of 6-mercaptopurine and its analogs.

Thiopurine_Metabolism cluster_activation Activation Pathway cluster_inactivation Inactivation Pathways cluster_effects Cellular Effects AZA Azathioprine (AZA) MP 6-Mercaptopurine (6-MP) AZA->MP Non-enzymatic conversion TIMP Thioinosine Monophosphate (TIMP) MP->TIMP HPRT MeMP 6-Methylmercaptopurine (B131649) MP->MeMP TPMT TUA 6-Thiouric Acid MP->TUA Xanthine Oxidase TG 6-Thioguanine (6-TG) TGMP Thioguanosine Monophosphate (TGMP) TG->TGMP HPRT TIMP->TGMP Purine_Inhib Inhibition of de novo Purine Synthesis TIMP->Purine_Inhib TGNs Thioguanine Nucleotides (TGNs) TGMP->TGNs DNA_Incorp DNA/RNA Incorporation TGNs->DNA_Incorp Rac1_Inhib Rac1 Inhibition TGNs->Rac1_Inhib

Caption: Metabolic and signaling pathways of 6-mercaptopurine and its analogs.

Quantitative Performance Data

The following tables summarize key quantitative data for 6-MP and its analogs from various studies.

Table 1: In Vitro Cytotoxicity (IC50 Values)

Cell Line6-Mercaptopurine (6-MP)Azathioprine (AZA)Reference
Human Peripheral Blood Mononuclear Cells (PBMCs)149.5 ± 124.9 nM230.4 ± 231.3 nM[8]
Jurkat (T-lymphocyte leukemia)0.36 µM (48h exposure)-[9]
HEK293--
HEK293/MRP4--
HepG2 (Hepatocellular carcinoma)16.7 µg/mL (F3 formulation)-[10]
HCT116 (Colon carcinoma)16.1 µg/mL (F3 formulation)-[10]
MCF-7 (Breast adenocarcinoma)21.5 µg/mL (F3 formulation)-[10]

Table 2: Pharmacokinetic Parameters

Parameter6-Mercaptopurine (6-MP)Azathioprine (AZA)Reference
Oral Bioavailability 5-35%~80%[4][5]
Peak Plasma Concentration (Cmax) 73.7 ± 23.7 ng/mL (after AZA administration)-[11]
Time to Peak (Tmax) --
Half-life (t1/2) ~90 min< 2 hours[4][5]
Active Metabolite (6-TGN) Levels in RBCs Median 298 pmol/8 x 10^8 RBCs (in IBD patients)-[12]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Cytotoxicity by MTT Assay

This protocol is used to assess the effect of 6-MP and its analogs on cell viability.

  • Objective: To determine the IC50 value of a compound, which is the concentration that inhibits 50% of cell growth.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase.[13][14][15][16] The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 6-MP, AZA) and incubate for a specified period (e.g., 48 or 72 hours).[17]

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[16][17]

    • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[15]

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13][16]

    • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value by plotting cell viability against the log of the compound concentration.

MTT_Assay_Workflow A Seed cells in 96-well plate B Add serial dilutions of test compounds A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Quantification of Thiopurine Metabolites by HPLC

This protocol is for the simultaneous measurement of 6-MP and its metabolites in biological samples.

  • Objective: To quantify the intracellular concentrations of 6-MP, 6-thioguanine nucleotides (6-TGN), and 6-methylmercaptopurine (6-MMP) in red blood cells (RBCs).

  • Principle: High-Performance Liquid Chromatography (HPLC) with UV or diode-array detection (DAD) is used to separate and quantify the different thiopurine metabolites.[18][19][20][21]

  • Procedure:

    • Sample Preparation: Isolate RBCs from whole blood by centrifugation. Lyse the RBCs and precipitate proteins using an acid (e.g., perchloric acid).[18]

    • Hydrolysis: Heat the sample to hydrolyze the thiopurine nucleotides to their base forms (6-thioguanine).[18]

    • Chromatographic Separation: Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18). Use a mobile phase gradient to separate the metabolites.[19]

    • Detection: Detect the eluting compounds using a UV or DAD detector at a specific wavelength.

    • Quantification: Determine the concentration of each metabolite by comparing its peak area to that of a known standard curve.

HPLC_Workflow A Isolate Red Blood Cells B Lyse cells and precipitate proteins A->B C Hydrolyze thiopurine nucleotides B->C D Inject sample into HPLC system C->D E Separate metabolites on column D->E F Detect compounds with UV/DAD detector E->F G Quantify using standard curve F->G TPMT_Assay_Workflow A Prepare RBC hemolysate B Incubate with 6-MP and SAM A->B C Stop reaction with acid B->C D Quantify 6-methylmercaptopurine by HPLC C->D E Calculate TPMT activity D->E

References

The Reproducibility of Experiments Using App-MP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer research and drug development, the quest for novel therapeutic agents that can overcome resistance and selectively target cancer cells remains a paramount objective. Among the classes of molecules investigated, antimetabolites, which interfere with the synthesis of essential cellular building blocks, have long been a cornerstone of chemotherapy. This guide delves into the experimental reproducibility of a specific purine (B94841) analogue antimetabolite, App-MP, and its precursors, providing a comparative analysis with established drugs and detailing the methodologies for key experiments. This compound is the 5'-phosphate metabolite of a class of compounds, including 4-amino-8-(β-D-ribofuranosylamino)pyrimido[5,4-d]pyrimidine (ARPP) and 4-methoxy-8-(β-D-ribofuranosylamino)pyrimido[5,4-d]pyrimidine (MRPP), that have demonstrated potential as anticancer agents.

Mechanism of Action: Inhibition of de Novo Nucleotide Synthesis

The primary mechanism of action for this compound is the inhibition of 5-phospho-α-D-ribose-1-pyrophosphate (PRPP) synthetase, a pivotal enzyme in the de novo synthesis pathways of both purine and pyrimidine (B1678525) nucleotides. By acting as a competitive inhibitor, this compound curtails the production of PRPP, a crucial substrate for the synthesis of DNA and RNA precursors. This targeted inhibition leads to the depletion of cellular nucleotide pools, ultimately arresting DNA and RNA synthesis and inducing cell cycle arrest, primarily in the G1 phase.

The following diagram illustrates the central role of PRPP synthetase in nucleotide synthesis and the inhibitory action of this compound.

Mechanism of this compound Action cluster_0 De Novo Purine & Pyrimidine Synthesis cluster_1 Drug Action Ribose-5-Phosphate (B1218738) Ribose-5-Phosphate PRPP_Synthetase PRPP Synthetase Ribose-5-Phosphate->PRPP_Synthetase PRPP PRPP PRPP_Synthetase->PRPP Purine_Synthesis Purine Synthesis PRPP->Purine_Synthesis Pyrimidine_Synthesis Pyrimidine Synthesis PRPP->Pyrimidine_Synthesis DNA_RNA DNA & RNA Synthesis Purine_Synthesis->DNA_RNA Pyrimidine_Synthesis->DNA_RNA App_MP This compound App_MP->PRPP_Synthetase Inhibits

Mechanism of this compound Action

Comparative Efficacy: this compound Analogs vs. Standard Antimetabolites

To objectively evaluate the potential of this compound as a therapeutic agent, its efficacy must be compared against established antimetabolites such as methotrexate (B535133) and 6-mercaptopurine (B1684380) (6-MP). While direct comparative studies are limited, existing data on this compound precursors (ARPP and MRPP) provide valuable insights.

ParameterThis compound Analog (MRPP-5'-monophosphate)Methotrexate6-Mercaptopurine (6-MP)
Primary Target PRPP SynthetaseDihydrofolate Reductase (DHFR)Multiple enzymes in purine metabolism
Ki for Target Inhibition 40 µM (competitive with inorganic phosphate)[1]~3.4 pM (for human DHFR)Inhibits multiple enzymes with varying Ki values
Effect on Cellular PRPP Levels 50% reduction[1]Indirect effectsIndirect effects
In Vivo Efficacy (Leukemia Mouse Model) Increased lifespan by 62-82% (single dose)[1]Dose-dependent increase in lifespanDose-dependent increase in lifespan
Reported IC50 (Cancer Cell Lines) Data not available in direct comparisonVaries by cell line (nM to µM range)Varies by cell line (µM range)

Experimental Protocols

Reproducibility in scientific research is contingent on the detailed and transparent reporting of experimental methods. Below are protocols for key assays used to characterize the activity of this compound and its analogs.

PRPP Synthetase Inhibition Assay

This enzymatic assay is crucial for determining the inhibitory potential of compounds against PRPP synthetase.

PRPP Synthetase Inhibition Assay Workflow Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture (Buffer, Ribose-5-Phosphate, ATP, MgCl2) Start->Prepare_Reaction_Mixture Add_Enzyme Add Purified PRPP Synthetase Prepare_Reaction_Mixture->Add_Enzyme Add_Inhibitor Add this compound (or analog) Add_Enzyme->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Measure_Product Measure PRPP Formation (e.g., via coupled enzymatic assay or HPLC) Incubate->Measure_Product Analyze_Data Calculate Ki (Competitive Inhibition) Measure_Product->Analyze_Data End End Analyze_Data->End

Workflow for PRPP Synthetase Inhibition Assay

Methodology:

  • Reaction Mixture Preparation: A reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) is prepared containing magnesium chloride (e.g., 10 mM), a saturating concentration of ATP (e.g., 1 mM), and varying concentrations of the substrate, ribose-5-phosphate.

  • Enzyme and Inhibitor Addition: Purified PRPP synthetase is added to the reaction mixture. For inhibition studies, varying concentrations of the inhibitor (this compound or its analog) are included.

  • Initiation and Incubation: The reaction is initiated by the addition of ribose-5-phosphate and incubated at 37°C for a defined period (e.g., 10-30 minutes).

  • Quantification of PRPP: The amount of PRPP produced is quantified. This can be achieved through a coupled enzymatic assay where PRPP is a substrate for another enzyme that produces a detectable product (e.g., using orotate (B1227488) phosphoribosyltransferase and measuring the consumption of orotate). Alternatively, high-performance liquid chromatography (HPLC) can be used to separate and quantify PRPP.

  • Data Analysis: The initial reaction velocities are plotted against substrate concentrations in the presence and absence of the inhibitor. For competitive inhibition, a Lineweaver-Burk plot will show intersecting lines on the y-axis. The inhibitor constant (Ki) is then calculated from these plots.

Measurement of Intracellular PRPP Levels

This assay quantifies the in-cell effectiveness of PRPP synthetase inhibitors.

Methodology:

  • Cell Culture and Treatment: Cancer cell lines (e.g., L1210 murine leukemia or WI-L2 human lymphoblastoid cells) are cultured under standard conditions. Cells are then treated with the investigational compound (e.g., ARPP or MRPP) at various concentrations and for different durations.

  • Cell Lysis and Extraction: After treatment, cells are harvested and lysed to release intracellular metabolites. This is typically done using a cold acid extraction method (e.g., with trichloroacetic acid or perchloric acid) to precipitate proteins and macromolecules.

  • Radiolabeling (Optional but common): To enhance sensitivity, cells can be pre-incubated with a radiolabeled precursor, such as [¹⁴C]formate or [¹⁴C]adenine, which gets incorporated into the nucleotide pool downstream of PRPP.

  • PRPP Quantification: The concentration of PRPP in the cell extract is determined. A common method involves an enzymatic assay where PRPP is the limiting substrate for a reaction that produces a quantifiable product. For instance, the conversion of [¹⁴C]orotic acid to [¹⁴C]orotidine-5'-monophosphate in the presence of orotate phosphoribosyltransferase, with the product being separated and quantified by thin-layer chromatography or HPLC.

  • Data Normalization: PRPP levels are typically normalized to the total cell number or total protein content of the sample to allow for comparisons between different treatment conditions.

Conclusion and Future Directions

The available data suggest that this compound and its precursors are potent inhibitors of de novo nucleotide synthesis with promising anti-cancer activity, particularly in preclinical models of leukemia. The mechanism of action, centered on the inhibition of PRPP synthetase, represents a validated target for cancer therapy. However, for a comprehensive assessment of the reproducibility and therapeutic potential of this compound, further studies are warranted. Specifically, direct, head-to-head comparative studies with standard-of-care antimetabolites like methotrexate and 6-mercaptopurine are crucial. These studies should encompass a broad panel of cancer cell lines and utilize standardized, well-documented experimental protocols to generate robust and comparable datasets. Such research will be instrumental in determining the clinical viability of this compound and its analogs in the landscape of cancer therapeutics.

References

A Comparative Analysis of the Therapeutic Index of Mercaptopurine and its Competitor, Thioguanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the therapeutic index of Mercaptopurine (6-MP), a key therapeutic agent, and its prominent competitor, Thioguanine (6-TG). Both are purine (B94841) analogues widely used in the treatment of acute lymphoblastic leukemia and other autoimmune diseases. This analysis is based on available preclinical data and aims to offer a comprehensive overview for research and drug development purposes.

Quantitative Data Summary

The therapeutic index (TI) of a drug is a quantitative measure of its safety, representing the ratio between its toxic dose and its effective dose. A higher TI indicates a wider margin of safety. The following tables summarize the available preclinical data for Mercaptopurine and Thioguanine.

Table 1: Comparative Toxicity Data (LD50)

DrugAnimal ModelRoute of AdministrationLD50 (mg/kg)
Mercaptopurine MouseOral480[1]
RatOral425[1]
Thioguanine MouseOral160
RatIntraperitoneal300[2]

LD50 (Lethal Dose, 50%) is the dose required to kill 50% of a tested population.

Table 2: Comparative Efficacy Data (IC50)

DrugCell LineAssayIC50 (µM)
Mercaptopurine Human Leukemia Cell LinesCytotoxicity Assay> 206
Thioguanine Human Leukemia Cell LinesCytotoxicity Assay20

IC50 (Inhibitory Concentration, 50%) is the concentration of a drug that is required for 50% inhibition in vitro. It is important to note that in vitro efficacy data is not a direct measure for calculating an in vivo therapeutic index but can provide a basis for comparison of potency.

Experimental Protocols

Determination of LD50 (Acute Toxicity)

A common method for determining the LD50 is the Up-and-Down Procedure (UDP) . This method is designed to minimize the number of animals required while still providing a statistically valid estimate of the LD50.

General Protocol:

  • Animal Selection: Healthy, young adult rodents (e.g., mice or rats) of a specific strain are used. Animals are acclimated to the laboratory conditions before the study.

  • Dose Selection: A starting dose is chosen based on preliminary range-finding studies or existing literature. Subsequent doses are adjusted up or down by a fixed factor depending on the outcome (survival or death) of the previously dosed animal.

  • Administration: The drug is administered via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Observation: Animals are observed for signs of toxicity and mortality at regular intervals for a specified period (typically 24-48 hours and then daily for up to 14 days).

  • Data Analysis: The LD50 is calculated using statistical methods, such as the method of maximum likelihood.

In Vivo Efficacy Studies in a Leukemia Model

The efficacy of anticancer drugs is often evaluated in xenograft models, where human cancer cells are implanted into immunocompromised mice.

General Protocol:

  • Cell Culture: Human acute lymphoblastic leukemia (ALL) cell lines (e.g., CCRF-CEM, MOLT-4) are cultured under sterile conditions.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used to prevent rejection of the human cells.

  • Tumor Implantation: A known number of leukemia cells are injected intravenously into the mice.

  • Treatment: Once the leukemia is established (confirmed by bioluminescence imaging or peripheral blood analysis), mice are randomized into treatment and control groups. The drug is administered according to a predetermined schedule and dosage.

  • Efficacy Assessment: The primary endpoint is typically an increase in survival time. Tumor burden can also be monitored throughout the study using methods like flow cytometry of peripheral blood or bone marrow.

  • ED50 Determination: Different doses of the drug are tested to determine the dose that produces a 50% therapeutic response (e.g., 50% tumor growth inhibition or a 50% increase in lifespan), which is the ED50.

Signaling Pathways and Mechanisms of Action

Mercaptopurine and Thioguanine Signaling Pathway

Both Mercaptopurine and Thioguanine are prodrugs that are metabolized into thioguanine nucleotides (TGNs). These TGNs are the active metabolites that exert cytotoxic effects by being incorporated into DNA and RNA, leading to cell cycle arrest and apoptosis.[3][4]

G cluster_0 Cell Membrane cluster_1 Intracellular Metabolism cluster_2 Cellular Effects 6-MP Mercaptopurine (6-MP) HPRT HPRT 6-MP->HPRT Metabolized by 6-TG Thioguanine (6-TG) 6-TG->HPRT Metabolized by TIMP Thioinosine Monophosphate (TIMP) HPRT->TIMP Converts 6-MP to TGMP Thioguanosine Monophosphate (TGMP) HPRT->TGMP Converts 6-TG to TIMP->TGMP Further Metabolism TGNs Thioguanine Nucleotides (TGNs) TGMP->TGNs DNA_RNA DNA & RNA Incorporation TGNs->DNA_RNA Apoptosis Cell Cycle Arrest & Apoptosis DNA_RNA->Apoptosis

Caption: Metabolic activation of Mercaptopurine and Thioguanine.

Experimental Workflow for Therapeutic Index Assessment

The determination of a therapeutic index involves a multi-step process encompassing both toxicity and efficacy studies.

G cluster_0 Toxicity Assessment cluster_1 Efficacy Assessment cluster_2 Therapeutic Index Calculation LD50_study LD50 Determination (in vivo) TI_calc Therapeutic Index (TI) = TD50 / ED50 or LD50 / ED50 LD50_study->TI_calc TD50_study TD50 Determination (in vivo) TD50_study->TI_calc in_vitro In Vitro Cytotoxicity (IC50) in_vivo In Vivo Efficacy (ED50 in disease model) in_vitro->in_vivo Guides dose selection for in_vivo->TI_calc

Caption: Workflow for determining the therapeutic index.

References

Safety Operating Guide

Navigating the Disposal of App-MP: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of App-MP, a common laboratory reagent. Adherence to these guidelines will not only ensure a safe working environment but also build trust in your laboratory's commitment to best practices beyond product innovation.

Understanding this compound and Its Chemical Profile

This compound is a common abbreviation for methylene (B1212753) phosphonate (B1237965) analogs of adenosine (B11128) diphosphate (B83284) (ADP) or adenosine triphosphate (ATP). For the purposes of these disposal procedures, we will focus on α,β-Methyleneadenosine 5'-triphosphate trisodium (B8492382) salt . It is crucial to confirm the exact chemical identity of the this compound compound used in your laboratory by consulting the manufacturer's Safety Data Sheet (SDS).

Quantitative Data Summary

PropertyValueReference
Molecular FormulaC11H18N5O12P3Na3--INVALID-LINK--
AppearanceSolid--INVALID-LINK--
FlammabilityNot flammable or combustible--INVALID-LINK--

Experimental Protocol: Standard Laboratory Use of this compound

While specific experimental protocols will vary, a general workflow for handling this compound in a laboratory setting is as follows:

  • Preparation : Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Solution Preparation : If working with a solid form, carefully weigh the desired amount in a chemical fume hood. Dissolve in the appropriate buffer or solvent as dictated by the experimental protocol.

  • Experimental Application : Introduce the this compound solution to the experimental system (e.g., cell culture, enzyme assay).

  • Incubation : Allow the experiment to proceed for the designated time under specified conditions.

Proper Disposal Procedures for this compound Waste

The overriding principle for laboratory waste is to formulate a disposal plan before beginning any experiment[1]. All chemical waste should be treated as hazardous unless confirmed to be non-hazardous by a qualified professional[2].

Step 1: Waste Segregation and Collection

  • Aqueous Waste : Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled waste container. Do not mix with other incompatible waste streams[3].

  • Solid Waste : Dispose of contaminated labware, such as pipette tips, tubes, and gloves, in a separate, clearly labeled solid waste container.

  • Labeling : The waste container label should include the full chemical name (α,β-Methyleneadenosine 5'-triphosphate trisodium salt), concentration, and the date accumulation started[3].

Step 2: Personal Protective Equipment (PPE)

When handling this compound waste, always wear the following PPE:

  • Safety glasses with side shields or goggles.

  • Chemical-resistant gloves (e.g., nitrile).

  • A lab coat.

Step 3: Storage of Chemical Waste

  • Store the sealed waste container in a designated and well-ventilated satellite accumulation area within the laboratory.

  • The storage area should be away from direct sunlight and incompatible materials[4].

Step 4: Final Disposal

  • Never dispose of this compound waste down the drain or in the regular trash[3].

  • Arrange for the pickup and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[4][5].

  • Follow all local, state, and federal regulations for hazardous waste disposal[6].

Logical Relationship of Disposal Procedures

A Start: Experiment Generates this compound Waste B Segregate Waste (Aqueous and Solid) A->B C Label Waste Containers Correctly B->C D Wear Appropriate PPE C->D E Store Waste in Designated Area D->E F Arrange for Professional Disposal E->F G End: Compliant Disposal F->G

Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.

Signaling Pathway Involving this compound Analogs

This compound analogs are often used to study purinergic signaling pathways. The diagram below illustrates a simplified pathway where an ATP analog might be involved.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP_Analog ATP Analog (e.g., this compound) P2X_Receptor P2X Receptor ATP_Analog->P2X_Receptor binds Ion_Channel Ion Channel Opening P2X_Receptor->Ion_Channel activates Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Cellular_Response Cellular Response Ca_Influx->Cellular_Response

Caption: Simplified signaling pathway involving an extracellular ATP analog like this compound.

References

Navigating the Safe Handling of App-MP: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety protocols and operational guidance for researchers working with App-MP is paramount to ensure a secure laboratory environment. This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans necessary for the safe management of this compound.

For laboratory personnel, adherence to stringent safety measures is the foundation of successful and responsible research. This guide offers detailed, step-by-step instructions to mitigate risks associated with the handling of this compound, fostering a culture of safety and precision.

Personal Protective Equipment (PPE) Requirements

The selection of appropriate personal protective equipment is the first line of defense against potential exposure to this compound. The following table summarizes the mandatory PPE for all personnel handling this compound.

PPE ComponentSpecificationPurpose
Gloves Chemical-resistant nitrile gloves (minimum thickness of 5 mil)To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes and aerosols.
Lab Coat Full-length, long-sleeved lab coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodTo prevent inhalation of any potential vapors or aerosols.

Operational Workflow for Handling this compound

A standardized operational workflow is crucial for minimizing the risk of exposure and ensuring the integrity of the experiment. The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

AppMP_Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Prep_Area Designated Handling Area (Chemical Fume Hood) Don_PPE Don Appropriate PPE Prep_Area->Don_PPE Ensure readiness Weigh Weighing and Aliquoting Don_PPE->Weigh Proceed to handling Dissolve Dissolution in Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Post-experiment Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Waste_Disposal Dispose of Waste Doff_PPE->Waste_Disposal

Caption: This workflow diagram outlines the essential steps for the safe handling of this compound, from preparation to disposal.

Disposal Plan for this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All materials contaminated with this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste (e.g., contaminated gloves, weigh boats, pipette tips) Collect in a designated, labeled hazardous waste container.
Liquid Waste (e.g., unused solutions, solvent washes) Collect in a designated, labeled hazardous waste container for liquids.
Sharps (e.g., needles, scalpels) Dispose of in a designated sharps container for hazardous chemical waste.

It is imperative that all personnel handling this compound are thoroughly trained on these procedures and understand the potential hazards. By fostering a proactive approach to safety, laboratories can ensure the well-being of their researchers and the integrity of their scientific endeavors.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
App-MP
Reactant of Route 2
App-MP

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.